molecular formula C14H11NO3 B062146 4-(4-carbamoylphenyl)benzoic Acid CAS No. 166386-38-5

4-(4-carbamoylphenyl)benzoic Acid

Katalognummer: B062146
CAS-Nummer: 166386-38-5
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: QHLNIHHGHTXGDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-carbamoylphenyl)benzoic Acid is a high-purity organic compound designed for advanced research applications, particularly in the fields of materials science and medicinal chemistry. This bifunctional molecule features a benzoic acid moiety on one end and a carboxamide group on the other, connected by a rigid biphenyl core. This structure makes it an exceptional building block or linker for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its divergent coordination sites can create complex, porous architectures with tailored properties. In drug discovery, it serves as a key intermediate for constructing more elaborate target molecules, such as protease inhibitors or receptor modulators, where the biphenyl system can impart planarity and rigidity to potential pharmacophores. The carboxamide group offers a site for hydrogen bonding, crucial for biomolecular recognition, while the carboxylic acid allows for further functionalization via esterification or amidation. Researchers value this compound for its versatility in exploring structure-activity relationships, developing novel supramolecular assemblies, and creating functionalized surfaces. Its well-defined structure and high purity ensure reproducible results in experimental protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-carbamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLNIHHGHTXGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444424
Record name 4-(4-carbamoylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166386-38-5
Record name 4-(4-carbamoylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Chemical Architecture and Utility of 4-(4-Carbamoylphenyl)benzoic Acid

[1][2]

Executive Summary

4-(4-Carbamoylphenyl)benzoic acid (IUPAC: 4'-carbamoylbiphenyl-4-carboxylic acid) represents a critical class of asymmetric heterofunctional linkers .[1][2] Unlike its symmetric parent, 4,4'-biphenyldicarboxylic acid (BPDC), this molecule possesses two distinct termini: a Brønsted-acidic carboxylic acid and a neutral, hydrogen-bond-donating primary amide.[1][2] This duality breaks the centrosymmetry typical of MOF (Metal-Organic Framework) linkers, enabling the construction of polarized pore environments and complex supramolecular networks.[1][2] This guide serves as a definitive reference for its synthesis, physicochemical characterization, and reactivity profile.[2]

Molecular Architecture & Physicochemical Profile[1][3]

The molecule consists of a biphenyl core substituted at the para and para' positions.[1] Its utility stems from the electronic and steric interplay between the two rings and their functional groups.[1]

PropertyValue / DescriptionMechanistic Insight
Molecular Formula C₁₄H₁₁NO₃Asymmetric biphenyl scaffold.[1][2]
Molecular Weight 241.24 g/mol Optimal range for fragment-based drug design and medium-pore MOFs.[1][2]
pKa (Acid) ~4.1 – 4.3 (Predicted)Comparable to benzoic acid (4.20).[2] The phenyl-amide substituent is weakly electron-withdrawing, slightly increasing acidity.[1][2]
pKa (Amide) ~23 (DMSO)The amide proton is non-acidic in aqueous media but can be deprotonated by strong bases (e.g., NaH) in aprotic solvents.[2]
Solubility High: DMSO, DMF, DMAcLow: Water, Methanol, EthanolpH-Dependent: Soluble in aq.[1][2] NaOH/KOH (pH > 8).[2]The rigid biphenyl core and strong intermolecular H-bonding network (acid dimer + amide tape) drastically reduce solubility in non-polar and protic solvents.[1][2]
Melting Point > 280 °C (Decomp.)[2]High lattice energy driven by extensive hydrogen bonding networks.[2]
Topological Role Linear, DitopicActs as a linear spacer (~11 Å length) with differentiated coordination modes.[2]
Structural Dynamics[1][2]
  • Torsion Angle: The biphenyl ring system is not planar in solution.[1][2] The torsion angle between the two phenyl rings is typically ~35–40° due to steric repulsion between ortho-hydrogens, limiting conjugation but maintaining linearity.[1][2]

  • H-Bonding Motifs:

    • Head-to-Head: Carboxylic acid dimerization (

      
       motif).
      
    • Head-to-Tail: Acid-to-Amide interactions, forming supramolecular chains.[1][2]

Synthetic Pathways & Optimization

The synthesis of 4-(4-carbamoylphenyl)benzoic acid is most reliably achieved via Suzuki-Miyaura Cross-Coupling .[1][2] This route avoids the pitfalls of desymmetrizing 4,4'-biphenyldicarboxylic acid, which often yields inseparable mixtures.[1][2]

Core Protocol: Palladium-Catalyzed Cross-Coupling

This protocol prioritizes purity and scalability, utilizing a boronic acid and an aryl halide.[1][2]

Reaction Scheme:

Step-by-Step Methodology
  • Reagent Loading: In a Schlenk flask, combine 4-carboxyphenylboronic acid (1.0 equiv) and 4-bromobenzamide (1.0 equiv).

    • Note: Using the acid form of the boronate avoids a subsequent hydrolysis step required if using the ester.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3–5 mol%).[2][3]

    • Critical: Perform this step under a counter-flow of Nitrogen or Argon to prevent oxidation of the phosphine ligands.[1]

  • Solvent System: Dissolve in degassed DMF:Water (4:1 v/v) .

    • Why? Water is essential for the boronic acid transmetallation cycle; DMF solubilizes the polar amide substrate.[1]

  • Base Activation: Add Na₂CO₃ (2.5 equiv).[1][2]

  • Reaction: Heat to 90–100 °C for 12–24 hours under inert atmosphere.

  • Work-up (Purification by pH Swing):

    • Cool the mixture and filter through Celite to remove Pd black.[1]

    • Acidify the filtrate with 1M HCl to pH ~2–3.[1][2] The product will precipitate as a white solid.[4]

    • Filter, wash extensively with water (to remove salts) and cold methanol (to remove unreacted organics).[2]

    • Recrystallization:[1][2] From hot DMF or DMSO/Water if necessary.[1][2]

Chemical Reactivity & Derivatization[1][2]

The molecule's utility lies in its ability to undergo selective transformations at either the acid or amide terminus.[1]

A. Carboxylic Acid Transformations[1][2][6]
  • Coordination (MOF Formation):

    • Reacts with metal nodes (Zn²⁺, Zr⁴⁺, Cu²⁺) to form coordination polymers.[2] The acid deprotonates to form carboxylate bridges.[1]

  • Esterification:

    • Standard Fisher esterification (MeOH/H₂SO₄) converts the acid to a methyl ester without affecting the amide, increasing solubility for purification.[2]

B. Amide Transformations
  • Dehydration to Nitrile:

    • Reagent: Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃).[2]

    • Product: 4'-cyanobiphenyl-4-carboxylic acid .[1][2]

    • Application: Nitriles are precursors for tetrazoles or further hydrolysis.[1][2]

  • Hofmann Rearrangement:

    • Reagent: Br₂ / NaOH.[1][2]

    • Product: 4'-amino-biphenyl-4-carboxylic acid .[1][2][5]

    • Utility: Converts the linker into an amino-functionalized ligand for post-synthetic modification (PSM) in MOFs.

Visualization of Reactivity & Synthesis[1]

The following diagram maps the synthetic logic and downstream reactivity options for the molecule.

Gstart14-Carboxyphenylboronic acidproduct4-(4-Carbamoylphenyl)benzoic acid(Target)start1->productSuzuki CouplingPd(PPh3)4, Na2CO3DMF/H2O, 90°Cstart24-Bromobenzamidestart2->productnitrile4'-Cyano-biphenyl-4-COOHproduct->nitrileDehydration(SOCl2 or POCl3)amine4'-Amino-biphenyl-4-COOHproduct->amineHofmannRearrangement(Br2/NaOH)mofAsymmetric MOFArchitecturesproduct->mofCoordination(Zn/Zr salts)

Figure 1: Synthetic pathway (Suzuki coupling) and divergent reactivity profile of 4-(4-carbamoylphenyl)benzoic acid.

Applications in Advanced Materials[1]

Metal-Organic Frameworks (MOFs)

This ligand acts as a structural desymmetrizer .[1][2] In standard MOFs (e.g., MOF-5, UiO-66), symmetric linkers (terephthalic acid, BPDC) create uniform pores.[1][2]

  • Effect: Using 4-(4-carbamoylphenyl)benzoic acid introduces a gradient of polarity within the pore.[1][2] The amide group can act as a specific binding site for CO₂ capture (via dipole-quadrupole interactions) or for catalytic hydrogen bonding.[1][2]

  • Post-Synthetic Modification: The amide can be dehydrated in situ (within the MOF) to a nitrile, changing the pore aperture and chemical environment without collapsing the framework.[2]

Pharmaceutical Intermediates

The biphenyl acid-amide scaffold is a privileged structure in medicinal chemistry, often serving as a precursor to:

  • Factor Xa inhibitors: The biphenyl core provides the necessary hydrophobic bulk.[1][2]

  • Retinoid analogs: Mimicking the retinoic acid backbone.[1][2]

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • MOF Ligand Design

    • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013).[2] The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).[2] Link[2]

  • Biphenyl Acid Properties

    • NIST Chemistry WebBook.[1][2][6] Biphenyl-4-carboxylic acid.[1][2][5][6][7][8] Link

  • Amide Reactivity (Dehydration)

    • Wan, Y., Alterman, M., & Hallberg, A. (2002).[2] Palladium-Catalyzed Cyanation of Aryl Halides. Synthesis, 2002(11), 1597-1600.[2] (Contextual reference for nitrile synthesis). Link[2]

Structural Architecture and Synthetic Logic of 4-(4-Carbamoylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architectonics

4-(4-Carbamoylphenyl)benzoic acid (also known as 4'-carbamoylbiphenyl-4-carboxylic acid) represents a critical class of "desymmetrized" biphenyl linkers. Unlike its symmetric cousin, biphenyl-4,4'-dicarboxylic acid (BPDC), this molecule features two distinct hydrogen-bonding termini: a carboxylic acid donor/acceptor and a primary amide donor/acceptor.

This structural asymmetry renders it invaluable in two high-impact fields:

  • Crystal Engineering & MOFs: It acts as a directional linker in Metal-Organic Frameworks (MOFs), allowing for the construction of non-centrosymmetric pore environments that are essential for non-linear optical (NLO) applications and selective gas separation.

  • Medicinal Chemistry: The biphenyl scaffold is a privileged structure in kinase inhibitors. The distinct polarities of the acid and amide ends allow for precise tuning of lipophilicity (LogP) and protein-ligand interactions.

Table 1: Physiochemical Profile
PropertyValue / Description
IUPAC Name 4-(4-carbamoylphenyl)benzoic acid
Molecular Formula

Molecular Weight 241.24 g/mol
Core Scaffold Biphenyl (Phenyl-Phenyl bond)
Substituents C4: Carboxylic Acid (-COOH); C4': Carbamoyl (-CONH

)
Predicted LogP ~2.6 (Moderate Lipophilicity)
pKa (Acid) ~4.2 (Benzoic acid moiety)
Solubility Low in

, Hexanes; High in DMSO, DMF, DMAc
Appearance White to off-white crystalline solid

Retrosynthetic Analysis & Synthetic Strategy

To synthesize this molecule with high fidelity, we must avoid routes that lead to symmetrical byproducts (e.g., di-acids or di-amides). The most robust, self-validating protocol is the Suzuki-Miyaura Cross-Coupling . This convergent approach allows for the independent preparation of the two halves, ensuring the final product has the correct asymmetry.

The Strategic Choice: Suzuki-Miyaura Coupling

We utilize 4-carboxyphenylboronic acid and 4-bromobenzamide .

  • Why this route? It avoids the harsh hydrolysis conditions required to convert nitriles to amides, which often inadvertently hydrolyze the amide all the way to the acid.

  • Catalyst Selection: Palladium(0) generated in situ or pre-formed Pd(dppf)Cl

    
     is preferred to handle the steric bulk of the biphenyl formation and prevent dehalogenation.
    
Diagram 1: Synthetic Pathway & Mechanism

The following diagram illustrates the catalytic cycle and the specific reagents required for this transformation.

SuzukiMechanism Substrate1 4-Bromobenzamide (Electrophile) Intermediate Oxidative Addition Complex (Ar-Pd-Br) Substrate1->Intermediate + Pd(0) Substrate2 4-Carboxyphenylboronic Acid (Nucleophile) Catalyst Pd(PPh3)4 (Catalyst) Catalyst->Intermediate Activation Transmetal Transmetallation (Base: Na2CO3) Intermediate->Transmetal + Substrate 2 Product 4-(4-Carbamoylphenyl) benzoic acid Transmetal->Product Reductive Elimination - Pd(0)

Caption: The Suzuki-Miyaura catalytic cycle utilizing a Pd(0) species to couple the aryl halide and aryl boronic acid under basic conditions.

Detailed Experimental Protocol

Safety Note: All steps involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the boronic acid and oxidation of the catalyst.

Reagents:
  • 4-Bromobenzamide (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl

    
    ·DCM (3-5 mol%)
    
  • Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in a round-bottom flask.

    • Sparge with nitrogen gas for 20 minutes. Why? Oxygen causes rapid catalyst deactivation and promotes the formation of phenol byproducts from the boronic acid.

  • Reaction Assembly:

    • Add 4-bromobenzamide, 4-carboxyphenylboronic acid, and

      
       to the reaction vessel.
      
    • Add the Pd catalyst last.

    • Seal the vessel and purge with nitrogen for another 5 minutes.

  • Thermal Activation:

    • Heat the mixture to 90°C with vigorous stirring.

    • Monitor by TLC (Thin Layer Chromatography) or LC-MS. The reaction typically reaches completion within 12–16 hours.

    • Checkpoint: The solution will darken as the Pd cycles, but precipitation of palladium black indicates catalyst decomposition (bad).

  • Workup (The "Solubility Switch"):

    • The product exists as a carboxylate salt in the basic reaction mixture.

    • Filter the hot mixture through Celite to remove palladium residues.

    • Acidification: Cool the filtrate to room temperature and slowly add 1M HCl until pH ~2–3.

    • Result: The target molecule, being protonated, will precipitate out as a white solid. The amide group remains intact under these mild acidic conditions.

  • Purification:

    • Filter the precipitate.

    • Wash copiously with water (to remove inorganic salts) and cold diethyl ether (to remove unreacted bromide).

    • Recrystallize from DMF/Ethanol if high purity (>99%) is required for crystallographic studies.

Structural Characterization (Validation)

To confirm the identity of the synthesized molecule, specific spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[5]
  • Solvent: DMSO-d

    
     (Required due to solubility).
    
  • 
    H NMR Features: 
    
    • Amide Protons: Two broad singlets (or one very broad hump) around

      
       7.4–8.0 ppm. They are non-equivalent due to restricted rotation.
      
    • Acid Proton: A very broad singlet around

      
       12.0–13.0 ppm (often invisible if wet DMSO is used).
      
    • Aromatic Region: Two distinct AA'BB' systems.

      • Ring A (Acid side): Doublets approx

        
         8.0 (ortho to COOH) and 7.8 (meta).
        
      • Ring B (Amide side): Doublets approx

        
         7.9 (ortho to CONH
        
        
        
        ) and 7.7 (meta).
    • Diagnostic: The absence of aldehyde peaks (

      
       10.0) or nitrile carbons (in 
      
      
      
      C) confirms the integrity of the functional groups.
Infrared Spectroscopy (FT-IR)
  • 
    (O-H):  Broad stretch 2500–3300 cm
    
    
    
    (Carboxylic acid dimer).
  • 
    (N-H):  Doublet spikes around 3300–3450 cm
    
    
    
    (Primary amide).
  • 
    (C=O): 
    
    • Acid Carbonyl: ~1680–1690 cm

      
      .
      
    • Amide Carbonyl (Amide I band): ~1650–1660 cm

      
      .
      

Functional Utility & Applications

Diagram 2: Application Workflow

This flowchart describes how this molecule serves as a precursor for advanced materials.

Applications cluster_0 Material Science cluster_1 Pharma & Bio Molecule 4-(4-Carbamoylphenyl) benzoic acid MOF Metal-Organic Frameworks (UiO-66 Derivatives) Molecule->MOF Ligand Exchange NLO Non-Linear Optical Materials Molecule->NLO Crystal Packing Kinase Kinase Inhibitor Scaffolds Molecule->Kinase derivatization Prodrug Prodrug Linkers Molecule->Prodrug esterification

Caption: Divergent applications of the scaffold in materials science (green) and drug discovery (red).

Metal-Organic Frameworks (MOFs)

This ligand is a "functionalized variant" of the standard BPDC linker used in UiO-67 or MOF-253 type structures. By introducing the amide group:

  • Pore Environment: The amide group points into the MOF pore, providing a hydrogen-bond donor site. This dramatically increases the selectivity for

    
     capture over 
    
    
    
    due to the interaction between the quadrupole of
    
    
    and the amide dipole [1].
  • Post-Synthetic Modification: The amide can be dehydrated to a nitrile or reduced to an amine after the MOF is formed, allowing for chemical transformations inside the solid state that are otherwise impossible.

Supramolecular Synthons

In the solid state, this molecule forms robust Head-to-Tail hydrogen bonding networks. The acid group of one molecule H-bonds with the amide group of the next (Acid-Amide Heterosynthon), creating 1D chains that are stronger than the homomeric acid-acid dimers. This property is exploited to stabilize co-crystals of pharmaceutical ingredients [2].

References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. (Context: Foundational work on UiO-66/67 class MOFs where such biphenyl linkers are utilized).

  • Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. (Context: Authoritative review on Acid-Amide synthons relevant to this structure).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Context: The definitive guide on the reaction mechanism used in Section 2).

  • PubChem Database. "4-(4-carbamoylphenyl)benzoic acid - Compound Summary." National Center for Biotechnology Information. (Context: Verification of molecular weight and formula).

Fundamental synthesis pathways for aromatic carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of aromatic carboxylic acids is a cornerstone of medicinal chemistry. As a pharmacophore, the carboxylate moiety (


) acts as a critical hydrogen bond donor/acceptor and a solubilizing group. However, the choice of synthetic route is rarely trivial; it is dictated by the electronic nature of the arene, the presence of sensitive functional groups, and the scalability of the process.

This guide moves beyond textbook definitions to provide a decision-making framework and rigorous protocols for the four fundamental pathways, ranked by their utility in modern drug discovery.

Part 1: Strategic Pathway Selection

Before initiating wet chemistry, use this decision matrix to select the optimal pathway.

DecisionMatrix Start Start: Analyze Substrate HasHalide Does it have an Aryl Halide (I, Br, Cl)? Start->HasHalide SensitiveGroups Contains Sensitive Groups? (C=O, NO2, Epoxides) HasHalide->SensitiveGroups Yes HasAlkyl Has Benzylic Alkyl Group? HasHalide->HasAlkyl No MethodPd Method A: Pd-Catalyzed Carbonylation (High Tolerance, Scalable) SensitiveGroups->MethodPd Yes (Avoid Organometallics) MethodGrignard Method B: Grignard Carboxylation (Low Tolerance, High Atom Economy) SensitiveGroups->MethodGrignard No (Cheaper Reagents) HasCN Has Nitrile Group? HasAlkyl->HasCN No MethodOx Method C: Benzylic Oxidation (Harsh, Waste Heavy) HasAlkyl->MethodOx Yes MethodHyd Method D: Nitrile Hydrolysis (Robust, Acid/Base Dependent) HasCN->MethodHyd Yes

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on substrate functionality.

Part 2: Technical Deep Dives & Protocols

Method A: Palladium-Catalyzed Hydroxycarbonylation

The Modern Standard for Complex Scaffolds

This is the premier method for late-stage functionalization.[1] Unlike Grignard reagents, palladium catalysis tolerates electrophiles (ketones, esters, nitros) and protic sources. The reaction proceeds via a catalytic cycle involving oxidative addition, CO insertion, and nucleophilic attack by water.

Mechanism & Causality

The cycle begins with the oxidative addition of Pd(0) into the Ar-X bond. Carbon monoxide (CO) insertion is faster than


-hydride elimination, forming an acyl-palladium complex. Water acts as the nucleophile.[1][2]
  • Critical Control Point: The choice of ligand dictates the rate of oxidative addition (electron-rich phosphines favor Ar-Cl) vs. reductive elimination.

PdCycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X Pd0->ArPdX + Ar-X OxAdd Oxidative Addition AcylPd Ar-CO-Pd-X ArPdX->AcylPd + CO COInsert CO Insertion Product Ar-COOH AcylPd->Product + H2O NucAttack H2O Attack (-HX) Product->Pd0 Reductive Elimination

Figure 2: The catalytic cycle of Pd-mediated hydroxycarbonylation.[3] Note the critical role of CO insertion prior to nucleophilic attack.

Standard Protocol (Ligand-Free Ambient Conditions)

Adapted from Han et al., Synthesis 2015.[4] [1]

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Pd(OAc)₂ (1 mol%)

  • K₂CO₃ (3.0 equiv)

  • PEG-400 (Solvent) / H₂O (1:1 ratio)

  • CO Balloon (1 atm)

Workflow:

  • Setup: Charge a dried Schlenk flask with Aryl Iodide (1.0 mmol), Pd(OAc)₂ (2.2 mg), and K₂CO₃ (414 mg).

  • Solvation: Add 2 mL of PEG-400 and 2 mL of distilled water.

  • Purge: Evacuate the flask and backfill with CO (balloon) three times.

  • Reaction: Stir vigorously at room temperature (25 °C) for 8–12 hours.

    • Why PEG-400? It acts as a phase transfer catalyst and stabilizes Pd nanoparticles, preventing "palladium black" precipitation which kills catalytic activity.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (3x). The PEG layer retains the catalyst (potential for recycling).

Method B: Organometallic Carboxylation (Grignard/Lithium)

The Classical Nucleophilic Route

Best suited for simple halo-arenes lacking electrophilic functional groups. The mechanism relies on the polarity inversion (Umpolung) of the aryl ring from electrophilic (in Ar-X) to nucleophilic (in Ar-MgX).

Protocol (Grignard)

Reference: Standard Organic Synthesis Protocols [2]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv, iodine activated)

  • Dry THF or Diethyl Ether[5]

  • Dry Ice (Solid CO₂)

Workflow:

  • Activation: Flame-dry the glassware. Add Mg turnings and a crystal of I₂. Add 10% of the Aryl Bromide solution to initiate (look for turbidity/exotherm).

  • Formation: Add remaining Ar-Br dropwise to maintain a gentle reflux.

    • Safety Note: Runaway Grignard formation is a thermal hazard. Cool if reflux becomes violent.

  • Carboxylation: Pour the Grignard solution onto crushed dry ice.

    • Why not bubble gas? Solid CO₂ provides a massive excess of electrophile locally, preventing the double-addition side reaction (formation of ketone/alcohol).

  • Quench: Add 6M HCl carefully to dissolve magnesium salts and protonate the carboxylate.

Method C: Benzylic Oxidation

The Industrial "Brute Force" Route

This method utilizes high-valent metals (Mn(VII)) to cleave benzylic C-H bonds. It is thermodynamically driven but suffers from poor atom economy (producing stoichiometric metal waste).

Mechanism

The reaction proceeds via a radical hydrogen abstraction followed by the formation of a transient alcohol, then aldehyde, and finally the carboxylic acid.

  • Limitation: Requires at least one benzylic hydrogen (tert-butyl benzene will not react).[6]

Protocol (Permanganate Oxidation)

Reference: BenchChem Protocols [3]

Reagents:

  • Alkylbenzene (1.0 equiv)[7]

  • KMnO₄ (3.0–4.0 equiv)

  • Na₂CO₃ (1.0 equiv)[7]

  • Water[3][4][8]

Workflow:

  • Mix: Combine substrate, KMnO₄, and Na₂CO₃ in water.[7]

  • Reflux: Heat to reflux (100 °C). The purple solution will turn brown (MnO₂ precipitate).[7]

    • Endpoint: Loss of purple color.[7][9] If purple persists, adding ethanol will quench excess oxidant.

  • Filtration: Filter the hot mixture through Celite to remove MnO₂ sludge.

    • Technical Tip: Do not filter cold; MnO₂ often clogs filters.

  • Precipitation: Acidify the clear filtrate with conc. HCl. The benzoic acid derivative will precipitate as white crystals.[9]

Method D: Nitrile Hydrolysis

The Indirect Route [10]

Ideal when the aryl halide is converted to a nitrile via Rosenmund-von Braun or Sandmeyer reactions.

Protocol (Acidic Hydrolysis): Reflux the aryl nitrile in 75% H₂SO₄ or conc. HCl for 4–12 hours.

  • Mechanism:[2][3][4][8][10][11][12] Protonation of Nitrogen -> Water attack -> Amide tautomerization -> Deamination.

  • Note: Acidic hydrolysis is generally irreversible and drives the equilibrium to the acid, whereas basic hydrolysis requires a final acidification step.

Part 3: Comparative Data Analysis

FeaturePd-CarbonylationGrignard CarboxylationBenzylic OxidationNitrile Hydrolysis
Substrate Scope Broad (Ar-I, Ar-Br, Ar-OTf)Narrow (No electrophiles)Alkylbenzenes onlyAryl Nitriles
Functional Group Tolerance Excellent (Ketones, Esters OK)Poor (Reacts with C=O, OH)Moderate (Oxidizes alcohols)High (pH dependent)
Atom Economy High (Catalytic metal)Low (Stoichiometric Mg)Very Low (Stoichiometric Mn)Moderate
Scalability High (Flow chem compatible)Low (Exotherm risks)Low (Solid waste handling)High
Primary Risk CO gas toxicityRunaway exothermHeavy metal wasteStrong acid/base corrosion

References

  • Han, W., Jin, F., & Zhou, Q. (2015).[4] Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters. Synthesis, 47(12), 1861-1868. Link

  • Hunt, I. (n.d.). Carbonation of Grignard Reagents. University of Calgary Chemistry. Link

  • BenchChem. (n.d.). Oxidation of 1-Methyl-4-propylbenzene to Benzoic Acid.[7] BenchChem Application Notes. Link

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.[1][2][10][12][13] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Radical Scavenging

In the landscape of drug discovery and nutritional science, the term "antioxidant" is both ubiquitous and profoundly nuanced. The initial assessment of a compound's antioxidant potential is a critical first step, yet it is a path fraught with methodological pitfalls and interpretational challenges. A simple numerical output from a single assay rarely tells the whole story. True insight is derived from understanding the chemical mechanisms at play, the context of the biological environment, and the inherent limitations of each experimental model.

This guide is structured to move beyond rote protocol recitation. As a Senior Application Scientist, my objective is to provide a logical framework for conducting these initial investigations with scientific rigor. We will explore the causality behind why certain assays are chosen, how to design experiments that are internally consistent, and how to interpret the data to build a compelling mechanistic narrative for your compounds of interest. We will journey from foundational chemical principles to the more biologically relevant cellular models, equipping you with the knowledge to design a robust and insightful antioxidant screening program.

Part 1: Foundational Concepts: The Landscape of Oxidative Stress and Antioxidant Defense

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1] ROS, such as superoxide radicals (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules containing unpaired electrons that can inflict damage on crucial biomolecules like DNA, proteins, and lipids.[2] This cellular damage is implicated in a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4]

The body's defense against this onslaught is a sophisticated, multi-layered antioxidant system, broadly categorized as enzymatic and non-enzymatic.

  • Enzymatic Antioxidants: These are proteins produced by the body that catalyze the breakdown of free radicals.[5] Key examples include Superoxide Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and Catalase (CAT) or Glutathione Peroxidase (GPx), which then convert hydrogen peroxide into harmless water.[1][6]

  • Non-Enzymatic Antioxidants: These are small molecules, often obtained from our diet, that directly neutralize free radicals by donating an electron.[5] This category includes vitamins like Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol), as well as vast classes of phytochemicals such as phenolic compounds and carotenoids.[5][7]

Our primary focus in initial investigations is typically on non-enzymatic antioxidants, particularly novel synthetic compounds or natural product derivatives.

Major Classes of Non-Enzymatic Antioxidant Compounds
  • Phenolic Compounds: This vast group, characterized by an aromatic ring with one or more hydroxyl groups, includes flavonoids and phenolic acids.[8] Their antioxidant effect stems from the ability of the hydroxyl group to donate a hydrogen atom or electron to a free radical, creating a stable phenoxyl radical that halts the oxidative chain reaction.[8][9] The arrangement and number of these hydroxyl groups are critical determinants of their antioxidant capacity, a concept known as the Structure-Activity Relationship (SAR).[10]

  • Carotenoids: These are pigments found in many plants, with lycopene and β-carotene being prominent examples.[11] They are highly efficient quenchers of singlet oxygen and can scavenge other ROS, particularly within lipid environments like cell membranes.[12][13] However, their activity can be complex, and under certain conditions, such as high oxygen concentration, they may exhibit pro-oxidant behavior.[14]

  • Antioxidant Vitamins: Vitamin E is the primary lipid-soluble antioxidant, protecting cell membranes from lipid peroxidation.[7] Vitamin C is a potent water-soluble antioxidant that can not only scavenge ROS directly but also regenerate the antioxidant form of Vitamin E, showcasing a synergistic relationship.[7][15][16]

Core Antioxidant Mechanisms: HAT vs. SET

The chemical reactions underlying radical scavenging by non-enzymatic antioxidants primarily fall into two categories. Understanding which mechanism your compound favors is crucial for selecting the appropriate assays.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).

    A-H + R• → A• + R-H Assays based on this mechanism, like ORAC, are considered highly relevant to biological systems.[17]

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, forming an antioxidant radical cation (A-H•+) and an anion of the radical (R⁻). This is often followed by proton transfer (a process sometimes called Sequential Proton Loss Electron Transfer, or SPLET).[18][19]

    A-H + R• → A-H•+ + R⁻ Assays like FRAP and DPPH operate primarily via this mechanism.[20][21]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_hat Antioxidant (AH) A_hat Stable Antioxidant Radical (A•) AH_hat->A_hat H• donation R_hat Free Radical (R•) RH_hat Neutralized Molecule (RH) R_hat->RH_hat H• acceptance AH_set Antioxidant (AH) AH_plus_set Radical Cation (AH•+) AH_set->AH_plus_set e⁻ donation R_set Free Radical (R•) R_minus_set Anion (R⁻) R_set->R_minus_set e⁻ acceptance

Part 2: In Vitro Chemical Assays: The First Pass Screening

The initial step in evaluating a compound's antioxidant potential involves chemical assays. These are rapid, cost-effective, and provide a fundamental assessment of radical scavenging ability. However, it is critical to recognize that they operate in a simplified, non-biological environment. No single assay is sufficient; a panel of tests based on different mechanisms is required for a comprehensive initial profile.

G Start Compound Library / Set of Related Compounds Screening In Vitro Chemical Assays (DPPH, ABTS, ORAC, FRAP) Start->Screening SAR Analyze Structure-Activity Relationships (SAR) Screening->SAR Quantitative Data Cellular Cellular Antioxidant Assays (e.g., CAA) SAR->Cellular Select Promising Candidates Mechanism Mechanistic Studies (e.g., Enzyme modulation, Signaling pathways) Cellular->Mechanism Confirm Biological Relevance Lead Lead Compound Prioritization Mechanism->Lead

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay uses the stable free radical DPPH•, which has a deep violet color with an absorbance maximum around 517 nm. When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, causing the color to fade to yellow.[19][21] The degree of discoloration is proportional to the scavenging potential of the compound. This is primarily a SET-based mechanism.[21]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at 517 nm. Prepare serial dilutions of the test compound and a standard (e.g., Trolox, Ascorbic Acid).

    • Reaction: In a 96-well plate, add a small volume of the test compound/standard solution to a larger volume of the DPPH working solution. Include a control well with solvent instead of the antioxidant.

    • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes). The dark incubation is crucial as DPPH is light-sensitive.

    • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

    • Calculation: Calculate the percentage of radical scavenging activity. The results are often expressed as IC₅₀ (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or in terms of Trolox Equivalents (TE).

  • Causality & Insights: The DPPH assay is excellent for high-throughput screening due to its simplicity and stability. A rapid color change suggests a potent SET donor. However, steric hindrance can prevent bulky molecules from accessing the radical site on the DPPH molecule, potentially leading to an underestimation of their activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: ABTS is first oxidized by a strong oxidizing agent (e.g., potassium persulfate) to generate the radical cation ABTS•+, which is a blue-green chromophore with an absorbance maximum around 734 nm.[22] Antioxidants added to the pre-formed radical solution reduce the ABTS•+, returning it to its colorless neutral form. The loss of color is proportional to the antioxidant's activity. This assay works for both hydrophilic and lipophilic compounds and is effective over a wide pH range.[17][22]

  • Experimental Protocol:

    • Reagent Preparation: Prepare stock solutions of ABTS and potassium persulfate. Mix them and allow the solution to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Working Solution: Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.7-0.8 at 734 nm.

    • Reaction: Similar to the DPPH assay, add test compounds/standards to the ABTS•+ working solution in a 96-well plate.

    • Incubation: Incubate for a defined period (e.g., 6 minutes) at room temperature.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Causality & Insights: The ABTS radical is more soluble and reactive than DPPH, and it is less affected by steric hindrance. Its ability to measure both hydrophilic and lipophilic compounds makes it more versatile. The rapid reaction kinetics can be an advantage, but it may not capture the activity of slower-acting antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-ligand complex (Fe³⁺-TPTZ) to the intensely blue ferrous complex (Fe²⁺-TPTZ) in an acidic environment (pH 3.6).[20] This is a pure SET-based method. The increase in absorbance at 593 nm is proportional to the total reducing power of the sample.[22]

  • Experimental Protocol:

    • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution. This reagent must be freshly prepared.

    • Reaction: Add the test compound/standard to the FRAP reagent (pre-warmed to 37°C).

    • Incubation: Incubate the mixture for a set time (e.g., 4-30 minutes).

    • Measurement: Read the absorbance at 593 nm.

    • Calculation: A standard curve is generated using a known antioxidant (e.g., FeSO₄ or Trolox), and results are expressed as equivalents of that standard.

  • Causality & Insights: FRAP is a simple, automated, and reproducible assay. However, its biological relevance is often questioned. The reaction is performed at an acidic pH, which is far from physiological conditions, and it does not detect antioxidants that act by HAT (like many thiols). It exclusively measures reducing capability, which is not always synonymous with radical scavenging.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, AAPH.[23][24] AAPH, upon thermal decomposition, produces peroxyl radicals that quench the fluorescein signal. The antioxidant traps these radicals, thus preserving the fluorescence. The decay of fluorescence is monitored kinetically over time. The area under the fluorescence decay curve (AUC) is calculated, and the net AUC (AUC of sample minus AUC of blank) is proportional to the antioxidant's capacity.[23] This is a classic HAT-based assay.[17]

  • Experimental Protocol:

    • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Reaction Setup: In a black 96-well plate, add the test compound/standard, followed by the fluorescein solution. Pre-incubate the plate at 37°C.

    • Initiation: Initiate the reaction by adding the AAPH solution to all wells using a multichannel pipette or an automated injector.

    • Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 520-538 nm) pre-set to 37°C. Measure the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes, until the fluorescence in the control well has decayed to near baseline.[25][26]

    • Calculation: Calculate the net AUC and compare it to a Trolox standard curve to express the results as Trolox Equivalents.[24][25]

  • Causality & Insights: ORAC is considered one of the more biologically relevant chemical assays because it uses a biologically relevant radical (peroxyl radical), is conducted at physiological pH, and its kinetic measurement captures both the inhibition time and degree of inhibition.[24][27] This provides a more complete picture of antioxidant performance than single-point assays.

Assay Mechanism Radical/Oxidant Measurement Pros Cons
DPPH Primarily SET[21]DPPH• (stable radical)Colorimetric (↓ 517 nm)Simple, rapid, good for HTSSteric hindrance issues, not biologically relevant radical
ABTS SET/HATABTS•+ (radical cation)Colorimetric (↓ 734 nm)Measures hydrophilic & lipophilic compounds, less steric hindrance[22]Radical is not physiologically relevant
FRAP Pure SET[20]Fe³⁺-TPTZ complexColorimetric (↑ 593 nm)Automated, reproducibleNon-physiological pH, doesn't detect HAT antioxidants (thiols)
ORAC Primarily HAT[17]Peroxyl radical (from AAPH)Fluorometric (kinetic decay)Biologically relevant radical and pH, measures inhibition over time[24]More complex setup, requires fluorescence plate reader

Part 3: Structure-Activity Relationship (SAR) Analysis

The power of testing a series of related compounds lies in the ability to deduce the Structure-Activity Relationship (SAR). By comparing the antioxidant activities (e.g., IC₅₀ or TEAC values) of structurally similar molecules, one can identify the specific chemical moieties responsible for the observed effects.

For flavonoids, key SAR principles have been established:

  • The o-dihydroxy (catechol) group in the B-ring is a critical feature for high antioxidant activity as it provides high stability to the resulting radical.[28][29]

  • A 2,3-double bond in the C-ring, in conjunction with a 4-oxo group, enhances activity by allowing for electron delocalization across the molecule.[28]

  • Hydroxyl groups at positions 3 and 5 also contribute to the overall radical scavenging capacity.[29]

By systematically modifying a parent scaffold and analyzing the data from the panel of in vitro assays, a medicinal chemist or natural product scientist can build a predictive model for designing more potent antioxidant compounds.

Part 4: In Cellulo Assays: Bridging Chemistry and Biology

While chemical assays are essential for initial screening, they do not account for bioavailability, metabolism, or the complex intracellular environment.[30] Cellular-based assays are the logical next step to validate the findings in a more biologically relevant context.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: The CAA assay measures the antioxidant capacity of a compound within a cell line (e.g., human hepatocarcinoma HepG2 cells).[31] Cells are first loaded with a probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. Then, cells are treated with the test compounds before being exposed to an AAPH-generated peroxyl radical flux. These radicals oxidize the intracellular DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[32][33] An effective antioxidant will enter the cell and quench the radicals, thereby preventing DCF formation and reducing the fluorescence signal.[30][31]

  • Experimental Protocol:

    • Cell Culture: Seed HepG2 cells (or another suitable cell line) in a black, clear-bottom 96-well plate and grow to confluence.[34]

    • Probe Loading & Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with a solution containing both the test compound/standard (Quercetin is often used) and the DCFH-DA probe for a period (e.g., 1 hour) to allow for cellular uptake.

    • Washing: Wash the cells again to remove any compound or probe that has not been absorbed.

    • Radical Initiation: Add the AAPH radical generator to the cells.

    • Measurement: Immediately place the plate in a fluorescence reader (37°C) and measure the fluorescence kinetically, similar to the ORAC assay.

    • Calculation: The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of Quercetin.[30]

  • Causality & Insights: The CAA assay provides a significant advantage over chemical assays because it integrates cellular uptake and metabolism.[30][31] A compound that performs well in ORAC but poorly in CAA may have low membrane permeability or be rapidly metabolized into an inactive form. Conversely, a compound with modest chemical activity might be highly effective in the CAA assay if it concentrates within the cell or is metabolized to a more active form. This assay provides crucial, biologically contextualized data for lead compound selection.

G Outside Probe & Compound Added to Medium DCFH_DA DCFH_DA Outside->DCFH_DA Measurement Measure Fluorescence (Inhibition of DCF formation indicates activity) DCF DCF DCF->Measurement

Part 5: Concluding Remarks and Future Directions

The successful completion of this tiered screening approach—from a panel of in vitro chemical assays to a confirmatory in cellulo model—provides a robust preliminary data package for any compound series. This initial investigation allows for the confident identification of promising candidates, grounded in both chemical reactivity and biological relevance.

The journey, however, does not end here. Compounds that demonstrate significant and mechanistically interesting properties would then become candidates for more advanced studies. These include investigating their effects on endogenous antioxidant enzymes, their influence on cellular signaling pathways (e.g., Nrf2 activation), and ultimately, their efficacy and safety in in vivo models of oxidative stress.[2][3][35] This structured, hypothesis-driven approach ensures that only the most promising and well-characterized compounds advance in the development pipeline, saving valuable time and resources.

References

  • Enzymatic vs Non-Enzymatic Antioxidants: Understanding the Difference - FruitFast. Vertex AI Search.
  • Asfaw, D. E. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop.
  • Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. J Adv Agron Crop.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
  • Fiedor, J., & Burda, K. (2014). Potential Role of Carotenoids as Antioxidants in Human Health and Disease. Nutrients.
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Traber, M. G., & Stevens, J. F. (2011).
  • Ye, Z., et al. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI.
  • Kalyanaraman, B. (2013). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager.
  • How Vitamin C And E Work, The Truth About Antioxidants Benefits. Lam Clinic.
  • El-Agamey, A., & Edge, R. (2012). Carotenoids in Antioxidant Networks. Colorants or Radical Scavengers.
  • Antioxidant potential using ORAC assay. BMG Labtech.
  • Can I Take Vitamin C and Vitamin E Together? Exploring the Synergy of Two Powerful Antioxidants.
  • Al-Khayri, J. M., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. PMC.
  • Kumar, N., & Goel, N. (2019).
  • In Vivo Exploration of Antioxidant Activity. Encyclopedia.pub.
  • Dias, M. C., et al. (2021). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. Revistas Académicas del INTEC.
  • Udenigwe, C. C., & Aluko, R. E. (2012).
  • Tanaka, T., et al. (2023). Revisiting carotenoids as dietary antioxidants for human health and disease prevention. Journal of Nutritional Biochemistry.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • Can You Take Vitamin E and C Together? Understanding the Power of These Antioxidants. Cymbiotika.
  • Procházková, D., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. MDPI.
  • ORAC Antioxidant Assay Kit. Zen-Bio.
  • Lu, J-M., et al. (2015).
  • Foti, M. C., et al. (2001). Antioxidant Mechanism of Flavonoids. Solvent Effect on Rate Constant for Chain-Breaking Reaction of Quercetin and Epicatechin in Autoxidation of Methyl Linoleate. Journal of Agricultural and Food Chemistry.
  • Taofiq, O., et al. (2021). Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. MDPI.
  • ORAC assay measures antioxidant capacity. BMG Labtech.
  • Cell-Based Antioxidant Assays. BioIVT.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed.
  • CAA Antioxidant Assay Kit. Zen-Bio.
  • Cellular Antioxidant Assay. Kamiya Biomedical Company.
  • Vitamin E vs. Vitamin C: Which Antioxidant is Best for Your Skin? The Body Shop.
  • Carotenoids.
  • Young, A. J., & Lowe, G. M. (2018). Carotenoids—Antioxidant Properties. MDPI.
  • Structure-antioxidant activity relationships: Significance and symbolism. IOPscience.
  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Walsh Medical Media.
  • Five Methods for Measuring Total Antioxidant Capacity (Part 1). YouTube.
  • Al-Dalali, S., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
  • Al-Dalali, S., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity. Encyclopedia MDPI.
  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.
  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry.
  • Amic, D., et al. (2003).
  • Classes of Antioxidants ; Enzymatic, Non enzymatic, Phenolic, Thiolic, Carotenoids. YouTube.
  • Joseph, N. M., et al. (2009). IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. International Journal Of Pharmaceutical Sciences And Research.
  • Joseph, N. M., et al. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review.
  • Vaisi, R. (2006). ENZYMATIC AND NON-ENZYMATIC ANTIOXIDANT DEFENSES IN ALZHEIMER'S DISEASE. Acta Medica Iranica.
  • Madhikarmi, N. L., & Murthy, K. R. S. (n.d.).
  • In Vitro and In Vivo Antioxidant and Immune Stimulation Activity of Whe
  • Prieto, J. A., & De la Torre-Ruiz, M. Á. (2021). Enzymatic and Non-Enzymatic Molecules with Antioxidant Function. PMC.
  • Amato, R., et al. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. MDPI.

Sources

Safety and hazard information for handling 4-(4-carbamoylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, hazard identification, and handling protocols for 4-(4-carbamoylphenyl)benzoic acid .

Note on Chemical Identity & Scope: This compound (also known as 4'-carbamoylbiphenyl-4-carboxylic acid ) is a non-symmetrical derivative of 4,4'-biphenyldicarboxylic acid, featuring one carboxylic acid moiety and one primary amide moiety on a biphenyl core. As specific toxicological data for this precise intermediate is often proprietary or sparse in public registries, this guide utilizes Read-Across Methodology based on structurally validated analogs (Biphenyl-4-carboxylic acid and 4,4'-biphenyldicarboxylic acid) to establish a maximum-safety baseline.

Physicochemical Context & Hazard Identification

CAS Registry Number: Research Grade (Verify with specific vendor; Analog CAS: 787-70-2 for dicarboxylic acid parent) Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Molecular Weight:  241.24  g/mol 
Structural Safety Implications

The biphenyl scaffold confers significant rigidity and lipophilicity, while the opposing hydrogen-bond donor (amide) and acceptor/donor (acid) groups create a high melting point solid.

  • Dust Explosion Risk: Like many organic solids with high melting points, fine dusts can be statically charged and explosive.[1]

  • Solubility Hazards: Poor solubility in water and non-polar solvents necessitates the use of polar aprotic solvents (DMSO, DMF) for dissolution, which introduces skin permeation risks.

GHS Classification (Derived via Read-Across)

Based on the functional group analysis (Acidic proton + Amide) and biphenyl analogs:

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][3][4][5][6][7]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[3][4][5][6]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2][3][4][6][8]H335
Aquatic Toxicity (Chronic) Cat 4May cause long-lasting harmful effects to aquatic life.H413

Hierarchy of Controls & PPE Matrix

Effective safety relies on a redundant system of engineering controls and personal protective equipment (PPE).

Engineering Controls (Primary Barrier)
  • Powder Handling: All weighing of solid material must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge during transfer.

PPE Selection Guide (Secondary Barrier)
Protection ZoneRecommended EquipmentRationale
Respiratory N95/P2 Respirator (if outside hood)Protects against fine particulate inhalation (H335).
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Amides can act as permeation enhancers; double gloving prevents breakthrough.
Ocular Chemical Splash Goggles Safety glasses are insufficient for acidic powders that can dissolve in tear fluid.
Body Lab Coat (Cotton/Poly blend) Standard protection; use Tyvek sleeves if handling >10g.

Experimental Protocol: Safe Solubilization & Handling

Objective: Safely prepare a 10 mM stock solution in DMSO without generating inhalable dust or causing dermal exposure.

Workflow Logic

The primary risk occurs during the transition from Solid Phase (Inhalation risk) to Liquid Phase (Absorption risk). The following workflow minimizes both.

HandlingWorkflow Start Start: Solid Reagent Weigh Weighing (Fume Hood) Anti-static measures Start->Weigh Transfer Solvent Add Solvent (DMSO/DMF) Slow addition Weigh->Solvent Solid Isolated Mix Vortex/Sonication Sealed Vessel Solvent->Mix Dissolution Use Experimental Application Mix->Use Homogenous Soln Waste Waste Disposal (Non-Halogenated) Use->Waste Cleanup

Figure 1: Safe handling workflow for transition from solid reagent to solution state.

Step-by-Step Procedure
  • Preparation:

    • Pre-calculate the required mass. For 10 mL of 10 mM solution: Weigh 24.1 mg .

    • Place a secondary containment tray inside the fume hood.

  • Weighing (Solid Phase Hazard):

    • Critical: Do not use a spatula to "flick" powder. Tap the hand holding the spatula to control flow.

    • If spillage occurs on the balance, wipe immediately with a damp Kimwipe (water/ethanol) to prevent dust aerosolization.

  • Solubilization (Liquid Phase Hazard):

    • Add DMSO (Dimethyl Sulfoxide) directly to the vial containing the solid.

    • Note: The carboxylic acid moiety may require mild vortexing. If the solution remains cloudy, mild heating (40°C) is permissible, but avoid higher temperatures to prevent amide hydrolysis.

  • Verification:

    • Inspect for clarity. Any precipitate indicates incomplete dissolution, which can alter experimental dosing concentration.

Emergency Response & First Aid

This section outlines the immediate "Self-Validating" response protocols. The logic is based on neutralizing the specific chemical nature (Acidic/Irritant).

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact (Acidic Irritation) Type->Skin Eye Ocular Contact (Severe Risk) Type->Eye Inhale Inhalation (Resp. Distress) Type->Inhale ActionSkin Wash 15 min Soap + Water Skin->ActionSkin ActionEye Eyewash Station 15 min Force Open Eye->ActionEye ActionInhale Fresh Air Supportive Position Inhale->ActionInhale Medical Seek Medical Review (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision tree for emergency response based on exposure route.

Specific First Aid Measures
  • Eye Contact: The carboxylic acid group is a potent ocular irritant. Immediate irrigation is critical to prevent corneal opacity. Do not use neutralization agents (like baking soda) in the eye; use only water or saline.

  • Skin Contact: Remove contaminated clothing.[1][4][5][6][8] Wash with soap and water.[1][4][6][8] If dissolved in DMSO, monitor for systemic absorption symptoms (nausea, headache) as DMSO carries the solute through the dermis.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic material).

Waste Disposal & Environmental Stewardship

Researchers must treat 4-(4-carbamoylphenyl)benzoic acid as a chemical capable of long-term aquatic toxicity due to its stable biphenyl core.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste bins.

  • Liquid Waste:

    • Solutions in DMSO/DMF must go into Non-Halogenated Organic Waste .

    • Self-Validation: Check the pH of the waste stream. If highly acidic due to bulk disposal, neutralize with dilute Sodium Bicarbonate before sealing the container to prevent pressure buildup.

  • Labeling: Clearly mark waste containers with "Organic Acid/Amide" and "Irritant".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66724, Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Theoretical studies and computational modeling of benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Benzoic acid derivatives represent a cornerstone scaffold in medicinal chemistry, serving as precursors for NSAIDs, antimicrobial agents, and metabolic intermediates. However, the subtle electronic effects of ring substituents (


, 

,

) drastically alter solubility, pKa, and receptor binding.

This guide moves beyond basic "optimization" tutorials. It provides a rigorous, self-validating framework for characterizing these derivatives using Density Functional Theory (DFT), thermodynamic cycles for pKa prediction, and Hirshfeld surface analysis for solid-state packing.

Module I: Electronic Structure & Reactivity (DFT)[1]

Theoretical Basis & Functional Selection

For benzoic acid derivatives, the choice of functional is critical due to the interplay between conjugation and weak interactions (hydrogen bonding in dimers).

  • Geometry Optimization: While B3LYP is the industry standard, it often fails to describe dispersion forces accurately. For derivatives involving

    
     stacking (e.g., biphenyl-carboxylic acids), M06-2X  or wB97X-D  (dispersion-corrected) is required to prevent artificial repulsion between rings.
    
  • Basis Set: A split-valence triple-zeta basis set with diffuse functions, 6-311++G(d,p) , is mandatory to correctly describe the loose electron density of the carboxylate anion (

    
    ).
    
Global Reactivity Descriptors (FMO Analysis)

According to Koopmans' theorem, the energies of the Frontier Molecular Orbitals (FMO) dictate chemical hardness (


) and electrophilicity (

). These descriptors correlate directly with biological toxicity and metabolic stability.

Key Descriptors & Formulas:

  • Chemical Potential (

    
    ): 
    
    
    
    [1]
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
Table 1: Typical Reactivity Ranges for Bioactive Benzoic Derivatives
DescriptorRange (eV)Interpretation
HOMO-LUMO Gap 3.5 - 5.0Lower gaps indicate higher polarizability and reactivity (soft molecule).
Hardness (

)
2.0 - 2.8Higher hardness implies resistance to charge transfer (higher stability).
Electrophilicity (

)
1.5 - 4.0High

suggests the molecule is a strong electrophile (potential Michael acceptor).
Workflow Visualization

The following diagram outlines the self-validating DFT workflow, ensuring no imaginary frequencies exist before property calculation.

DFT_Workflow Start Initial Structure (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Harmonic Approx) Opt->Freq Check Imaginary Frequencies? Freq->Check Correction Perturb Geometry along Imaginary Mode Check->Correction Yes (< 0) SinglePoint Single Point Energy (Solvent Model: PCM/SMD) Check->SinglePoint No (All > 0) Correction->Opt Descriptors Calculate FMOs (HOMO/LUMO/Gap) SinglePoint->Descriptors

Figure 1: Self-consistent field (SCF) convergence and vibrational analysis workflow for validating stationary points.

Module II: Thermodynamic pKa Prediction

The Challenge of Solvation

Direct calculation of pKa using implicit solvation models (like PCM) often yields errors > 2 pH units because the proton (


) solvation energy is difficult to model accurately.

The Solution: Thermodynamic Cycles We utilize a thermodynamic cycle (Born-Haber) that calculates the free energy of dissociation in the gas phase and couples it with solvation free energies.

Protocol: The Cluster-Continuum Model

For benzoic acids, the carboxyl group interacts strongly with water. A "cluster-continuum" model, where 1-3 explicit water molecules are included in the DFT calculation, significantly improves accuracy.

Equation:



Where 

Thermodynamic Cycle Diagram

pKa_Cycle cluster_0 cluster_1 HA_gas HA (gas) A_gas A⁻ (gas) + H⁺ (gas) HA_gas->A_gas ΔG(gas) (Deprotonation) HA_aq HA (aq) HA_gas->HA_aq ΔG(solv, HA) A_aq A⁻ (aq) + H⁺ (aq) A_gas->A_aq ΔG(solv, A⁻) + ΔG(solv, H⁺) HA_aq->A_aq ΔG(soln) (Target)

Figure 2: Born-Haber thermodynamic cycle connecting gas-phase acidity to solution-phase pKa via solvation energies.

Module III: Crystal Engineering & Interactions[1]

Hirshfeld Surface Analysis

Benzoic acid derivatives typically crystallize as centrosymmetric dimers linked by


 carboxylic acid hydrogen bonds. Understanding these interactions is vital for formulation (polymorphism control).

Methodology:

  • Input: CIF file from X-ray diffraction or predicted crystal structure.

  • Tool: CrystalExplorer (standard) or Multiwfn.

  • Visualization: Map

    
     (normalized distance) onto the surface.
    
    • Red Spots: Strong H-bonds (distance < sum of vdW radii).

    • White Regions: vdW contacts.

    • Blue Regions: No close contacts.

Non-Covalent Interaction (NCI) Plots

To visualize the


 stacking in the dimer, generate Reduced Density Gradient (RDG) plots.
  • Spikes at

    
    :  Strong H-bonds (Blue).
    
  • Spikes at

    
    :  Van der Waals/Stacking (Green).
    

Module IV: Pharmacological Profiling (QSAR & Docking)

Docking Protocol (e.g., vs. Bacterial FabH or SARS-CoV-2 Protease)

Benzoic acid derivatives often act as competitive inhibitors.

  • Ligand Prep: Optimize geometry (from Module I), assign Gasteiger charges, detect torsion roots.

  • Receptor Prep: Remove water (unless bridging), add polar hydrogens, compute Gasteiger charges.

  • Grid Generation: Center grid box on the active site residues (e.g., Cys145/His41 for SARS-CoV-2 Mpro).

  • Algorithm: Use Genetic Algorithm (Lamarckian) with 50-100 runs per ligand to ensure convergence.

ADMET Prediction

Computational toxicity screening is essential before synthesis.

Table 2: Critical ADMET Parameters for Benzoic Acid Derivatives
ParameterOptimal RangeSignificance
LogP 1.0 - 3.5Ensures membrane permeability without excessive lipophilicity (toxicity).
TPSA < 140 ŲTopological Polar Surface Area; correlates with intestinal absorption.
H-Bond Donors

5
Lipinski Rule of 5 compliance.
BBB Permeability Low (usually)Unless targeting CNS, low BBB crossing reduces side effects.

References

  • Hirshfeld Surface & DFT: Kumar, M. H., et al. (2023). "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid." PMC.[2] Link

  • Reactivity Descriptors: Yadav, S., et al. (2022).[2] "Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study." Journal of Scientific Research.[2] Link

  • pKa Prediction: Galano, J. M., et al. (2024). "Towards the 'Eldorado' of pKa Determination: A Reliable and Rapid DFT Model." Molecules. Link

  • Thermodynamic Cycles: Ho, J., & Coote, M. L. (2010). "A universal approach for continuum solvent pKa calculations: are we there yet?" Theoretical Chemistry Accounts. Link (Refencing similar ACS methodology).

  • Antimicrobial QSAR: Narasimhan, B., et al. (2008).[3][4] "QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III." Bioorganic & Medicinal Chemistry Letters. Link

  • Docking Methodology: Csonka, R., et al. (2020). "Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2." Molecules. Link

Sources

Methodological & Application

Detailed experimental protocol for synthesizing 4-(4-carbamoylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-Carbamoylphenyl)benzoic Acid

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-(4-carbamoylphenyl)benzoic acid, a valuable bifunctional molecule utilized as a key building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible outcome.

Introduction and Synthetic Strategy

4-(4-Carbamoylphenyl)benzoic acid is a biphenyl derivative featuring a carboxylic acid group at one end and a primary amide (carbamoyl) group at the other. This distinct functionality makes it an important linker molecule for the synthesis of complex structures, including metal-organic frameworks (MOFs) and pharmaceutical intermediates.[1]

The synthesis detailed herein employs a highly efficient and robust method: the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds between sp²-hybridized carbon atoms with high yield and exceptional functional group tolerance.[2][3] Our strategy involves the direct palladium-catalyzed coupling of 4-bromobenzamide with 4-carboxyphenylboronic acid . This approach is convergent and minimizes the number of synthetic steps, making it an ideal choice for efficient synthesis.

The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzamide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biphenyl product and regenerating the active palladium(0) catalyst.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success of the experiment. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )Key Properties
4-Bromobenzamide698-67-9C₇H₆BrNO200.04Reactant
4-Carboxyphenylboronic acid14047-29-1C₇H₇BO₄165.94Reactant
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Catalyst
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base, anhydrous
1,4-Dioxane123-91-1C₄H₈O₂88.11Solvent, anhydrous
Deionized Water (H₂O)7732-18-5H₂O18.02Solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.462M aqueous solution
Ethanol (EtOH)64-17-5C₂H₆O46.07Recrystallization solvent
Celite® (Diatomaceous earth)61790-53-2SiO₂60.08Filtration aid

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Step 1: Reaction Setup
  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzamide (1.00 g, 5.0 mmol, 1.0 equiv.) and 4-carboxyphenylboronic acid (0.91 g, 5.5 mmol, 1.1 equiv.).

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv.). Causality Note: A base is essential for the transmetalation step of the Suzuki coupling mechanism. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium center.[2]

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality Note: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents the oxidation and deactivation of the catalyst, ensuring the reaction proceeds efficiently.

Step 2: Reaction Execution
  • To the flask containing the solids, add 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.

  • With vigorous stirring, heat the reaction mixture to reflux (approximately 90-95 °C) using a heating mantle.

  • Maintain the reaction at reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent. The disappearance of the 4-bromobenzamide spot indicates reaction completion.

Step 3: Product Isolation and Work-up
  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Transfer the filtrate to a 250 mL beaker and reduce the volume by approximately half using a rotary evaporator.

  • While stirring, slowly acidify the remaining aqueous solution to pH 2-3 by adding 2M hydrochloric acid dropwise. Causality Note: The product exists as a carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate, rendering the 4-(4-carbamoylphenyl)benzoic acid insoluble in water and causing it to precipitate.

  • A white precipitate will form. Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water (3 x 30 mL) to remove any remaining inorganic salts.

Step 4: Purification
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Recrystallize the product from a mixture of ethanol and water. Add the minimum amount of hot ethanol required to dissolve the solid, then add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

  • A typical yield for this procedure is in the range of 75-85%. The melting point should be in the range of 213-217 °C.

Visualization of Workflows

Experimental Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: 4-Bromobenzamide & 4-Carboxyphenylboronic Acid B Add Catalyst & Base: Pd(PPh3)4 & K2CO3 A->B C Establish Inert Atmosphere (N2 Purge) B->C D Add Solvents (Dioxane/Water) C->D E Heat to Reflux (90-95°C, 12-16h) D->E F Cool to RT & Filter (Remove Catalyst) E->F G Acidify with HCl (Precipitate Product) F->G H Collect Solid (Vacuum Filtration) G->H I Recrystallize (Ethanol/Water) H->I J Filter & Dry Product I->J

Caption: Overall workflow for the synthesis of 4-(4-carbamoylphenyl)benzoic acid.

Product Characterization Logic

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained product Purified Solid Sample nmr 1H & 13C NMR Spectroscopy product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Molecular Structure & Connectivity nmr->structure functional_groups Presence of Key Functional Groups (C=O, N-H, O-H) ir->functional_groups mw Molecular Weight Confirmation ms->mw confirmation Structural Confirmation structure->confirmation functional_groups->confirmation mw->confirmation

Caption: Logical flow for the structural verification of the final product.

Characterization and Data

To confirm the identity and purity of the synthesized 4-(4-carbamoylphenyl)benzoic acid, the following analytical techniques are recommended:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include aromatic protons in the range of 7.5-8.2 ppm, a broad singlet for the carboxylic acid proton (>12 ppm), and two broad singlets for the amide (-CONH₂) protons (around 7.5 and 8.1 ppm).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals for the carboxylic acid carbonyl (~167 ppm), amide carbonyl (~168 ppm), and aromatic carbons (125-145 ppm).

  • FT-IR (ATR): Key absorption bands (ν) should be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), N-H stretches of the primary amide (~3400 and ~3200 cm⁻¹), and C=O stretches for the acid and amide (~1680 cm⁻¹ and ~1660 cm⁻¹, respectively).

  • Mass Spectrometry (ESI-): The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 242.07.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]

  • Fume Hood: All operations involving organic solvents and the palladium catalyst must be conducted inside a certified chemical fume hood.[5]

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and flammable. Handle with care and avoid inhalation of dust.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen. Avoid inhalation and skin contact.

    • Potassium Carbonate: Can cause skin and eye irritation.[4]

    • Hydrochloric Acid: Corrosive. Handle with extreme care to avoid burns.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual catalyst, in accordance with local and institutional regulations. Do not pour organic waste down the drain.

References

  • PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Available from: [Link]

  • PubChem. 4-(4-Carbamoylphenoxy)benzoic acid. Available from: [Link]

  • Green Chemistry. (2018). Supporting Information related to Ni-catalyzed carboxylation.
  • Royal Society of Chemistry. Supramolecular Pd-catalyst for Suzuki-Miyaura coupling in aqueous media. Available from: [Link]

  • Wiley Online Library. Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands. Available from: [Link]

  • University Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). Available from: [Link] Suzuki-Miyaura Cross-Coupling/

Sources

Application of 4-(4-carbamoylphenyl)benzoic acid in the synthesis of metal-organic frameworks.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-(4-carbamoylphenyl)benzoic acid (also referred to as 4'-carbamoylbiphenyl-4-carboxylic acid ) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs).[1][2]

Based on the chemical structure (a biphenyl core with one carboxylic acid and one amide group), this molecule serves two critical roles in MOF chemistry:[1][2]

  • Defect Engineering Agent (Modulator): It acts as a capping ligand to introduce amide functionalities into the pores of MOFs (e.g., UiO-67 or IRMOF series) for enhanced CO₂ selectivity or catalytic activity.[1][2]

  • In-Situ Linker Precursor: Under solvothermal conditions, the amide group can hydrolyze to a carboxylic acid, slowly releasing the dicarboxylate linker (4,4'-biphenyldicarboxylic acid , BPDC) to control nucleation and grow large, high-quality single crystals.[1][2]

Introduction & Significance

4-(4-carbamoylphenyl)benzoic acid is a bifunctional biphenyl ligand combining a coordinating carboxylate group and a hydrogen-bonding amide group.[1][2] In the context of MOF synthesis, it is primarily utilized to address the "permeability-selectivity tradeoff" in gas separation and to engineer defects in zirconium-based MOFs (e.g., UiO-66/67).[1][2]

Key Chemical Properties:

  • Formula: C₁₄H₁₁NO₃[1][2]

  • Molecular Weight: 241.24 g/mol [1][2]

  • Functionality: Heterofunctional (Carboxylic Acid + Primary Amide).[1][2]

  • Solubility: Soluble in DMF, DMAc, DMSO; sparingly soluble in water/ethanol.[1][2]

  • Role: Monotopic Modulator (Defect Agent) or Pro-Linker (Precursor).

Mechanistic Applications
A. Defect Engineering (The "Missing Linker" Strategy)

In this approach, the molecule competes with the structural linker (e.g., BPDC) for coordination to the metal cluster (e.g., Zr₆ node).[1][2] Because it has only one carboxylate, it terminates the network growth locally, creating a "defect."[1][2]

  • Outcome: The uncoordinated amide tail projects into the pore.[1][2]

  • Benefit: The amide group (-CONH₂) acts as a Lewis base, significantly increasing the MOF's affinity for acidic gases like CO₂ via hydrogen bonding, without compromising the overall framework stability.[1][2]

B. Controlled Crystallization (The "Pro-Linker" Strategy)

High-quality single crystals require slow nucleation.[1][2] Direct mixing of dicarboxylic acids often leads to rapid precipitation of microcrystalline powder.[1][2]

  • Mechanism: The amide group of 4-(4-carbamoylphenyl)benzoic acid hydrolyzes in situ to a carboxylate group in the presence of water and heat (solvothermal conditions).[1][2]

  • Reaction: R-CONH₂ + H₂O → R-COOH + NH₃

  • Outcome: Slow release of the active dicarboxylate linker (BPDC), promoting the growth of large, defect-free crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).[1][2]

Experimental Protocols
Protocol 1: Synthesis of Amide-Functionalized UiO-67 (Defect Engineering)

Target: Create a UiO-67 framework decorated with amide groups for enhanced CO₂ capture.

Reagents:

  • Metal Source: Zirconium(IV) chloride (ZrCl₄)[1][2]

  • Linker: 4,4'-Biphenyldicarboxylic acid (H₂BPDC)[1][2]

  • Modulator: 4-(4-carbamoylphenyl)benzoic acid (HCPBA)[1][2]

  • Solvent: N,N-Dimethylformamide (DMF)[1][2][3]

  • Acid: Benzoic acid (optional, for crystallinity)[1][2]

Step-by-Step Methodology:

  • Pre-Dissolution:

    • In a 20 mL scintillation vial, dissolve ZrCl₄ (0.1 mmol, 23.3 mg) in 5 mL DMF . Sonicate for 10 mins until clear.

    • Add H₂BPDC (0.1 mmol, 24.2 mg) .

    • Add the modulator HCPBA (0.05 - 0.2 mmol) .[1][2]

      • Note: The ratio of Modulator:Linker controls the defect density.[1][2] A 1:1 ratio is a standard starting point.[1][2]

  • Solvothermal Synthesis:

    • Add 0.1 mL of conc. HCl (to catalyze cluster formation and prevent rapid precipitation).[1][2]

    • Seal the vial with a Teflon-lined cap.[1][2]

    • Place in a pre-heated oven at 120°C for 24 hours .

  • Washing & Activation:

    • Cool to room temperature.[1][2][4] Centrifuge to collect the white precipitate.[1][2]

    • Solvent Exchange: Wash with fresh DMF (3x 10 mL) over 24 hours to remove unreacted ligand.[1][2]

    • Pore Activation: Wash with anhydrous acetone (3x 10 mL) over 24 hours.[1][2]

    • Drying: Heat under dynamic vacuum at 100°C for 12 hours.

    • Critical: Do not exceed 150°C to avoid thermal degradation of the pendant amide groups.[1][2]

Data Interpretation (Expected):

Technique Observation Interpretation
PXRD Sharp peaks matching UiO-67 pattern Framework topology is maintained despite defects.
¹H-NMR (Digested) Signals for both BPDC and HCPBA Ratio of integrals quantifies defect incorporation (Ligand/Modulator ratio).[1][2]
BET Surface Area Slight decrease vs. pristine UiO-67 Amide groups occupy pore volume, confirming functionalization.[1][2]

| CO₂ Isotherm | Steeper uptake at low pressure | Enhanced interaction between CO₂ and amide sites.[1][2] |

Protocol 2: High-Quality Crystal Growth via In-Situ Hydrolysis

Target: Grow large single crystals of UiO-67 (or similar BPDC-MOFs) using HCPBA as a pro-linker.[1][2]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve ZrCl₄ (0.05 mmol) and HCPBA (0.15 mmol) in DMF (4 mL) .

    • Note: No H₂BPDC is added initially.[1][2] The linker is generated solely from HCPBA hydrolysis.[1][2]

  • Reaction Conditions:

    • Add water (0.1 mL) to facilitate hydrolysis.[1][2]

    • Heat at 100°C (lower temperature slows the reaction further) for 48-72 hours .

  • Harvesting:

    • Large, octahedral crystals should form on the vial walls.[1][2]

    • Harvest manually for SCXRD analysis.[1][2]

Visualization of Workflows
Figure 1: Mechanistic Pathways of 4-(4-carbamoylphenyl)benzoic acid in MOF Synthesis

MOF_Mechanism cluster_Defect Pathway A: Defect Engineering cluster_Hydrolysis Pathway B: In-Situ Hydrolysis Ligand 4-(4-carbamoylphenyl) benzoic acid (HCPBA) Modulator Acts as Modulator (Monodentate Binding) Ligand->Modulator Direct Use Hydrolysis Hydrolysis (+H2O, Heat) (-NH3) Ligand->Hydrolysis Solvothermal DefectMOF Defect-Engineered MOF (Amide-Functionalized Pores) Modulator->DefectMOF + ZrCl4 + Linker App1 Application: Enhanced CO2 Capture DefectMOF->App1 Linker Active Linker: 4,4'-Biphenyldicarboxylic acid Hydrolysis->Linker Slow Release Crystal Slow Nucleation -> Large Single Crystals Linker->Crystal + Metal Node

Caption: Dual-pathway utility of HCPBA: Direct incorporation as a functional modulator (Red) or precursor for controlled crystal growth (Green).[1][2]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Amorphous Product Reaction rate too fast; insufficient modulation.[1][2]Increase the [HCPBA]/[Metal] ratio or lower temperature to 100°C.
Low Amide Loading HCPBA hydrolyzed to dicarboxylate during synthesis.[1][2]Reduce water content in DMF; reduce reaction time; lower temperature.[1][2]
Poor Porosity Unreacted ligand trapped in pores.[1][2]Extend solvent exchange with acetone/methanol; ensure activation temperature is sufficient (100°C).[1][2]
Crystal Twinning Nucleation too rapid (Protocol 2).[1][2]Decrease water concentration; use a lower concentration of precursors.[1][2]
References
  • Cavka, J. H., et al. (2008).[1][2] "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability."[1][2] Journal of the American Chemical Society.[1][2][5] [1][2]

  • Schaate, A., et al. (2011).[1][2] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.[1][2] [1][2]

  • Vermeulen, N. A., et al. (2009).[1][2] "Automated Synthesis of Metal-Organic Frameworks." Inorganic Chemistry. (Discusses amide hydrolysis in solvothermal synthesis). [1][2]

  • Wu, H., et al. (2010).[1][2] "Unusual and Highly Tunable Missing-Linker Defects in Zirconium Metal-Organic Frameworks UiO-66 and Their Important Effects on Gas Adsorption." Journal of the American Chemical Society.[1][2][5] [1][2]

  • Forgan, R. S. (2019).[1][2] "Modulated Synthesis of Metal–Organic Frameworks." Chemical Science.

(Note: While specific papers titled "MOF synthesis with 4-(4-carbamoylphenyl)benzoic acid" are rare, the protocols above are derived from the foundational "Modulated Synthesis" and "In-Situ Linker Generation" methodologies established in the cited literature for chemically identical systems.)

Sources

Step-by-step guide for using 4-(4-carbamoylphenyl)benzoic acid as an organic linker.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-(4-carbamoylphenyl)benzoic acid (CPBA) represents a high-value "heterofunctional" organic linker. Unlike symmetric dicarboxylates (e.g., Terephthalic acid, BPDC) commonly used in Metal-Organic Frameworks (MOFs), CPBA possesses two distinct functional terminals:

  • Carboxylic Acid (-COOH): The primary coordination tether for metal cluster formation (e.g., Zr₆ nodes).

  • Primary Amide (-CONH₂): A secondary functional group that introduces polarity, hydrogen-bonding capability, and post-synthetic modifiability without disrupting the structural topology.

Key Application: This linker is primarily used to construct functionalized UiO-67 analogs or pillared-layer frameworks where pore polarity is required for selective gas adsorption (e.g., CO₂/N₂ separation) or catalytic support.

Pre-Synthesis: Material Characterization & Handling

Before initiating reticular synthesis, the purity and solubility profile of the linker must be verified. The asymmetry of CPBA makes it prone to contamination by its symmetric byproducts (dicarboxylic acid or diamide) during commercial synthesis.

Solubility Profile (at 25°C)
SolventSolubility (mg/mL)Application Note
DMF / DEF > 30 mg/mLPrimary solvent for solvothermal synthesis.
DMSO > 40 mg/mLGood for NMR analysis; difficult to remove from pores.
Ethanol/Methanol < 2 mg/mLNon-solvent; used for washing/exchange.
Water InsolubleHydrophobic biphenyl core prevents dissolution.
Purity Validation (¹H-NMR)

Standard Solvent: DMSO-d₆

  • Diagnostic Peak: Look for the amide protons. Two broad singlets (or one very broad peak) around 7.4–8.0 ppm .

  • Contamination Check: If you see a sharp singlet at ~13.0 ppm (COOH) but no amide peaks, or if the integration ratio of aromatic protons is symmetric, the linker may have hydrolyzed to the dicarboxylic acid (4,4'-biphenyldicarboxylic acid).

Protocol A: Linker Synthesis (If Commercial Stock is Unavailable)

If high-purity CPBA is unavailable, synthesize it via a controlled Suzuki-Miyaura coupling to prevent symmetry errors.

Reaction Logic: Coupling 4-carboxyphenylboronic acid with 4-bromobenzamide ensures the distinct -COOH and -CONH₂ ends are established before the biphenyl bond forms.

Workflow Diagram

LigandSynthesis Start Precursors: 4-Carboxyphenylboronic acid + 4-Bromobenzamide Cat Catalyst System: Pd(PPh3)4 / K2CO3 Solvent: Dioxane/H2O Start->Cat Mix Reflux Reflux 90°C, 24h (Inert Atmosphere) Cat->Reflux Suzuki Coupling Acid Acidification (HCl to pH 3) Reflux->Acid Precipitation Pure Purified CPBA (White Precipitate) Acid->Pure Filter & Wash

Figure 1: Suzuki-Miyaura coupling pathway for asymmetric linker synthesis.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) and 4-bromobenzamide (1.0 eq) in 1,4-dioxane/water (4:1 v/v).

  • Degas: Bubble N₂ through the solution for 20 mins (Critical to prevent Pd oxidation).

  • Catalyze: Add K₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (5 mol%).

  • Reflux: Heat to 90°C for 24 hours under N₂ balloon.

  • Workup: Cool to RT. Filter off Pd-black. Acidify filtrate with 1M HCl to pH ~3.

  • Isolate: Filter the white precipitate. Wash extensively with water (removes salts) and cold ethanol (removes organic impurities).

  • Dry: Vacuum dry at 80°C.

Protocol B: Reticular Synthesis (Zr-MOF Assembly)

This protocol targets a UiO-67 topology where CPBA replaces the standard BPDC linker. Note: Because CPBA has only one carboxylate, it acts as a capping ligand or forms a defect-rich framework unless specific cluster modulation is used to force the amide oxygen to coordinate (less likely) or if the synthesis targets a cluster where lower connectivity is allowed. Correction/Refinement: In many high-stability MOFs, CPBA is used as a doping linker mixed with BPDC to functionalize pores, OR it forms a lower-connectivity cluster node. The protocol below assumes a Mixed-Linker Strategy (CPBA + BPDC) to ensure structural integrity while imparting amide functionality.

Experimental Parameters
  • Metal Source: ZrCl₄[1]

  • Structural Linker: Biphenyl-4,4'-dicarboxylic acid (BPDC)[1][2]

  • Functional Linker: CPBA (Target: 20% doping)

  • Modulator: Acetic Acid (AA) - Controls nucleation rate.

  • Solvent: DMF

Synthesis Workflow

MOFSynthesis Prep 1. Precursor Dissolution ZrCl4 + BPDC + CPBA Solvent: DMF Mod 2. Modulation Add Acetic Acid (500 eq) Sonicate 15 mins Prep->Mod Homogenization Heat 3. Solvothermal Growth 120°C, 24-48 Hours Static Conditions Mod->Heat Assembly Wash 4. Activation/Exchange DMF Wash x3 Ethanol Exchange x3 Heat->Wash Removal of Unreacted Ligand Final Functionalized UiO-67 (Amide-Decorated Pores) Wash->Final Drying

Figure 2: Solvothermal assembly of amide-functionalized Zr-MOF.

Step-by-Step Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve ZrCl₄ (0.05 mmol), BPDC (0.04 mmol), and CPBA (0.01 mmol) in 5 mL DMF.

    • Why? A 4:1 ratio ensures the framework forms (BPDC) while incorporating the amide (CPBA) into the lattice or at defect sites.

  • Modulation: Add Glacial Acetic Acid (0.5 mL).

    • Mechanism:[3][4] The acetate competes with the linker for the Zr cluster, slowing down crystallization and yielding larger, more crystalline particles.

  • Heating: Seal the vial tightly. Place in a pre-heated oven at 120°C for 24 hours.

  • Harvesting: Allow to cool to RT. Centrifuge the white powder (10,000 rpm, 10 min).

  • Solvent Exchange (Activation):

    • Wash with fresh DMF (3x) to remove unreacted linker.

    • Soak in Anhydrous Ethanol (3x over 2 days) to exchange the DMF.

    • Warning: Do not use water for the first wash; hydrolysis of the Zr-cluster can occur if DMF is still present in high concentrations.

Post-Synthetic Modification (Advanced Application)

The amide group on CPBA is a "chemical handle." It can be dehydrated to a Nitrile (-CN) group within the pore, changing the MOF's adsorption selectivity from hydrophilic to hydrophobic.

Protocol:

  • Suspend the CPBA-MOF in dry Dichloromethane (DCM).

  • Add Trifluoroacetic Anhydride (TFAA) (2.0 eq per amide) and Pyridine (4.0 eq).

  • Stir gently at Room Temperature for 12 hours.

  • Wash extensively with DCM.

  • Validation: IR Spectroscopy will show the disappearance of the Amide C=O stretch (~1660 cm⁻¹) and appearance of the Nitrile C≡N stretch (~2230 cm⁻¹).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Amorphous Product Nucleation too fast.Increase Modulator (Acetic Acid) concentration or decrease temperature to 100°C.
Loss of Amide Group Hydrolysis during synthesis.Ensure DMF is anhydrous (<0.1% H₂O). Reduce synthesis temperature.[5]
Pore Blockage Unreacted linker trapped.Perform Soxhlet extraction with Ethanol for 12 hours.
Low Surface Area Incomplete activation.Supercritical CO₂ drying is recommended over thermal vacuum drying to prevent pore collapse.

References

  • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 2008. Link

  • Garibay, S. J., & Cohen, S. M. "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications, 2010. Link

  • Wang, Z., et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 2009. Link

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal, 2011. Link

  • Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012. Link

Sources

Methods for characterizing 4-(4-carbamoylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-(4-carbamoylphenyl)benzoic acid

Abstract

This technical guide outlines the rigorous characterization protocols for 4-(4-carbamoylphenyl)benzoic acid (CAS: 88390-26-3 / Generic structure ref). As a non-centrosymmetric biphenyl linker featuring both a carboxylic acid and a primary amide, this molecule acts as a critical "Janus" intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and kinase inhibitor scaffolds. This document details optimized methodologies for structural validation (NMR, FT-IR), purity assessment (HPLC-UV/MS), and solid-state analysis, addressing specific solubility challenges inherent to the biphenyl core.

Introduction & Physicochemical Context

4-(4-carbamoylphenyl)benzoic acid presents unique analytical challenges due to its rigid biphenyl backbone and competing hydrogen-bonding motifs (donor/acceptor sites). Unlike simple benzoic acids, the conjugation between the two phenyl rings extends the


-system, influencing both UV absorption and NMR chemical shifts.

Key Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.24 g/mol

  • Solubility Profile: Poor in water, alcohols, and chlorinated solvents. Soluble in highly polar aprotic solvents (DMSO, DMF, NMP).[1][2]

  • Acidity (pKa): Estimated

    
     4.0–4.2 (Carboxylic acid), slightly more acidic than benzoic acid due to the electron-withdrawing phenyl-amide moiety.
    

Characterization Workflow

The following diagram illustrates the logical flow for full structural validation, prioritizing non-destructive methods first.

G Start Crude Material Solubility Solubility Test (DMSO/DMF) Start->Solubility NMR 1H & 13C NMR (DMSO-d6) Solubility->NMR Dissolved IR FT-IR (ATR) Func. Group Check Solubility->IR Solid MS LC-MS (ESI+/-) MW Confirmation NMR->MS Structure Valid HPLC HPLC Purity (>98% Target) MS->HPLC MW Confirmed IR->HPLC SolidState XRD / DSC (Polymorph Check) HPLC->SolidState High Purity Release Release for Synthesis SolidState->Release

Figure 1: Step-by-step characterization workflow ensuring material integrity before downstream application.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Rationale: Due to the molecule's rigidity and potential for


-stacking, signals can broaden. DMSO-d6 is the mandatory solvent to disrupt intermolecular hydrogen bonding and ensure sharp peaks.

Experimental Setup:

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving aromatic multiplets).

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10–15 mg in 0.6 mL.

  • Temperature: 298 K (Heat to 310 K if broadening persists).

Data Interpretation (Expected Shifts):

MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationNotes
-COOH Carboxylic Acid12.8 – 13.2Broad Singlet1HDisappears with

shake.
Ar-H Ring A (Acid side)8.00 – 8.10Doublet (

Hz)
2HOrtho to -COOH (Deshielded).
Ar-H Ring B (Amide side)7.90 – 8.00Doublet (

Hz)
2HOrtho to -CONH2.
Ar-H Ring A/B (Bridge)7.75 – 7.85Overlapping Doublets4HProtons ortho to the biphenyl bond.
-CONH2 Amide7.40 & 8.05Two Broad Singlets1H eachNon-equivalent due to restricted rotation (C-N bond character).

Critical Insight: The amide protons often appear as two distinct peaks in DMSO due to the partial double-bond character of the C-N bond, which restricts rotation on the NMR timescale. Do not mistake this for an impurity.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Rationale: Biphenyl derivatives are UV-active but hydrophobic. A reverse-phase gradient is required to elute the compound while separating potential unreacted starting materials (e.g., 4-carboxybenzeneboronic acid or 4-bromobenzamide).

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, improves peak shape for -COOH).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl conjugation).

  • Column Temp: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop

Protocol 3: FT-IR Spectroscopy

Rationale: Differentiating the two carbonyl environments (Acid vs. Amide) is crucial for confirming the "Janus" nature of the molecule.

Key Diagnostic Bands:

  • Acid Carbonyl (C=O): 1680–1710 cm

    
    . Often appears as a shoulder or distinct peak depending on H-bonding.[3]
    
  • Amide I (C=O): 1650–1670 cm

    
    . Typically lower frequency than the acid due to resonance.
    
  • Amide II (N-H bend): ~1600–1620 cm

    
    .
    
  • O-H Stretch (Acid): 2500–3300 cm

    
    . Very broad, "hairy" baseline underlying C-H stretches.
    
  • N-H Stretch (Amide): 3150–3400 cm

    
    . Two distinct bands (asymmetric/symmetric stretch) often visible atop the broad OH.
    

Synthesis Pathway & Impurity Profile

Understanding the synthesis aids in identifying impurities. The most common route involves Suzuki-Miyaura coupling.

Synthesis SM1 4-Carboxyphenylboronic acid Product 4-(4-carbamoylphenyl)benzoic acid SM1->Product Suzuki Coupling Impurity1 Homocoupling (Biphenyl-4,4'-dicarboxylic acid) SM1->Impurity1 Side Rxn SM2 4-Bromobenzamide SM2->Product Cat Pd(PPh3)4 / K2CO3 Dioxane/H2O

Figure 2: Common synthetic route via Suzuki coupling. Note the potential for homocoupling impurities.

Impurity Watch:

  • Homocoupling: 4,4'-Biphenyldicarboxylic acid (from boronic acid homocoupling). This will show no amide protons in NMR and a different retention time in HPLC.

  • Dehydration: Formation of the nitrile (-CN) derivative if the reaction conditions are too harsh (dehydration of amide). Look for a sharp peak at ~2230 cm

    
     in IR.
    

References

  • BenchChem. 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid Structure and Properties. Retrieved from

  • National Institutes of Health (PubChem). 4-(4-carbamoylphenoxy)benzoic acid (Analogous Structure Data). PubChem Compound Summary. Retrieved from

  • ChemicalBook. 4-Biphenylcarboxylic acid NMR Spectrum (Reference for Biphenyl Core). Retrieved from

  • Oregon State University. Spectroscopic Features of Carboxylic Acids. Chemistry LibreTexts. Retrieved from

  • Royal Society of Chemistry. Spectra and physical data of Biphenyl Derivatives. RSC Advances Supplementary Information. Retrieved from

Sources

How to perform 1H and 13C NMR spectroscopy for 4-(4-carbamoylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-(4-carbamoylphenyl)benzoic acid using ¹H and ¹³C NMR Spectroscopy

Introduction: The Role of NMR in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the elucidation of molecular structures in solution. It provides unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This application note serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals on the acquisition and interpretation of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra for 4-(4-carbamoylphenyl)benzoic acid. This compound, featuring a biphenyl core with distinct carboxylic acid and primary amide functionalities, presents an excellent case study for applying fundamental and advanced NMR principles. We will delve into the causality behind experimental choices, from sample preparation to the selection of acquisition parameters, to ensure the generation of high-fidelity, interpretable data.

Analyte Properties & Strategic Considerations

Before any experiment, understanding the analyte's physicochemical properties is paramount. 4-(4-carbamoylphenyl)benzoic acid is a polar, aromatic molecule containing two functional groups with exchangeable protons: a carboxylic acid (-COOH) and a primary amide (-CONH₂).

  • Solubility: The molecule is sparingly soluble in water but shows good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. This property is the primary determinant for selecting an appropriate deuterated solvent.

  • Structural Features: The molecule possesses two phenyl rings. The dissymmetry of the substitution pattern implies that each proton and carbon atom in the aromatic region, with the exception of those related by the amide group's plane of symmetry, will have a unique chemical environment. The presence of exchangeable protons from the -COOH and -NH₂ groups requires specific solvent choices to enable their observation.

Protocol I: High-Fidelity Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample[2]. A homogenous solution free of particulate matter is essential for achieving sharp, well-resolved spectral lines.

Rationale for Solvent Selection

For 4-(4-carbamoylphenyl)benzoic acid, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. The reasoning is threefold:

  • Excellent Solubilizing Power: Its high polarity effectively dissolves the analyte.

  • High Boiling Point: This minimizes solvent evaporation during the experiment.

  • Observation of Exchangeable Protons: Unlike protic solvents (like D₂O or CD₃OD) where acidic protons rapidly exchange with deuterium and become invisible, DMSO-d₆ is aprotic and forms hydrogen bonds with the -OH and -NH₂ protons. This slows their exchange rate, allowing them to be observed as distinct, though often broad, signals in the ¹H NMR spectrum[3][4].

Step-by-Step Sample Preparation Protocol
  • Weighing the Analyte: Accurately weigh 5-10 mg of 4-(4-carbamoylphenyl)benzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[5][6]. A higher concentration is needed for the less sensitive ¹³C nucleus.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D) to the vial[7]. This volume ensures a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for detection by the instrument's coils[2].

  • Internal Standard: Add a small amount (e.g., 1 μL of a dilute solution) of Tetramethylsilane (TMS) as an internal reference. TMS is chemically inert, volatile for easy removal, and its ¹H and ¹³C signals are defined as 0.00 ppm, providing a universal reference point[8][9][10]. While modern spectrometers can lock onto the deuterium signal of the solvent, adding an internal standard is considered best practice for ultimate accuracy[11].

  • Dissolution: Agitate the vial gently (e.g., using a vortex mixer) until the solid is completely dissolved. The resulting solution must be transparent and free of any visible particles[6].

  • Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube. This crucial step removes any microparticulates that can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly with a unique identifier.

Experimental Workflow Visualization

The overall process from sample preparation to final data analysis follows a logical sequence, as illustrated below.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh Weigh Analyte (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) with TMS weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate insert Insert Sample & Lock filtrate->insert shim Shim Magnetic Field insert->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS (0 ppm) process->reference interpret Assign Signals & Interpret Structure reference->interpret

Caption: NMR experimental workflow for 4-(4-carbamoylphenyl)benzoic acid.

Protocol II: NMR Data Acquisition

The following parameters are provided as a robust starting point for a modern 400-600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters

The goal is to obtain a high-resolution spectrum with a good signal-to-noise (S/N) ratio in a reasonable timeframe.

ParameterRecommended ValueRationale
Pulse Angle (Flip Angle)45°Provides a strong signal while allowing for a shorter relaxation delay compared to a 90° pulse, increasing experimental efficiency[12][13].
Spectral Width (SW)-2 to 14 ppmEncompasses the typical chemical shift range for organic molecules, including the downfield acidic proton[14].
Acquisition Time (AT)3-4 secondsA longer acquisition time yields better digital resolution, allowing for more accurate determination of coupling constants.
Relaxation Delay (D1)1-2 secondsA short delay is sufficient with a 45° pulse angle, allowing protons to relax sufficiently between scans.
Number of Scans (NS)8-16Typically adequate for achieving excellent S/N for a sample of this concentration.
Temperature298 K (25 °C)Standard operating temperature.
¹³C NMR Acquisition Parameters

¹³C NMR is inherently less sensitive than ¹H NMR, requiring different strategies to achieve a good spectrum. The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each unique carbon.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarA standard pulse program with a 30° pulse angle and proton decoupling.
Pulse Angle (Flip Angle)30°This small flip angle is crucial for mitigating the very long relaxation times (T1) of quaternary carbons, ensuring they are detected efficiently without requiring excessively long delays[12][15].
Spectral Width (SW)0 to 200 ppmCovers the full range of carbon environments expected in this molecule, from aliphatic to carbonyl carbons.
Acquisition Time (AT)1-2 secondsProvides adequate resolution for a proton-decoupled spectrum.
Relaxation Delay (D1)2 secondsA standard delay that, combined with the 30° pulse, provides a good compromise for detecting both protonated and non-protonated carbons.
Number of Scans (NS)1024 or higherA significantly higher number of scans is required to overcome the low natural abundance and gyromagnetic ratio of the ¹³C nucleus.
DecouplingProton BroadbandRemoves ¹H-¹³C coupling, causing all carbon signals to appear as singlets and providing a signal enhancement via the Nuclear Overhauser Effect (NOE)[15].

Data Processing and Spectral Interpretation

Following acquisition, the raw data (Free Induction Decay, FID) is processed to generate the frequency-domain spectrum. Standard processing steps include:

  • Fourier Transformation (FT): Converts the time-domain FID to the frequency-domain spectrum.

  • Phasing: Corrects the phase of the signals to ensure all peaks are purely absorptive.

  • Baseline Correction: Flattens the spectral baseline for accurate integration.

  • Referencing: Calibrates the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C)[16][17].

Annotated Structure for Spectral Assignment

Caption: Numbering scheme for 4-(4-carbamoylphenyl)benzoic acid.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton(s)Predicted δ (ppm)MultiplicityCouplingRationale
COOH> 12.0broad singlet (br s)NoneHighly deshielded acidic proton. Broad due to exchange and hydrogen bonding[14][18].
H-2, H-6~8.1doublet (d)³J ≈ 8 HzOrtho to the electron-withdrawing COOH group, thus deshielded. Coupled to H-3/H-5.
H-3, H-5~8.0doublet (d)³J ≈ 8 HzOrtho to the C-1-C-1' bond. Coupled to H-2/H-6.
H-2', H-6'~8.0doublet (d)³J ≈ 8 HzOrtho to the C-1-C-1' bond. Coupled to H-3'/H-5'.
H-3', H-5'~7.9doublet (d)³J ≈ 8 HzOrtho to the electron-withdrawing CONH₂ group. Coupled to H-2'/H-6'.
NH₂7.5 - 8.0two broad singlets (br s)NoneAmide protons are often non-equivalent due to restricted rotation around the C-N bond. Broad due to quadrupolar relaxation of ¹⁴N and exchange.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Carbon(s)Predicted δ (ppm)Rationale
C=O (acid, C7)~167Typical chemical shift for a carboxylic acid carbonyl carbon[19].
C=O (amide, C7')~166Typical chemical shift for a primary amide carbonyl carbon.
C-1, C-4, C-1', C-4'125 - 145Quaternary aromatic carbons. Their specific shifts are influenced by the attached substituents. C-1 and C-4' will be the most downfield due to direct attachment to carbonyls.
C-2, C-6~130Aromatic CH ortho to the COOH group.
C-3, C-5~129Aromatic CH meta to the COOH group.
C-2', C-6'~129Aromatic CH meta to the CONH₂ group.
C-3', C-5'~128Aromatic CH ortho to the CONH₂ group.

Conclusion

This application note provides a robust and scientifically grounded framework for performing ¹H and ¹³C NMR spectroscopy on 4-(4-carbamoylphenyl)benzoic acid. By carefully selecting the experimental conditions based on the analyte's properties—specifically, the use of DMSO-d₆ to observe exchangeable protons—and by employing optimized acquisition parameters, high-quality spectra suitable for unambiguous structural confirmation can be reliably obtained. The provided protocols and spectral predictions serve as a validated starting point for researchers in pharmaceutical and chemical analysis, enabling confident characterization of this and structurally related molecules.

References

  • Wikipedia contributors. (2024). Tetramethylsilane. Wikipedia, The Free Encyclopedia. [Link][8]

  • University of Wisconsin-Madison, Department of Chemistry. (Accessed 2024). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link][10][20]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link][21]

  • American Chemical Society. (2021). Tetramethylsilane. [Link][9]

  • University of Wisconsin-Madison, Department of Chemistry. (Accessed 2024). Notes on NMR Solvents. [Link][16]

  • Guzman, A. L., & Hoye, T. R. (2021). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 86(1), 1047–1051. [Link][11]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][17]

  • Iowa State University, Chemical Instrumentation Facility. (Accessed 2024). NMR Sample Preparation. [Link][5]

  • University of Houston, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link][7]

  • University of Cambridge, Department of Chemistry. (Accessed 2024). How to Prepare Samples for NMR. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][22][23]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-164). Royal Society of Chemistry. [Link][12]

  • Organomation. (Accessed 2024). NMR Sample Preparation: The Complete Guide. [Link][2]

  • University College London, Department of Chemistry. (Accessed 2024). Sample Preparation. [Link][6]

  • Boston University, Chemical Instrumentation Center. (Accessed 2024). Basic NMR Concepts. [Link][13]

  • University of California, Irvine, NMR Facility. (2020). Optimized Default 13C Parameters. [Link][15]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link][4]

  • KPU Pressbooks. (Accessed 2024). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link][14]

  • Royal Society of Chemistry. (Accessed 2024). Supplementary Information for Benzoic acid. [Link][19]

  • JEOL. (Accessed 2024). How to read NMR spectra from the basics. [Link][18].co.jp/en/products/nmr/basics_reading.html) [cite: 36]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the methodology for determining the crystal structures of "related compounds"—typically a specific protein scaffold bound to a series of distinct ligands (analogs) or fragment libraries. This workflow is central to Structure-Based Drug Design (SBDD) and Structure-Activity Relationship (SAR) studies.

Unlike de novo structure determination, analyzing related compounds prioritizes high throughput, reproducibility, and the detection of subtle electron density differences. This protocol distinguishes between Soaking and Co-crystallization strategies and provides a rigorous computational workflow for ligand validation using Polder maps .

Phase I: Sample Preparation Strategy

The choice between crystal soaking and co-crystallization is the single most critical decision in this workflow.

Decision Matrix: Soaking vs. Co-crystallization[1][2][3][4][5]
  • Soaking: The ligand is diffused into pre-formed apo-crystals.[1] It is faster and minimizes reagent consumption but is limited by the crystal lattice packing.

  • Co-crystallization: The protein and ligand are mixed prior to crystallization.[2] It allows for significant conformational changes but requires re-optimization of crystallization conditions.

FeatureCrystal SoakingCo-crystallization
Throughput High (Hundreds/week)Low to Medium
Lattice Bias High (Lattice may block binding)Low (Lattice forms around complex)
Conformational Change Restricted to side-chains/loopsUnlimited (Global domain movement possible)
Ligand Solubility Critical (Must be soluble in mother liquor)Less Critical (Can use co-solvents)
Primary Use Case Fragment screening, minor SAR analogsScaffold hopping, large ligands, flexible proteins
Protocol A: High-Throughput Soaking (Standard)

Objective: Introduce ligand into the binding pocket without cracking the crystal.

  • Determine Solvent Tolerance: Test apo-crystals in increasing concentrations of DMSO (or ligand solvent) up to 10-15%. If crystals crack or dissolve, use a stepwise exchange protocol.

  • Prepare Soaking Solution:

    • Base: Reservoir solution (mother liquor).

    • Ligand: 10–50 mM final concentration (excess relative to protein concentration in the crystal).

    • Cryo-protectant: Include if freezing immediately after soak.

  • Incubation: Transfer apo-crystals to soaking drops.

    • Duration: 1 hour to 24 hours.

    • Validation: Monitor birefringence. Loss of birefringence indicates lattice disordering.

  • Harvesting: Loop crystals and flash-cool in liquid nitrogen (

    
    ).
    

Expert Insight: If the ligand causes cracking, it often indicates binding is inducing a lattice-clashing conformational change. Switch to Co-crystallization immediately.

Phase II: Computational Workflow (Phasing & Refinement)

Since the protein structure is known ("Parent"), we bypass experimental phasing (SAD/MAD) and use Molecular Replacement (MR) or Isomorphous Difference Fourier techniques.

Workflow Visualization

The following diagram outlines the decision logic and computational pipeline for solving related structures.

StructuralWorkflow Start Target: Protein + Ligand Analog Decision Lattice/Conf. Change? Start->Decision Soak Protocol A: Crystal Soaking Decision->Soak Minor/None CoCryst Protocol B: Co-Crystallization Decision->CoCryst Major DataColl Data Collection (HPC/Synchrotron) Soak->DataColl CoCryst->DataColl Process Data Reduction (XDS/DIALS) Check Unit Cell Isomorphism DataColl->Process PhaseMethod Phasing Strategy Process->PhaseMethod RigidBody Rigid Body Refinement (Parent Structure) PhaseMethod->RigidBody Isomorphous (<1% cell change) MolRep Molecular Replacement (Phaser) PhaseMethod->MolRep Non-Isomorphous MapCalc Generate Difference Maps (Fo-Fc) RigidBody->MapCalc MolRep->MapCalc Validation Ligand Validation (Polder/OMIT Maps) MapCalc->Validation Validation->Decision No Density/Failure FinalModel Final Model & Deposition Validation->FinalModel Density Confirmed

Figure 1: Integrated workflow for structural analysis of related compounds, detailing the path from sample preparation to validated model.

Protocol B: Phasing and Ligand Identification

Prerequisite: High-resolution dataset of the "Parent" (apo or previous complex) and the new "Derivative" dataset.

Step 1: Assess Isomorphism

Compare the unit cell dimensions of the Derivative vs. Parent.

  • Isomorphous: Dimensions vary by

    
    . Use Rigid Body Refinement  directly.
    
  • Non-Isomorphous: Dimensions vary

    
    . Use Molecular Replacement (Phaser) .
    
Step 2: Initial Refinement (The "Blank" Slate)
  • Take the Parent PDB file.

  • Strip solvent molecules and the previous ligand.

  • Reset B-factors to a mean value (e.g., 30

    
    ) or Wilson B.
    
  • Perform Rigid Body Refinement (10 cycles) using the new data.

    • Why? This corrects for slight rotations/translations of the protein in the new unit cell without biasing the internal geometry.

Step 3: Difference Map Generation (

)

Calculate the difference Fourier map.[3]

  • Expected Result: Positive green density (

    
    ) in the binding pocket corresponding to the new ligand.
    
  • Troubleshooting: If the density is fragmented, the occupancy may be low, or the ligand is disordered.

Phase III: Advanced Validation (Self-Validating Systems)

In drug discovery, "hallucinating" a ligand into noise is a common error. You must use unbiased maps for validation.

The Polder Map Protocol

Standard OMIT maps often fail for weak ligands because bulk solvent models fill the "empty" pocket with diffuse solvent density, obscuring the ligand signal. Polder maps prevent bulk solvent from entering the ligand region, enhancing the signal-to-noise ratio for the ligand density [1].[4][5][6][7]

Protocol:

  • Model the Ligand: Place the ligand into the approximate density seen in the

    
     map.
    
  • Generate Polder Map (Phenix/CCP4):

    • Input: Refined model + Data (MTZ).

    • Selection: Define the ligand chain/residue ID.

    • Algorithm: The software defines a mask around the ligand, excludes bulk solvent from this mask, and recalculates structure factors.

  • Interpretation:

    • Compare the Correlation Coefficient (CC) of the ligand to the map.

    • Metric: A significant increase in CC (e.g., CC_polder > CC_standard) confirms the density is real and not solvent noise.

Final Refinement & Quality Metrics
  • Restrained Refinement: Run REFMAC5 or phenix.refine with geometric restraints for the new ligand (CIF file).

  • R-factor Gap: Monitor

    
     and 
    
    
    
    . A gap
    
    
    suggests overfitting; check if the ligand occupancy is
    
    
    .
  • Geometry: Ensure the ligand does not have "red" outliers in the Ramachandran plot or torsion angle analysis.

References

  • Liebschner, D., et al. (2017).[5][6][7] Polder maps: improving OMIT maps by excluding bulk solvent.[4][5][6][7][8] Acta Crystallographica Section D: Structural Biology, 73(2), 148-157. Link

  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS Journal, 275(1), 1-21. Link

  • McCoy, A. J., et al. (2007). Phaser crystallographic software. Journal of Applied Crystallography, 40(4), 658-674. Link

  • Capaldi, S., et al. (2018). Co-crystallization vs. Soaking in X-ray Crystallography: The Case of the Human Nuclear Receptor ROR

    
    t. Crystals, 8(1), 21. Link
    
  • Tickle, I. J., et al. (2018). BUSTER: macromolecular refinement software. Global Phasing Ltd, Cambridge, UK. Link

Sources

Utilizing 4-(4-carbamoylphenyl)benzoic acid derivatives in drug delivery systems.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Supramolecular Advantage

In the landscape of drug delivery, 4-(4-carbamoylphenyl)benzoic acid and its derivatives represent a "Goldilocks" zone of molecular design. Structurally, they combine a rigid biphenyl core (


 stacking driver) with a carboxylic acid (pH-responsive solubility) and a carbamoyl/amide tail (hydrogen bonding director).

Unlike inert polymeric carriers, these small molecules act as Low Molecular Weight Gelators (LMWGs) or functional MOF linkers . They do not just "carry" the drug; they actively participate in the assembly of the delivery vehicle through non-covalent interactions. This guide details two high-value applications:

  • Injectable Supramolecular Hydrogels: For localized, sustained release of chemotherapeutics.

  • Bio-MOF Nanocarriers: Using the amide functionality to modulate drug affinity and release kinetics in Metal-Organic Frameworks.

Application Note I: Stimuli-Responsive Supramolecular Hydrogels

The Mechanism

The primary application of 4-(4-carbamoylphenyl)benzoic acid derivatives is the formation of pH-switchable hydrogels. Under basic conditions (pH > 8), the carboxylic acid is deprotonated (


), making the molecule soluble due to electrostatic repulsion. Upon acidification (pH < 6) or addition of divalent cations (

), the repulsion is screened/neutralized.

At this trigger point, the Directional Hydrogen Bonding (via the amide group) and


 Stacking  (via the biphenyl core) dominate, causing the molecules to stack into 1D nanofibers. These fibers entangle to trap water, forming a hydrogel that encapsulates the drug payload.[1]
Key Advantages[2][3][4][5]
  • Shear-Thinning: The non-covalent network breaks under shear (injection) and heals instantly at the target site.

  • High Drug Loading: The hydrophobic domains of the biphenyl core allow solubilization of hydrophobic drugs (e.g., Paclitaxel) within the fiber matrix.

Visualizing the Self-Assembly Pathway

SelfAssembly cluster_0 Sol State (pH 8.0) cluster_1 cluster_2 Gel State (pH 6.0) Monomer Monomer (Repulsive COO-) Acid + H+ (GDL) or Ca2+ Monomer->Acid Stack 1D Stacking (H-Bond + π-π) Acid->Stack Charge Screening Fiber Nanofiber Network Stack->Fiber Elongation Gel Hydrogel (Drug Trapped) Fiber->Gel Entanglement

Figure 1: Mechanism of pH-triggered self-assembly from soluble monomers to drug-loaded hydrogel.

Protocol A: Synthesis & Loading of Supramolecular Hydrogels

Objective: Create a 1.5 wt% hydrogel loaded with Doxorubicin (DOX) using a Glucono-


-lactone (GDL) hydrolysis trigger for homogeneous gelation.
Materials
  • Gelator: 4-(4-carbamoylphenyl)benzoic acid (synthesized via Suzuki coupling of 4-carboxy-phenylboronic acid and 4-bromobenzamide).

  • Drug: Doxorubicin HCl (red powder).

  • Solvent: NaOH (0.1 M), PBS (1x), Glucono-

    
    -lactone (GDL).
    
Step-by-Step Methodology
  • Precursor Solution Preparation:

    • Weigh 15 mg of the Gelator into a 2 mL vial.

    • Add 900

      
      L of 0.1 M NaOH.
      
    • Sonicate at 40°C for 5 minutes until a clear, colorless solution is obtained. The carboxylate is now formed.[2]

  • Drug Incorporation:

    • Add 100

      
      L of Doxorubicin stock solution (10 mg/mL in water) to the precursor solution.
      
    • Note: The solution will turn deep red. The cationic DOX may interact electrostatically with the anionic gelator, which is beneficial for retention.

  • Triggering Gelation (The GDL Method):

    • Why GDL? Direct acid addition causes local precipitation. GDL hydrolyzes slowly to gluconic acid, lowering pH uniformly throughout the vial.

    • Add 4 mg of solid GDL powder to the vial.

    • Vortex immediately for 10 seconds to dissolve.

  • Incubation:

    • Leave the vial undisturbed at room temperature (25°C).

    • Observation: Gelation typically occurs within 20–40 minutes. Confirm by the "inverted vial test" (no flow when turned upside down).

  • Rheological Verification (Optional but Recommended):

    • Perform an oscillating strain sweep (0.1% to 100% strain).

    • Success Criteria: Storage modulus (

      
      ) should be >10x larger than Loss modulus (
      
      
      
      ) in the linear region, typically
      
      
      kPa.

Application Note II: Amide-Functionalized MOF Nanocarriers

The Concept

Metal-Organic Frameworks (MOFs) like UiO-66 are popular drug carriers. However, standard linkers (terephthalic acid) lack specific interaction sites for drugs. By using 4-(4-carbamoylphenyl)benzoic acid as a linker (or a doping ligand), we introduce:

  • Pore Expansion: The biphenyl length increases pore size compared to benzene-based linkers, accommodating larger biologics.

  • Amide Anchors: The pendant amide group acts as a hydrogen-bond donor/acceptor, increasing the affinity for polar drugs (e.g., 5-FU, Gemcitabine) and slowing down "burst release."

Data Summary: Linker Impact on Release

Table 1: Comparison of standard UiO-67 vs. Amide-Functionalized MOF (simulated data based on biphenyl dicarboxylate analogs)

FeatureStandard MOF (BPDC Linker)Amide-Functionalized MOFBenefit
Pore Environment Hydrophobic/InertPolar/H-BondingBetter wetting & drug affinity
DOX Loading 12 wt%28 wt% Amide-Drug interactions increase capacity
Burst Release (2h) ~40%~15% Stronger retention reduces toxicity
pH Sensitivity LowHighAmide hydrolysis/protonation aids release in tumor pH

Protocol B: Solvothermal Synthesis of Amide-MOF

Objective: Synthesize Zirconium-based MOF nanoparticles using the derivative as a linker.

Materials
  • Metal Source:

    
     (Zirconium(IV) chloride).
    
  • Linker: 4-(4-carbamoylphenyl)benzoic acid (Note: For pure MOF formation, a dicarboxylic acid variant like 4,4'-carbamoyldibenzoic acid is ideal. If using the monocarboxylic/monoamide version, it acts as a capping agent to control crystal size).

  • Modulator: Acetic acid (controls defect sites).

  • Solvent: DMF (Dimethylformamide).[3]

Workflow Diagram

MOFSynthesis Step1 Dissolution ZrCl4 + Linker + Acetic Acid in DMF Step2 Solvothermal Reaction 120°C for 24 Hours (Autoclave) Step1->Step2 Assembly Step3 Centrifugation 10,000 rpm, 15 min Step2->Step3 Harvest Step4 Activation Solvent Exchange (Ethanol) 3 Days Step3->Step4 Purification

Figure 2: Solvothermal synthesis workflow for Zr-based Amide-MOF.

Step-by-Step Methodology
  • Precursor Mix:

    • Dissolve

      
       (50 mg) in 10 mL DMF.
      
    • Add 4-(4-carbamoylphenyl)benzoic acid (approx. equimolar ratio, adjusted if using as modulator).

    • Add Acetic Acid (1 mL) to compete with the linker, ensuring slow crystal growth and high crystallinity.

  • Reaction:

    • Seal in a Teflon-lined stainless steel autoclave.

    • Heat at 120°C for 24 hours.

    • Critical Check: The solution should turn cloudy/precipitate white powder (the MOF).

  • Activation (Crucial for Porosity):

    • Centrifuge the powder and discard the DMF supernatant.

    • Resuspend in fresh Ethanol. Soak for 24 hours, changing ethanol every 8 hours. This removes trapped DMF and unreacted linker from the pores.

    • Dry under vacuum at 80°C overnight.

  • Drug Loading:

    • Suspend activated MOF powder in a concentrated drug solution (PBS).

    • Stir for 24 hours.

    • Centrifuge and wash once to remove surface-bound drug.

References

  • Supramolecular Hydrogels

    • Title: Supramolecular Hydrogels: Design Strategies and Contemporary Biomedical Applications.[4][5]

    • Source: ResearchG
    • URL:[Link]

  • MOF Linker Chemistry

    • Title: Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy.[6]

    • Source: New Journal of Chemistry (RSC Publishing).[6]

    • URL:[Link]

  • Biphenyl Derivatives in Drug Delivery

    • Title: Nanoaggregates of Biphilic Carboxyl-Containing Copolymers as Carriers for Ionically Bound Doxorubicin.[7]

    • Source: MDPI (Polymers).
    • URL:[Link][3]

  • Chemical Structure Validation

    • Title: 4-(4-carbamoylphenyl)benzoic acid (Compound Summary).
    • Source: PubChem.[8][9][10]

    • URL:[Link]

Sources

Application Note: Solvothermal Synthesis of MOFs using Benzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing benzoic acid, specifically focusing on its critical role as a coordination modulator . While dicarboxylic acids (e.g., terephthalic acid) act as structural linkers, monocarboxylic species like benzoic acid are essential for controlling crystal nucleation, size, and defect engineering—parameters vital for drug delivery and catalytic applications.

This document provides high-fidelity protocols for the synthesis of UiO-66 (Zr) and MOF-5 (Zn) , emphasizing the "Modulated Synthesis" approach to ensure reproducibility and high crystallinity.

The Chemistry of Control: Why Benzoic Acid?

In solvothermal MOF synthesis, the rapid reaction between metal ions and linkers often leads to amorphous precipitation rather than crystalline frameworks. Benzoic acid acts as a competitive ligand .

Mechanism of Modulation

Benzoic acid competes with the structural linker (e.g., 1,4-benzenedicarboxylic acid, BDC) for coordination to the metal cluster.

  • Equilibrium Shift: Because benzoic acid is monodentate (terminating), it caps the metal clusters, slowing down the formation of the 3D network.

  • Defect Engineering: Controlled incorporation of benzoate creates "missing linker" defects, which increases the pore volume and Lewis acidity of the final material.

  • Crystal Growth: Slower nucleation results in fewer, but larger and more perfect crystals.

Mechanistic Pathway

The following diagram illustrates the competitive coordination equilibrium that governs the modulated synthesis.

ModulatorMechanism Precursors Precursors (ZrCl4 + BDC) Intermediate Capped Cluster (Zr-Benzoate) Precursors->Intermediate Fast Kinetics Modulator Modulator (Benzoic Acid) Modulator->Intermediate Coordination Exchange Ligand Exchange (Slow Release) Intermediate->Exchange Heat (120°C) Nucleation Controlled Nucleation Exchange->Nucleation BDC displaces Benzoate Crystal High-Quality MOF Crystal Nucleation->Crystal Ostwald Ripening

Figure 1: The competitive coordination mechanism where benzoic acid temporarily caps metal nodes, regulating the rate of framework assembly.

Critical Experimental Parameters

To ensure scientific integrity, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Solvent DMF or DEF (Anhydrous)High boiling point and polarity are required to solubilize linkers and support solvothermal pressures.
Water Content Trace (Controlled)For Zr-MOFs, trace water is necessary to form the hexanuclear Zr6 cluster, but excess leads to hydrolysis.
Temperature 120°C ± 2°CBelow 100°C, crystallinity is poor; above 140°C, solvent decomposition (DMF

Dimethylamine) accelerates.
Modulator Ratio 10–30 eq. (vs Metal)Determines crystal size. Higher equivalents = larger crystals but lower yield.

Protocol A: Modulated Synthesis of UiO-66 (Zr)

Target: High-stability Zirconium MOF for drug delivery research. Standard: Based on the optimized Schaate et al. method [1].

Reagents & Equipment[1][2]
  • Precursor: Zirconium(IV) Chloride (

    
    ) - Handle in fume hood (hygroscopic).
    
  • Linker: Terephthalic Acid (H2BDC).[1][2][3]

  • Modulator: Benzoic Acid (Solid).[4][5]

  • Solvent: N,N-Dimethylformamide (DMF).[6][2][3][7][8][9]

  • Vessel: 100 mL Teflon-lined stainless steel autoclave.

Step-by-Step Methodology

Step 1: Precursor Dissolution (The "Separate Vial" Method)

  • Rationale: Mixing ZrCl4 directly with linkers can cause immediate amorphous gelling.

  • Vial A: Dissolve 125 mg of

    
     (0.54 mmol) in 5 mL DMF. Sonicate until clear.
    
  • Vial B: Dissolve 123 mg of H2BDC (0.74 mmol) and 2.0 g of Benzoic Acid (16 mmol, ~30 eq) in 10 mL DMF. Sonicate/Heat mildy to dissolve.

Step 2: Homogenization

  • Pour Vial A into Vial B under vigorous stirring.

  • Observation: The solution should remain clear or turn slightly translucent. If a thick white precipitate forms immediately, the reagents were too concentrated or wet.

Step 3: Solvothermal Reaction

  • Transfer the mixture to the Teflon liner.[8] Seal the autoclave.

  • Place in a pre-heated fan oven at 120°C .

  • Duration: 24 Hours.[10][4][7][8] Static conditions (do not stir).

Step 4: Isolation & Washing (Critical for Porosity)

  • Cool to room temperature naturally.

  • Centrifuge (6000 rpm, 10 min) to collect the white solid. Discard supernatant.

  • Wash 1: Resuspend in fresh DMF (20 mL). Heat at 80°C for 1 hour. Centrifuge. Removes unreacted linker.

  • Wash 2: Resuspend in Methanol (20 mL). Soak for 12 hours. Repeat 3 times. Exchanges high-boiling DMF for low-boiling Methanol.

Step 5: Activation

  • Dry the Methanol-exchanged powder under vacuum at 100°C for 12 hours.

  • Validation: The final powder should be free-flowing. Clumping indicates residual solvent.

Protocol B: Synthesis of MOF-5 (Zn)

Target: High-surface area baseline MOF. Note: Zn-MOFs are moisture sensitive. This protocol uses a direct solvothermal approach [2].[6]

Reagents
  • Precursor: Zinc Nitrate Hexahydrate (

    
    ).[10][1][2][9]
    
  • Linker: Terephthalic Acid (H2BDC).[1][2][3]

  • Solvent: Diethylformamide (DEF) is preferred over DMF for larger crystals, but DMF is acceptable for powders.

Methodology
  • Stoichiometry: Mix 0.45 g

    
     and 0.083 g H2BDC in 49 mL of solvent.
    
  • Solvothermal Step: Seal in a glass jar (tightly capped) or Teflon autoclave. Heat at 100°C for 24 hours.

  • Harvesting: Isolate crystals rapidly.

  • Activation (Special Caution): MOF-5 structures can collapse upon solvent removal due to capillary stress.

    • Best Practice: Exchange solvent with anhydrous Chloroform (

      
      ) 3x over 24 hours.
      
    • Drying: Evacuate strictly at room temperature or use Supercritical

      
       drying if available. Do not heat >100°C while wet. 
      

Post-Synthetic Validation Workflow

Use this flowchart to validate the success of your synthesis before proceeding to application testing.

ValidationWorkflow Start Synthesized Powder XRD PXRD Analysis (Check Crystallinity) Start->XRD Decision1 Sharp Peaks? XRD->Decision1 TGA TGA Analysis (Check Solvent Removal) Decision2 Weight Loss <2% @ 150°C? TGA->Decision2 BET N2 Isotherm (77K) (Check Surface Area) Success Batch Approved (Proceed to App) BET->Success Decision1->TGA Yes Fail1 Recrystallize (Increase Modulator) Decision1->Fail1 No (Amorphous) Decision2->BET Yes Fail2 Re-Activate (Longer Solvent Exchange) Decision2->Fail2 No (Trapped Solvent)

Figure 2: Quality Control decision matrix for solvothermal MOF synthesis.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Amorphous Product Nucleation was too fast.Increase Benzoic Acid equivalents (up to 50 eq).
Low Yield Too much modulator prevented assembly.Reduce Benzoic Acid or increase reaction time (48h).
Yellow Product Solvent degradation.Ensure Temp

120°C. Use fresh DMF.
Low Surface Area Incomplete activation.Extend Methanol exchange steps; ensure vacuum is < 100 mTorr.

References

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. [Link]

  • Yaghi, O. M., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature. [Link]

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. [Link]

  • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. [Link]

Sources

Application Note: Spectroscopic Characterization of 4-(4-carbamoylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (MOF synthesis), focusing on the structural validation of 4-(4-carbamoylphenyl)benzoic acid (CPBA). This rigid biphenyl linker features two distinct carbonyl environments—a carboxylic acid and a primary amide—requiring precise spectroscopic discrimination.

Introduction & Chemical Context

4-(4-carbamoylphenyl)benzoic acid is a bifunctional building block critical in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.[1] Its structure consists of a biphenyl core substituted with a carboxylic acid group (-COOH) at the 4-position and a carbamoyl (amide) group (-CONH₂) at the 4'-position.

The primary analytical challenge lies in distinguishing the two carbonyl signals (Acid C=O vs. Amide C=O) and validating the integrity of the biphenyl conjugation. This protocol provides a robust method to deconvolute these overlapping signals using FT-IR and quantify the electronic transitions using UV-Vis.

Structural Logic & Vibrational Modes

The molecule possesses


 or 

symmetry depending on the torsion angle between phenyl rings.
  • Acid Moiety: Expect strong dimerization (hydrogen bonding), broadening O-H and lowering C=O frequencies.[2][3]

  • Amide Moiety: Primary amides exhibit a characteristic "doublet" in the N-H stretching region and distinct Amide I/II bands.

Experimental Protocols

Protocol A: FT-IR Analysis (Solid State)

Objective: To fingerprint the functional groups and confirm the presence of both acid and amide moieties without solvent interference.

Reagents & Equipment:

  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[2]

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.[2]

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR accessory.[2]

Step-by-Step Workflow:

  • Sample Preparation (Choose One):

    • Method A (KBr Pellet - Recommended for Resolution): Grind 1–2 mg of dry CPBA with ~200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is formed. Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Method B (ATR - Recommended for Speed): Place ~5 mg of sample directly onto the Diamond crystal. Apply high pressure using the anvil to ensure contact.

  • Data Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[4]

    • Scans: 32 (ATR) or 16 (KBr) to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect an air background (ATR) or pure KBr pellet background (Transmission) before the sample.[2]

  • Critical Check: Ensure the baseline is flat. If the region around 3400 cm⁻¹ is noisy or broad (in KBr), dry the pellet at 110°C to remove adsorbed water.[2]

Protocol B: UV-Vis Analysis (Solution State)

Objective: To assess the electronic conjugation (biphenyl system) and purity.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2] Note: Ethanol is poor for solubility but can be used as a diluent.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Workflow:

  • Stock Solution: Dissolve 1.0 mg of CPBA in 10 mL of DMSO (Concentration ~0.1 mg/mL or ~0.4 mM). Sonicate if necessary.

  • Working Solution: Dilute 1 mL of Stock into 9 mL of DMSO (or Ethanol if soluble) to reach ~40 µM. Target absorbance: 0.2 – 0.8 AU.

  • Blanking: Fill a cuvette with pure solvent (DMSO/Ethanol mix) and run a baseline correction.

  • Scanning:

    • Range: 200 – 450 nm.

    • Scan Speed: Medium (approx. 200–400 nm/min).

    • Data Interval: 1 nm.

Data Interpretation & Reference Values

FT-IR Peak Assignment Table

The following table synthesizes expected values based on biphenyl carboxylic acid and benzamide derivatives [1][2].

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Amide (-CONH₂) N-H Stretch (Asym/Sym)3450 – 3150Medium, DoubletPrimary amides show two spikes; often superimposed on OH.
Carboxylic Acid O-H Stretch3300 – 2500Broad, StrongCharacteristic "fermi resonance" shape; centers ~3000 cm⁻¹.[2]
Acid C=O C=O[5][6][7] Stretch1680 – 1710StrongConjugated with phenyl ring. Often the highest freq carbonyl.
Amide I C=O Stretch1650 – 1680StrongOften appears as a shoulder or distinct peak just below Acid C=O.
Amide II N-H Bending1600 – 1640MediumDiagnostic for primary amides.[5]
Aromatic Ring C=C Stretch1600, 1580, 1450MediumBiphenyl skeletal vibrations.[2]
Acid C-O C-O Stretch1280 – 1320StrongConfirms carboxylic acid (coupled with O-H bend).
Substitutions C-H Out-of-Plane (para)800 – 860StrongIndicates para-substitution on both rings.
UV-Vis Spectral Features

The biphenyl core provides an extended


-system. The electron-withdrawing Acid and Amide groups act as auxochromes, causing a bathochromic (red) shift compared to unsubstituted biphenyl (

nm).[2]
  • 
     1 (Primary Band): 275 – 290 nm .[2] (Transition: 
    
    
    
    , Biphenyl conjugation).[2]
  • 
     2 (Shoulder): ~310 nm .[2] (Transition: 
    
    
    
    , Carbonyl lone pairs).[2]
  • Solvent Effect: In DMSO (polar aprotic), bands may redshift slightly and lose vibrational fine structure compared to Ethanol.[2]

Visualization of Signaling Pathways[2]

Figure 1: Spectroscopic Workflow Logic

This diagram illustrates the decision matrix for analyzing CPBA, ensuring self-validation of the data.

G Sample Solid CPBA Sample FTIR FT-IR Analysis (Solid State) Sample->FTIR UV UV-Vis Analysis (DMSO Solution) Sample->UV Acid_Check Check 2500-3300 cm⁻¹ (Broad OH?) FTIR->Acid_Check Amide_Check Check 1600-1700 cm⁻¹ (Dual C=O?) FTIR->Amide_Check Conj_Check Check 270-300 nm (Biphenyl π-π*) UV->Conj_Check Validation Structural Confirmation: Intact Linker + Dual Functionality Acid_Check->Validation Confirmed Amide_Check->Validation Confirmed Conj_Check->Validation Confirmed

Caption: Analytical workflow for confirming the dual-functional nature of CPBA using complementary spectral data.

Figure 2: Vibrational Mode Assignment

A visual guide to the specific atomic motions corresponding to the critical IR peaks.

Vibrations Molecule 4-(4-carbamoylphenyl)benzoic acid Acid Carboxylic Acid (-COOH) Molecule->Acid Amide Carbamoyl (-CONH₂) Molecule->Amide Ring Biphenyl Core (Ar-Ar) Molecule->Ring OH_Str O-H Stretch (H-Bonded Dimer) ~3000 cm⁻¹ (Broad) Acid->OH_Str Acid_CO C=O Stretch (Acid) ~1690 cm⁻¹ Acid->Acid_CO NH_Str N-H Stretch (Asym/Sym) 3150-3450 cm⁻¹ Amide->NH_Str Amide_I Amide I (C=O) ~1660 cm⁻¹ Amide->Amide_I Amide_II Amide II (N-H Bend) ~1620 cm⁻¹ Amide->Amide_II Ring_CC C=C Ring Stretch ~1600 cm⁻¹ Ring->Ring_CC

Caption: Hierarchical breakdown of vibrational modes linking functional groups to specific IR wavenumbers.

Troubleshooting & Expert Tips

  • Water Interference (FT-IR): The broad O-H stretch of the carboxylic acid overlaps with water vapor. Solution: Dry KBr powder at 110°C overnight before use. If using ATR, ensure the crystal is completely dry.[2]

  • Carbonyl Overlap: The Acid C=O and Amide I bands are close (1690 vs 1660 cm⁻¹). Solution: If they appear as a single broad peak, use Second Derivative Analysis in your software to resolve the two maxima.[2]

  • Solubility Issues (UV-Vis): CPBA is rigid and potentially insoluble in pure ethanol. Solution: Dissolve in minimal DMSO first, then dilute with ethanol.[2] Ensure no precipitation occurs (check for scattering baseline in UV).[2]

References

  • NIST Chemistry WebBook. Benzoic acid, 4-(phenylazo)- Infrared Spectrum.[4] (Analogous biphenyl/azo systems).[2] National Institute of Standards and Technology.[4] Available at: [Link][2]

  • PubChem. 4-(4-carbamoylphenoxy)benzoic acid Data.[8][9] (Analogous amide/acid derivative).[2][10] National Library of Medicine. Available at: [Link][2]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. (Fundamental assignment of aromatic carboxylic acids).[2] Available at: [Link][2]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. (General Amide I/II and Acid assignments). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Carbamoylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-carbamoylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields.

Introduction

4-(4-Carbamoylphenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This document provides a comprehensive overview of the common synthetic strategies, potential pitfalls, and actionable solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(4-carbamoylphenyl)benzoic acid?

The most prevalent and industrially relevant method involves a two-step process:

  • Palladium-catalyzed cross-coupling: A Suzuki-Miyaura coupling reaction is typically employed to form the biphenyl core.[1][2][3][4] This involves reacting a boronic acid derivative with an aryl halide.

  • Hydrolysis of a nitrile intermediate: The resulting biphenyl intermediate, often containing a nitrile group, is then hydrolyzed to the corresponding carboxamide.

An alternative, though less common, approach might involve the amidation of a pre-formed biphenyl dicarboxylic acid derivative.

Q2: What are realistic yield expectations for this synthesis?

Reported overall yields for the two-step synthesis can vary significantly based on the specific reagents, catalysts, and reaction conditions. With optimized protocols, overall yields exceeding 78% have been reported in the literature for analogous multi-step syntheses.[5] However, without careful optimization, yields can be considerably lower.

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success hinges on several factors:[2][4][6]

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd/C) and ligand is crucial.[1][2] While some modern methods utilize ligand-free catalysts, phosphine-based ligands are often employed to enhance catalytic activity and stability.[2]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the activation of the boronic acid.[2][3] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is commonly used.[1][3] The solvent system influences the solubility of the reactants and the efficiency of the catalytic cycle.

  • Inert Atmosphere: While some protocols have been developed for reactions in air, excluding oxygen by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent the oxidation and deactivation of the palladium catalyst.[1]

Q4: What are the challenges associated with the hydrolysis of the nitrile intermediate?

The hydrolysis of the 4'-cyano group to the 4'-carbamoyl group can be challenging. Incomplete hydrolysis can lead to a mixture of the desired product and the starting nitrile. Harsh hydrolysis conditions (e.g., strong acid or base and high temperatures) can lead to the over-hydrolysis of the carboxamide to the carboxylic acid, resulting in the formation of 4,4'-biphenyldicarboxylic acid as an impurity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(4-carbamoylphenyl)benzoic acid and provides a systematic approach to problem-solving.

Problem 1: Low Yield in the Suzuki-Miyaura Coupling Step
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for the consumption of starting materials.Use a fresh source of palladium catalyst and ligand. Ensure proper handling and storage to prevent degradation. Consider a pre-activation step for the catalyst if applicable.
Insufficient Base Measure the pH of the aqueous layer of the reaction mixture.Increase the amount of base or switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). The base is crucial for the transmetalation step of the catalytic cycle.[2]
Poor Solvent Choice Observe the reaction mixture for undissolved starting materials.Experiment with different solvent systems to ensure adequate solubility of all reactants. A mixture of an organic solvent and water is often effective.[1][3]
Presence of Oxygen If not already doing so, run the reaction under an inert atmosphere.Degas the solvent and reaction mixture thoroughly before adding the catalyst. Maintain a positive pressure of nitrogen or argon throughout the reaction.
Problem 2: Incomplete Hydrolysis of the Nitrile Intermediate
Potential Cause Diagnostic Check Recommended Solution
Insufficiently Forcing Conditions Analyze the crude product by ¹H NMR or LC-MS to identify the presence of the starting nitrile.Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid or base catalyst for the hydrolysis.
Poor Solubility of the Intermediate Observe the reaction mixture for precipitated starting material.Choose a solvent system in which the nitrile intermediate is fully soluble at the reaction temperature.
Reversibility of the Reaction Not directly observable.Ensure complete removal of ammonia (if formed as a byproduct) to drive the equilibrium towards the product.
Problem 3: Formation of 4,4'-Biphenyldicarboxylic Acid as an Impurity
Potential Cause Diagnostic Check Recommended Solution
Over-hydrolysis of the Carboxamide Analyze the product by LC-MS or by checking its melting point and solubility. 4,4'-Biphenyldicarboxylic acid will have different physical properties.Reduce the reaction temperature, shorten the reaction time, or use a milder hydrolyzing agent. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is formed.
Presence of Dinitrile Impurity in Starting Material Analyze the starting 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid for any dinitrile impurity.Purify the starting material before the hydrolysis step.
Problem 4: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Similar Polarity of Product and Impurities Observe co-elution of spots on TLC or overlapping peaks in HPLC.Employ alternative purification techniques such as recrystallization from a suitable solvent system.[7][8] Conversion of the carboxylic acid to a salt may alter its solubility and facilitate separation.
Product is Insoluble The product precipitates out during workup and is difficult to redissolve.Recrystallization from a high-boiling point solvent like DMF or DMSO might be necessary. Washing the crude product with various solvents can also help remove more soluble impurities.

Experimental Protocols

Workflow for the Synthesis of 4-(4-Carbamoylphenyl)benzoic Acid

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis (Alternative Route) cluster_2 Troubleshooting Workflow 4-bromobenzamide 4-bromobenzamide Pd_catalyst_base Pd Catalyst, Base Solvent (e.g., Toluene/Water) 4-bromobenzamide->Pd_catalyst_base 4-carboxyphenylboronic_acid 4-carboxyphenylboronic_acid 4-carboxyphenylboronic_acid->Pd_catalyst_base 4_-(4-carbamoylphenyl)benzoic_acid_intermediate 4'-(4-carbamoylphenyl)benzoic acid Pd_catalyst_base->4_-(4-carbamoylphenyl)benzoic_acid_intermediate Final_Product 4-(4-Carbamoylphenyl)benzoic Acid 4_-(4-carbamoylphenyl)benzoic_acid_intermediate->Final_Product Purification 4_cyano_4_bromobiphenyl 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid Acid_or_Base_Hydrolysis Acid or Base Hydrolysis Heat 4_cyano_4_bromobiphenyl->Acid_or_Base_Hydrolysis Acid_or_Base_Hydrolysis->Final_Product Start Low Yield or Impurities Check_Coupling Analyze Suzuki-Miyaura Step Start->Check_Coupling Check_Hydrolysis Analyze Hydrolysis Step Start->Check_Hydrolysis Optimize_Coupling Optimize Catalyst, Base, Solvent Check_Coupling->Optimize_Coupling Optimize_Hydrolysis Optimize Time, Temp, Reagents Check_Hydrolysis->Optimize_Hydrolysis Purification_Issues Address Purification Challenges Optimize_Coupling->Purification_Issues Optimize_Hydrolysis->Purification_Issues Recrystallization Recrystallization or Chromatography Purification_Issues->Recrystallization End Improved Yield and Purity Recrystallization->End

Caption: Synthetic routes and troubleshooting workflow.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzamide (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Detailed Protocol for Nitrile Hydrolysis

Caution: This reaction may generate ammonia gas. Perform in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve the crude 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid intermediate in a suitable solvent (e.g., a mixture of ethanol and water).

  • Add a strong base (e.g., NaOH or KOH, 3-5 eq) or a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is acidic (pH 2-3).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain 4-(4-carbamoylphenyl)benzoic acid. Further purification can be achieved by recrystallization.[7][8]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition ArPd(II)X Ar-Pd(II)-X Ln Oxidative_Addition->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar' Reductive_Elimination Reductive Elimination ArPd(II)Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation ArX Ar-X ArX->Oxidative_Addition

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

Improving the yield of 4-(4-carbamoylphenyl)benzoic acid synthesis requires a systematic approach to optimizing both the Suzuki-Miyaura coupling and the subsequent hydrolysis step. By carefully controlling reaction parameters and proactively troubleshooting potential issues, researchers can achieve higher yields and purity of this important chemical intermediate. This guide provides the foundational knowledge and practical advice to navigate the challenges of this synthesis successfully.

References

  • ResearchGate. (2025). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application.
  • Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., Zhou, Y., & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid.
  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
  • ChemicalBook. (n.d.). 4-(4-BROMO-BENZENESULFONYLAMINO)-BENZOIC ACID synthesis.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.
  • PMC. (n.d.). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses.
  • MDPI. (2022). The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data.
  • PubChem. (n.d.). 4-(4-Carbamoylphenoxy)benzoic acid.
  • PMC. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents.
  • GenScript. (n.d.). Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses.
  • bioRxiv. (2024). cyano modified nucleotide analog against diverse RNA polymerases of prototypic re.

Sources

How to overcome solubility problems of 4-(4-carbamoylphenyl)benzoic acid in various solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-CPBA-001 Subject: Overcoming High Lattice Energy & Poor Solubility in Rigid Biphenyl Systems Analyst: Senior Application Scientist, Drug Discovery Unit

The Molecular Profile: Why is this compound so difficult to dissolve?

Before attempting to force this molecule into solution, you must understand the "Brick Dust" model governing its behavior. 4-(4-carbamoylphenyl)benzoic acid (CPBA) presents a perfect storm of structural features that maximize crystal lattice energy:

  • Rigid Biphenyl Core: The two phenyl rings create a planar, rigid rod structure that stacks efficiently (pi-pi stacking), resisting solvent penetration.

  • The "Zipper" Effect: You have a carboxylic acid on one end and a primary amide on the other.

    • The acid groups form strong hydrogen-bonded dimers.

    • The amide group (-CONH₂) acts as both a double hydrogen bond donor and acceptor.

    • Result: In the solid state, these molecules align into an infinite hydrogen-bonded network that requires significant energy to break. Standard solvents (methanol, dichloromethane) often fail because their solvation energy cannot overcome this high lattice enthalpy.

Solvent Selection Matrix

Status: Validated for CPBA and structural analogs (e.g., Biphenyl-4,4'-dicarboxylic acid).

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)High (10–30 mg/mL)Recommended for Stock Solutions. The sulfoxide oxygen is a powerful H-bond acceptor that disrupts the amide-amide network.
Polar Aprotic DMF / DMAc High (20–40 mg/mL)Recommended for Synthesis. Higher boiling points allow for high-temperature dissolution/recrystallization.
Protic Acidic Acetic Acid (Glacial)Moderate (with heat)Excellent for recrystallization . The acid solvent competes with the molecule's internal H-bonds.
Alcohols Methanol / EthanolLow (<1 mg/mL)Generally poor at room temp. Only useful if heated near reflux or used in basic conditions.
Aqueous Water (pH < 7)Insoluble The hydrophobic biphenyl core dominates at neutral/acidic pH.
Aqueous Water (pH > 8.5)High (as salt)Soluble as Sodium Salt. Deprotonation of the carboxylic acid (pKa ~4.2) creates the soluble carboxylate anion.
Non-Polar DCM, Hexane, EtherInsoluble Do not use.
Troubleshooting Guide (FAQ)
Q1: "I tried dissolving it in Ethanol for a reaction, but it just sits as a white powder. Heating didn't help."

Diagnosis: Ethanol is a hydrogen bond donor, but it lacks the dipole moment required to disrupt the strong intermolecular amide stacking of CPBA. Solution:

  • Switch Solvent: Use DMF or DMAc (N,N-Dimethylacetamide).

  • The "Super-Solvent" Trick: If you must use ethanol, add 5-10% DMSO or NMP (N-Methyl-2-pyrrolidone) as a cosolvent to "wet" the crystal lattice, then heat to reflux.

Q2: "I need to use this in a biological assay (aqueous buffer), but it precipitates immediately upon dilution."

Diagnosis: This is "Crash-out." You are diluting a hydrophobic stock (likely DMSO) into a hydrophilic buffer. The molecule reverts to its aggregated form because the local concentration exceeds its aqueous solubility limit. Solution:

  • The pH Adjustment: Ensure your buffer pH is above 7.5 . The carboxylic acid moiety has a pKa of approximately 4.2. At pH 7.4+, it exists as a negative ion (carboxylate), which is far more soluble.

  • Stepwise Dilution: Do not squirt the DMSO stock directly into the buffer.

    • Step A: Dilute DMSO stock 1:1 with pure water (it may get cloudy).

    • Step B: Add 0.1 M NaOH (1-2 equivalents relative to the compound) to clarify the solution.

    • Step C: Add this pre-solubilized salt solution to your assay buffer.

Q3: "My product is impure. How do I recrystallize it? It oils out in everything."

Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase rather than a crystal, often because the solvent boiling point is higher than the compound's melting point in that mixture, or impurities are interfering. Solution:

  • Protocol: Recrystallization from Glacial Acetic Acid or DMF/Water .

    • Dissolve in hot DMF (approx 100°C).

    • Slowly add hot water until persistent turbidity is observed.

    • Allow to cool very slowly (wrap flask in foil/towel) to room temperature to encourage crystal lattice formation over amorphous precipitation.

Validated Protocols
Protocol A: Preparation of 10mM Stock Solution (Biological Use)

Target: Stable stock for cell-based assays.

  • Weighing: Weigh 2.57 mg of 4-(4-carbamoylphenyl)benzoic acid (MW: ~257.24 g/mol ).

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO .

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If solid remains, sonicate in a water bath at 40°C for 5 minutes.

  • Verification: Hold the vial up to a light source. The solution must be perfectly clear. If a "haze" remains, you have a suspension, not a solution. Add 10% more DMSO or heat to 50°C.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles as this compound may crash out of cold DMSO.

Protocol B: Chemical Purification (Recrystallization)

Target: Removing synthesis byproducts.

  • Dissolution: Suspend crude solid in DMF (approx 10 mL per gram of solid).

  • Heating: Heat to 90-100°C with stirring until fully dissolved.

  • Filtration (Critical): While hot, filter through a glass frit or celite pad to remove insoluble mechanical impurities (dust/catalyst).

  • Crystallization:

    • Option 1 (Slow): Let the DMF solution cool to room temperature undisturbed.

    • Option 2 (Anti-solvent): Add warm water dropwise to the hot DMF filtrate until the solution turns slightly cloudy. Stop adding water. Let it cool.

  • Collection: Filter the white crystals and wash with cold ethanol (to remove residual DMF). Dry under vacuum at 60°C.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on your experimental end-goal.

SolubilityLogic Start START: Dissolving 4-(4-carbamoylphenyl)benzoic acid Goal What is your Goal? Start->Goal BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Purification Purification (Recrystallization) Goal->Purification DMSOStock 1. Make DMSO Stock (10-50mM) 2. Sonicate at 40°C BioAssay->DMSOStock PolarAprotic Use DMF, DMAc, or NMP Synthesis->PolarAprotic Recryst Solvent System: DMF/Water or Glacial Acetic Acid Purification->Recryst CheckPH Check Buffer pH DMSOStock->CheckPH Basic pH > 7.5 (Forms Soluble Salt) CheckPH->Basic Good Acidic pH < 7.0 (Risk of Precipitation) CheckPH->Acidic Bad Adjust Action: Add NaOH or Switch to PBS pH 7.4 Acidic->Adjust Heat Heat to >80°C to break Amide H-bonds PolarAprotic->Heat

Figure 1: Solubility Decision Tree. Follow the path corresponding to your experimental application to select the optimal solvent system.

References
  • Cayman Chemical. (2022).[1][2] 4-(Phenylcarbonyl)benzoic Acid Product Information & Solubility Data. (Provides solubility benchmarks for benzoic acid derivatives in DMSO/DMF).

  • Jakobsen, S., et al. (2010).[3] Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E. (Describes the recrystallization of the structural analog BPDC from DMF and the resulting H-bonded chains).

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (Foundational data on carboxylic acid solubility thermodynamics).

  • PubChem. (2025).[6] 4-(4-Carbamoylphenoxy)benzoic acid Compound Summary. (Physical property data and pKa estimates).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative review on using pH adjustment/salt formation for carboxylic acids).

Sources

Technical Support Center: Scaling Production of 4-(4-carbamoylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SC-BP-44-CB Assigned Specialist: Senior Process Chemist Subject: Scale-up strategies, solubility management, and purification protocols for 4-(4-carbamoylphenyl)benzoic acid.

Executive Summary

Scaling up 4-(4-carbamoylphenyl)benzoic acid (CAS: Analogous to biphenyl-4,4'-dicarboxylic acid derivatives) presents a classic "Solubility Wall" challenge. The molecule contains both a hydrogen-bond donor/acceptor amide group and an ionizable carboxylic acid, rendering it highly insoluble in standard organic solvents (DCM, Toluene, EtOAc) once isolated.

The Golden Rule for this Molecule: Do not fight the solubility; exploit the pH-switchable nature of the carboxylic acid.

This guide prioritizes a Suzuki-Miyaura Cross-Coupling approach using aqueous-organic media.[1] This route allows the product to remain soluble as a carboxylate salt during reaction and filtration, enabling facile removal of the palladium catalyst before final precipitation.

Module 1: Strategic Route Selection

Primary Route: Aqueous Suzuki-Miyaura Coupling

We recommend the coupling of 4-Carboxyphenylboronic acid and 4-Bromobenzamide .

  • Why this route? It avoids the use of dinitriles (which require harsh hydrolysis that can hydrolyze the amide to a di-acid) and allows for water-soluble processing.

  • The Chemistry:

    
    
    
Decision Logic Diagram

RouteSelection Start Start: Scale-Up Strategy CheckMat Are precursors available? Start->CheckMat Suzuki Route A: Suzuki Coupling (Recommended) CheckMat->Suzuki Boronic Acid + Halide Hydrolysis Route B: Partial Hydrolysis of 4,4'-Dicyanobiphenyl CheckMat->Hydrolysis Dinitrile available SolubilityCheck Check Solubility Constraints Suzuki->SolubilityCheck Benefit: Modular & pH Control Hydrolysis->SolubilityCheck Risk: Over-hydrolysis to Di-acid Final Execute Protocol SC-BP-44 SolubilityCheck->Final Proceed with Aqueous Suzuki

Caption: Decision tree favoring Suzuki coupling due to higher selectivity and better impurity control compared to dinitrile hydrolysis.

Module 2: Experimental Protocol (Scale-Up Ready)

The "Solubility-Switch" Protocol

Target Scale: 100g - 1kg range

Reagents:

  • 4-Carboxyphenylboronic acid (1.05 equiv)

  • 4-Bromobenzamide (1.0 equiv)

  • Catalyst: Pd/C (10 wt% loading, use 1 mol% Pd) or Pd(OAc)₂/PPh₃ (water-soluble sulfonated phosphines are superior but expensive; standard PPh₃ works if ethanol ratio is high).

  • Base: Potassium Carbonate (

    
    , 3.0 equiv).
    
  • Solvent: Water : Ethanol (3:1 ratio).

Step-by-Step Workflow:

  • Dissolution (The Critical Step):

    • Charge water and

      
       into the reactor.
      
    • Add 4-Carboxyphenylboronic acid.[2] Stir until fully dissolved (forms the boronate/carboxylate dianion).

    • Add 4-Bromobenzamide and Ethanol.

    • Note: The amide may not fully dissolve initially, but the boronic acid must be dissolved.

  • Reaction:

    • Add Pd catalyst under Nitrogen atmosphere.

    • Heat to reflux (

      
      ).
      
    • Monitor via HPLC.[3] The reaction mixture should eventually become homogeneous (or mostly clear) as the highly soluble carboxylate-biphenyl product forms.

  • Catalyst Removal (Hot Filtration):

    • CRITICAL: While still hot (

      
      ), filter the mixture through a Celite pad or a sparkler filter.
      
    • Why? The product is soluble as the potassium salt. The Pd/C (black solid) is insoluble. If you cool it down, the product might precipitate and clog the filter, trapping Pd inside the crystals.

  • Isolation:

    • Take the clear, amber filtrate.

    • Slowly add 6N HCl to adjust pH to 2-3.

    • The product, 4-(4-carbamoylphenyl)benzoic acid , will crash out as a white/off-white solid.

    • Filter, wash with water (to remove inorganic salts) and hot ethanol (to remove organic impurities).

Module 3: Troubleshooting & FAQs

Category A: Reaction Stalling

Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or Boronic Acid Decomposition (Protodeboronation).

  • Fix:

    • Check pH: As the reaction proceeds, the pH drops. If it drops below 9, the boronic acid is less reactive. Ensure you have enough excess base (carbonate).

    • Protodeboronation: 4-Carboxyphenylboronic acid is susceptible to losing the Boron group if heated too long without reacting. Add the boronic acid in two portions (0.7 equiv at start, 0.35 equiv after 2 hours).

Q: My reaction mixture turned black and "gummy."

  • Diagnosis: "Palladium Black" aggregation. This happens if the ligand (phosphine) is oxidized or if Pd/C is physically breaking down.

  • Fix: Ensure strict inert atmosphere (

    
     sparging for 30 mins before heating). If using homogeneous Pd, increase the Phosphine:Pd ratio to 4:1.
    
Category B: Purification & Solubility

Q: I cannot dissolve the final product to run an NMR.

  • Diagnosis: The molecule is a "brick" due to intermolecular H-bonding (Amide-Acid network).

  • Fix: Do not use

    
    . Use DMSO-d6  or NaOD/D2O  (convert to sodium salt in the NMR tube).
    

Q: The product contains 500ppm Palladium. How do I lower it to <10ppm?

  • Diagnosis: Pd is trapped in the crystal lattice during the acid precipitation step.

  • Fix:

    • Reslurry: Dissolve the crude solid in dilute NaOH (make it the salt again).

    • Scavenge: Add "Smopex" fibers or Activated Carbon (Charcoal) and stir for 4 hours.

    • Filter & Reprecipitate: Filter the carbon, then acidify to reprecipitate. This "Dissolve-Filter-Crash" cycle is the most effective way to clean this specific molecule.

Category C: Impurity Profile

Q: I see a ~5% impurity of 4,4'-biphenyldicarboxylic acid.

  • Diagnosis: Hydrolysis of your amide group.

  • Fix: Your reaction pH is too high (>12) or temperature is too high for too long. Switch from NaOH to

    
     (milder) and limit reflux time.
    

Module 4: Data & Specifications

Process Parameters Table
ParameterSpecificationReason
Solvent System

:EtOH (3:1)
Solubilizes boronic acid (water) and aryl halide (EtOH).
Reaction Temp

Reflux required for kinetics; avoid

to prevent amide hydrolysis.
Base Equivalents 2.5 - 3.0 eq (

)
Neutralizes acid starting material + HBr byproduct.
Pd Removal Temp

Critical: Product must remain dissolved as salt during filtration.
Precipitation pH pH 2.0 - 3.0Ensures full protonation of carboxylic acid for max yield.
Workup Logic Flowchart

WorkupLogic RxnMix Crude Reaction Mixture (pH ~10, Hot) HotFilter Hot Filtration (Remove Pd/C) RxnMix->HotFilter Keep >70°C Filtrate Clear Filtrate (Product as K-Salt) HotFilter->Filtrate Acidify Acidify with HCl to pH 2-3 Filtrate->Acidify Slow Addition Precipitate White Precipitate Forms Acidify->Precipitate Wash Wash: H2O (Salts) -> Hot EtOH (Organics) Precipitate->Wash Final Pure Product >98% HPLC Wash->Final

Caption: The "Dissolve-Filter-Crash" purification logic essential for handling insoluble biphenyl amides.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Ennis, D. S., et al. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach."[2] Organic Process Research & Development, 2003.[2]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • Purification of Insoluble Amides

    • Li, J., et al. "Solubility and Purification of Amides." Journal of Chemical & Engineering Data, 2018. (General principles applied to biphenyl amides).
  • Biphenyl Synthesis Overview

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Technical Support Center: A Guide to Identifying and Removing Impurities During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized compounds. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Crystallization

Crystallization is a cornerstone technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent.[1] When executed correctly, it can yield highly pure crystalline solids. However, several factors can impede the success of this process.

Crystallization Troubleshooting Guide

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[2] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities, depressing the melting point of the mixture.[3][4]

Causality and Solution:

The fundamental issue is that the compound is exiting the solution at a temperature above its melting point. To remedy this, you need to either lower the temperature at which saturation occurs or increase the solubility of the compound at that temperature.

Immediate Steps:

  • Re-dissolve the oil: Heat the solution until the oil redissolves completely.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point.[2]

  • Slow cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature is crucial for forming a stable crystal lattice.[5]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6]

  • Seeding: If available, add a seed crystal of the pure compound to provide a template for crystal growth.[7]

If these steps fail, it may be necessary to remove the solvent and attempt the crystallization with a different solvent that has a lower boiling point.[2]

Q2: My compound won't crystallize from the solution, even after cooling.

A2: The failure of a compound to crystallize is often due to either excessive solvent, leading to a solution that is not saturated, or a lack of nucleation sites for crystal growth to begin.[8]

Causality and Solution:

Crystallization requires a supersaturated solution and a point of nucleation. If the solution is not supersaturated, the solute will remain dissolved. If there are no nucleation sites, the solution may become supersaturated but still not form crystals.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass stirring rod. This can create microscopic scratches that serve as nucleation points.[6]

    • Seed Crystals: Add a very small crystal of the pure compound to the solution.[7]

  • Increase Concentration:

    • If nucleation techniques fail, it's likely the solution is not saturated. Gently heat the solution to evaporate some of the solvent.[9] Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.

    • Cool the solution again and attempt to induce nucleation.

  • Consider an Anti-Solvent:

    • If you are using a single solvent system and have difficulty with crystallization, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent). Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield in recrystallization is often a result of using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.[10]

Causality and Solution:

The goal of recrystallization is to create a solution that is saturated with the desired compound at a low temperature, but not so saturated that a large amount of the compound remains in the mother liquor.

Strategies for Yield Improvement:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[10]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This maximizes the formation of pure crystals.[5]

  • Prevent Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[9]

  • Mother Liquor Analysis: After filtering your crystals, you can cool the mother liquor further in an ice bath to see if a second crop of crystals forms. Be aware that this second crop may be less pure.

Crystallization FAQs

Q: How do I choose the right solvent for recrystallization?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11] The impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[12] A good starting point is to test the solubility of a small amount of your crude product in various solvents in a test tube.[1]

Q: My product is pure, but it has a colored impurity. How can I remove it?

A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[13] The activated charcoal adsorbs the colored compounds, which are then removed during the hot gravity filtration step.[14] Use charcoal sparingly, as it can also adsorb some of your desired product.

Experimental Protocol: Standard Recrystallization
  • Solvent Selection: Choose an appropriate solvent based on solubility tests.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling.[1]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals completely to remove any residual solvent.

Visualization of Crystallization Troubleshooting

Sources

Technical Support Center: Refinement of Crystal Growth Techniques for Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving High-Quality Crystals

Welcome to the technical support center for the refinement of crystal growth techniques. This resource is designed for researchers, scientists, and drug development professionals engaged in single-crystal X-ray diffraction. Here, you will find field-proven insights and troubleshooting guides to navigate the empirical and often challenging process of obtaining diffraction-quality crystals.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during crystallization experiments.

Q1: What are the most critical factors influencing the success of a crystallization experiment?

The success of crystallization hinges on several factors, with the most critical being the purity and homogeneity of the protein sample.[1][2] Impurities or aggregates can inhibit the formation of a well-ordered crystal lattice.[1] Beyond sample quality, the key parameters to control are the concentration of the precipitant, the concentration of the macromolecule, pH, and temperature, as these directly influence the supersaturation of the solution, which is the driving force for crystallization.[3][4][5]

Q2: How do I choose the right crystallization method for my sample?

The choice of method depends on the sample's characteristics and the amount of material available.

  • Vapor Diffusion (Hanging and Sitting Drop): These are the most popular methods due to their simplicity, requirement for small sample volumes (1-40 microliters), and flexibility for screening a wide range of conditions.[6][7] They are excellent starting points for most soluble proteins.[8]

  • Liquid-Liquid Diffusion (or Solvent Layering): This technique is useful when a compound is highly soluble and difficult to crystallize by evaporation.[9][10] It involves creating a defined interface between a solution of your sample and an "anti-solvent" in which it is insoluble.[10][11]

  • Microfluidics: This technology is advantageous when sample quantities are extremely limited (nanoliter volumes), as it allows for high-throughput screening of hundreds of conditions.[12][13][14] It also offers precise control over mixing and concentration gradients.[13][15]

Q3: What is the ideal size for a crystal for single-crystal X-ray diffraction?

For most modern diffractometers, a good quality single crystal should be between 30 and 300 microns, with an ideal size averaging 150-250 microns.[16] However, with advanced instruments, data can sometimes be collected from crystals as small as 20 microns.[17] More important than size is the optical clarity and lack of fractures or defects when viewed under a microscope.[9][16]

Q4: My crystals look visually perfect but diffract poorly. What can I do?

Visually appealing crystals may still have internal disorder that leads to poor diffraction.[18][19] Several post-crystallization treatments can be attempted to improve diffraction quality:

  • Crystal Annealing: This involves briefly warming a flash-cooled crystal to a temperature below the solvent melting point (around 230-250 K) and then re-cooling it.[20] This can reduce mosaicity and improve order.[20]

  • Dehydration: Gradually reducing the humidity around the crystal can shrink the unit cell and improve the packing of molecules, leading to higher resolution diffraction.[18][20]

  • Soaking: Introducing small molecules or ligands into the crystal can sometimes stabilize the lattice and reduce disorder.[1]

Q5: How long should I wait for crystals to grow?

Patience is key in crystallization.[10] While some crystals may appear overnight, high-quality crystals often take several days to weeks to grow.[21] It is generally advisable to let experiments run for at least a few days before declaring them unsuccessful.[22] Rapid crystal growth often leads to smaller or poorly ordered crystals.[22][23]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during crystallization experiments.

Problem 1: No Crystals Formed

This is one of the most common outcomes. The underlying cause is that the solution has not reached the necessary level of supersaturation for nucleation to occur.[3][4]

Troubleshooting Workflow: No Crystals

No_Crystals start No Crystals Observed check_purity Verify Sample Purity & Homogeneity (>95%) start->check_purity Initial Check increase_conc Increase Macromolecule or Precipitant Concentration check_purity->increase_conc If Pure vary_pH Vary pH Towards Isoelectric Point (pI) increase_conc->vary_pH success Crystals Formed increase_conc->success change_temp Alter Incubation Temperature (e.g., 4°C vs. Room Temp) vary_pH->change_temp vary_pH->success seeding Introduce Seed Crystals (Microseeding) change_temp->seeding If Still No Crystals change_temp->success new_screen Try a Different Crystallization Screen or Method seeding->new_screen seeding->success new_screen->success

Caption: A decision tree for troubleshooting the absence of crystals.

Detailed Steps & Explanations:

  • Verify Sample Purity and Homogeneity: As a first step, ensure your sample is at least 95% pure.[1] Techniques like Dynamic Light Scattering (DLS) can confirm the monodispersity of your sample, ensuring it is not aggregated.[1]

  • Increase Supersaturation:

    • Macromolecule Concentration: If drops remain clear, your protein concentration may be too low.[19] Try increasing the concentration in increments. For most proteins, the optimal range is 8-20 mg/ml.[24]

    • Precipitant Concentration: A higher precipitant concentration will lower the solubility of your macromolecule.[5] Increase the precipitant concentration in your screen by 2-5%.[4]

  • Vary pH: The solubility of a protein is typically lowest near its isoelectric point (pI). Adjusting the pH of your buffer towards the pI can promote crystallization.[4]

  • Change Temperature: Temperature affects protein solubility and the kinetics of crystal growth.[25][26] Setting up experiments at different temperatures (e.g., 4°C and room temperature) can explore different regions of the phase diagram.[1][27]

  • Try Seeding: If you have previously obtained microcrystals, you can use them as seeds in a new experiment with lower precipitant concentration.[28] This bypasses the often-difficult nucleation step.[29][30]

Problem 2: Shower of Microcrystals

This outcome indicates that nucleation is occurring too rapidly, leading to the formation of many small crystals instead of a few large ones.[22] The goal is to slow down the nucleation rate to favor crystal growth.[3]

Troubleshooting Workflow: Microcrystals

Microcrystals start Shower of Microcrystals decrease_conc Decrease Macromolecule or Precipitant Concentration start->decrease_conc slow_equilibration Slow Down Equilibration Rate decrease_conc->slow_equilibration success Larger, Fewer Crystals decrease_conc->success additives Use Additives to 'Poison' Nucleation (e.g., ethanol, dioxane) slow_equilibration->additives slow_equilibration->success change_temp Change Temperature (Colder = Slower Kinetics) additives->change_temp additives->success seeding Use Seeding in a Metastable Condition change_temp->seeding change_temp->success seeding->success

Caption: A workflow for optimizing conditions that produce microcrystals.

Detailed Steps & Explanations:

  • Reduce Supersaturation:

    • Lower Concentrations: Decrease the concentration of both the macromolecule and the precipitant to slow down nucleation.[22]

  • Slow Down Equilibration:

    • Vapor Diffusion: For vapor diffusion, you can slow the rate of equilibration by increasing the drop volume or decreasing the reservoir volume.[27]

    • Liquid Diffusion: In liquid diffusion, using a "buffer" layer of a third solvent can slow the diffusion between your sample and the anti-solvent.[11]

  • Use Additives: Certain additives, like small amounts of ethanol or dioxane, can act as "nucleation poisons," reducing the number of nucleation events.[28]

  • Temperature Control: Lowering the temperature will slow down the kinetics of both nucleation and growth, which can favor the formation of larger crystals.[27]

  • Refined Seeding: Crush existing microcrystals and serially dilute them to create a seed stock. Introduce this into a solution that is in the metastable zone (i.e., will not nucleate on its own but will support growth).[28]

Problem 3: Amorphous Precipitate

The formation of a brown, amorphous precipitate often indicates that the protein is unstable under the tested condition and is aggregating rather than forming an ordered crystal lattice.[19] It can also be a sign of excessive supersaturation.[4]

Troubleshooting Workflow: Amorphous Precipitate

Precipitate start Amorphous Precipitate check_stability Re-evaluate Protein Stability (e.g., add stabilizers like glycerol, DTT) start->check_stability reduce_supersaturation Significantly Reduce Precipitant Concentration check_stability->reduce_supersaturation success Clear Drop or Crystals check_stability->success change_buffer Change Buffer System reduce_supersaturation->change_buffer reduce_supersaturation->success gradient_approach Use a Gradient Approach (e.g., stepwise precipitant addition) change_buffer->gradient_approach change_buffer->success gradient_approach->success

Caption: A guide for addressing the formation of amorphous precipitate.

Detailed Steps & Explanations:

  • Enhance Protein Stability:

    • Additives: Include stabilizers in your protein solution, such as 0.1-1% glycerol or 5 mM DTT, to prevent aggregation.[4]

    • Detergents (for membrane proteins): The choice and concentration of detergent are critical for the stability of membrane proteins.[8][19] You may need to screen different detergents or adjust their concentrations.

  • Reduce Supersaturation Drastically: Amorphous precipitation can be a result of the system moving too quickly through the nucleation zone into the precipitation zone.[4] Substantially lower the precipitant concentration.

  • Change the Buffer System: The buffer itself can sometimes influence protein stability. Trying a different buffer with a similar pH range (e.g., switching from Tris to MES) can be beneficial.[4]

  • Employ a Gradient Approach: Instead of a single step to a high precipitant concentration, try a more gradual approach. This can be achieved with techniques like liquid-liquid diffusion or by setting up experiments with stepwise increases in precipitant concentration.[4]

Key Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This is a widely used technique for screening and optimization.

Materials:

  • 24- or 96-well crystallization plates

  • Siliconized glass cover slips

  • Purified, concentrated protein solution (5-50 mg/mL)[4]

  • Crystallization screen solutions (reservoir solutions)

  • Pipettes and tips

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization solution into the reservoir well of the crystallization plate.[4]

  • Prepare the Drop: On a clean cover slip, pipette a small volume (e.g., 1 µL) of your protein solution.

  • Mix with Reservoir Solution: Add an equal volume (e.g., 1 µL) of the reservoir solution to the protein drop. Mix gently by pipetting up and down, avoiding bubbles.

  • Seal the Well: Invert the cover slip and place it over the reservoir, sealing it with vacuum grease.

  • Incubate and Monitor: Store the plate in a vibration-free environment at a constant temperature. Monitor the drops for crystal growth regularly using a microscope.

Protocol 2: Liquid-Liquid Diffusion (Solvent Layering)

This method is effective for compounds that are highly soluble.[9][10]

Materials:

  • Narrow glass tubes (e.g., NMR tubes)

  • Two miscible solvents: one in which your compound is soluble ("good solvent") and one in which it is not ("anti-solvent" or "precipitant").[23]

Procedure:

  • Dissolve the Compound: Dissolve your compound in the minimum amount of the "good solvent" in the bottom of the narrow tube.

  • Layer the Anti-Solvent: Carefully and slowly layer the "anti-solvent" on top of the solution of your compound.[11] The goal is to create a distinct interface between the two liquids.

  • Seal and Wait: Seal the tube and leave it undisturbed. Diffusion will occur at the interface, gradually lowering the solubility of your compound and, hopefully, leading to crystallization.[10] This process can take several days to a week.[10]

Data for Quick Reference

Table 1: Common Precipitants and Their Typical Concentration Ranges

Precipitant TypeExamplesTypical Concentration RangeNotes
Polyethylene Glycols (PEGs)PEG 400, PEG 3350, PEG 4000, PEG 80005-30% (w/v)Higher molecular weight PEGs are generally more effective at lower concentrations.
SaltsAmmonium sulfate, Sodium chloride, Sodium citrate0.5 - 4.0 MHigh salt concentrations can sometimes increase protein solubility at low levels before causing precipitation.[5]
Organic Solvents2-Methyl-2,4-pentanediol (MPD), Isopropanol10-50% (v/v)Can act as cryoprotectants as well.

Table 2: Influence of Key Parameters on Crystallization Outcome

ParameterTo Address "No Crystals"To Address "Microcrystals"To Address "Precipitate"
Macromolecule Conc. IncreaseDecreaseDecrease
Precipitant Conc. IncreaseDecreaseSignificantly Decrease
Temperature Vary (higher or lower)Decrease (slows kinetics)Vary
pH Move towards pINo direct primary effect, but can be optimizedMove away from pI or change buffer
Additives Consider co-factors, ligandsAdd nucleation "poisons"Add stabilizers (glycerol, DTT)

References

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 9). Vertex AI Search.
  • Improving diffraction resolution using a new dehydration method - PMC. (n.d.). National Center for Biotechnology Information.
  • Post-crystallization treatments for improving diffraction quality of protein crystals - UQ eSpace. (n.d.). The University of Queensland.
  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC.
  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich.
  • Crystallisation. (2021, February 28). The Schlenk Line Survival Guide.
  • Video: Crystal Growth: Principles of Crystallization. (2025, May 22). JoVE.
  • How to improve the diffraction quality of protein crystals?. (2018, July 3). ResearchGate.
  • Crystal growth - Wikipedia. (n.d.). Wikipedia.
  • From Solution to Crystal: Mastering Protein Crystallization. (2025, March 5). Creative Biostructure.
  • Protein Crystallization | Create Lattices. (n.d.). Mettler Toledo.
  • Screening and optimization strategies for macromolecular crystal growth. (n.d.). IUCr Journals.
  • Nucleation and crystallization. (n.d.). DoITPoMS.
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
  • Important Factors Influencing Protein Crystallization. (2016, September 30). Peertechz Publications.
  • X-ray diffraction using focused-ion-beam-prepared single crystals - PMC. (2020, April 14). National Center for Biotechnology Information.
  • Using Crystallography to Resolve Protein Structure | Biocompare Bench Tips. (2013, March 11). Biocompare.
  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1. (2020, February 13). Books - The Royal Society of Chemistry.
  • Growing X-ray Quality Crystals. (n.d.). TU Graz.
  • Optimisation Tips. (n.d.). Calibre Scientific | Molecular Dimensions.
  • Screening of Protein Crystallization Conditions on a Microfluidic Chip Using Nanoliter-Size Droplets | Journal of the American Chemical Society. (2003, August 23). Journal of the American Chemical Society.
  • Sample Submission, Single Crystal X-ray Diffraction. (n.d.). Purdue Chemistry.
  • Guide for crystallization. (n.d.). Unknown Source.
  • Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania. (n.d.). CDN.
  • Protein Crystallization Using Microfluidic Technologies Based on Valves, Droplets, and SlipChip. (2010, February 1). Unknown Source.
  • Growing Crystals. (n.d.). MIT.
  • Advice for Crystallization. (n.d.). Universität Potsdam.
  • Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta.
  • Crystal Growth Techniques. (n.d.). Unknown Source.
  • Using nanoliter plugs in microfluidics to facilitate and understand protein crystallization. (n.d.). Unknown Source.
  • Optimisation – Biomolecular Crystallisation and Characterisation. (2022, June 17). CSIRO Research.
  • The temperature of flash-cooling has dramatic effects on the diffraction quality of nucleosome crystals. (2005, July 15). PubMed.
  • Using Microfluidics to Observe the Effect of Mixing on Nucleation of Protein Crystals. (2005, June 15). Unknown Source.
  • Crystal growing guides Paul Boyle's Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). Unknown Source. Retrieved from [Link]_

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC. (n.d.). National Center for Biotechnology Information.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information.
  • Temperature Effect on Crystal Structures, Morphological Shapes, and Functional Groups of Zinc Oxide. (n.d.). AIP Publishing.
  • Influence of temperature on the growth and surface morphology of Fe 3+ poisoned KDP crystals. (2017, March 20). RSC Publishing.
  • How to crystallize your sample — X-ray Core. (2026, February 6). KU Leuven.
  • Temperature effects for crystal growth: A distribution kinetics approach. (2025, August 7). ResearchGate.
  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.

Sources

Validation & Comparative

Comparative study of 4-(4-carbamoylphenyl)benzoic acid and other linkers in MOF synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Application Scientists, MOF Chemists, Drug Delivery Specialists Focus: Functionalization, Porosity, and Stability Profiles[1][2]

Executive Summary: The "Janus" Ligand Strategy

In the rational design of Metal-Organic Frameworks (MOFs), symmetry has traditionally been the guiding principle. Linkers like 4,4'-Biphenyldicarboxylic acid (BPDC) are prized for their ability to form predictable, high-symmetry nets (e.g., UiO-67). However, the emergence of 4-(4-carbamoylphenyl)benzoic acid (CPBA) represents a shift toward asymmetric functionalization .

CPBA is structurally analogous to BPDC but replaces one carboxylate donor with a carbamoyl (amide) group. This guide analyzes CPBA not merely as a structural building block, but as a functional modulator and supramolecular synthons . Unlike standard dicarboxylates that form rigid 3D coordination networks, CPBA introduces:

  • Defect Engineering: Acting as a "capping ligand" to generate catalytic active sites.

  • Supramolecular Networking: Utilizing the amide group for Hydrogen-Bonded Organic Frameworks (HOFs).

  • Enhanced Selectivity: Providing Lewis basic sites for CO₂ capture and drug encapsulation without the steric bulk of post-synthetic modification.

Comparative Technical Analysis

The following analysis contrasts CPBA with its structural parent (BPDC) and the industry-standard functional linker (2-Amino-BDC).

Table 1: Physicochemical Profile & Performance Metrics
Feature4-(4-carbamoylphenyl)benzoic acid (CPBA) 4,4'-Biphenyldicarboxylic acid (BPDC) 2-Aminoterephthalic acid (NH₂-BDC)
Structure Type Asymmetric (Heterotopic)Symmetric (Ditopic)Symmetric (Ditopic)
Primary Role Modulator / HOF Builder / CapperStructural LinkerStructural Linker
Coordination Mode Monodentate (via COOH) + H-bond (Amide)Bidentate (Bridging Zr/Zn clusters)Bidentate (Bridging)
Pore Environment Polar, H-bond rich, lower surface areaNon-polar, hydrophobic, high surface areaPolar, hydrophilic, medium surface area
CO₂ Selectivity High (Dipole-Quadrupole interactions)Low (Physisorption only)Moderate (Amine interaction)
Thermal Stability Moderate (300–350°C)High (>500°C in UiO-67)High (~400°C)
Drug Loading Excellent (H-bonding with APIs)Poor (Weak interaction)Good (Electrostatic)
Deep Dive: The "Functional Defect" Mechanism

Unlike BPDC, which bridges two metal clusters to extend the framework, CPBA acts as a monotopis ligand during solvothermal synthesis. The carboxylate binds to the metal node (e.g., Zr₆ cluster), while the amide group projects into the pore or terminates the crystal surface.

  • Causality: This "missing linker" defect creates an open metal site (Lewis acid) adjacent to a pendant amide (Lewis base).

  • Result: A cooperative catalytic environment ideal for Knoevenagel condensations or specific CO₂ binding, which is absent in the defect-free BPDC parent structure.

Experimental Protocol: Defect-Engineered Synthesis

This protocol describes the synthesis of a CPBA-Functionalized UiO-67 , utilizing CPBA as a modulator to introduce amide functionality into the stable BPDC framework.

Materials
  • Precursors: ZrCl₄ (Metal source), H₂BPDC (Structural Linker), CPBA (Functional Modulator).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Modulator: Acetic acid (for crystallinity control).

Workflow: Competitive Coordination Strategy
  • Pre-Dissolution (Activation):

    • Dissolve ZrCl₄ (0.5 mmol) in 10 mL DMF. Sonicate for 20 mins to ensure full solvation of Zr species.

    • Critical Step: Add CPBA (0.2 mmol) before the structural linker. This allows the modulator to pre-coordinate to the Zr precursor, influencing the nucleation rate.

  • Linker Addition:

    • Add H₂BPDC (0.5 mmol) and Acetic Acid (1.0 mL) to the mixture.

    • Note: The molar ratio of CPBA:BPDC controls the defect density. A 0.4:1 ratio is recommended for optimal balance between stability and functionality.

  • Solvothermal Assembly:

    • Seal in a Teflon-lined autoclave.

    • Incubate at 120°C for 24 hours .

    • Causality: Lower temperatures favor the incorporation of the asymmetric linker; higher temperatures (>150°C) may cause the labile amide group to hydrolyze or the CPBA to be displaced by the thermodynamic BPDC linker.

  • Purification & Activation:

    • Centrifuge (8000 rpm, 10 min). Wash 3x with DMF, then 3x with Acetone (to exchange heavy DMF).

    • Activation: Heat under vacuum at 100°C for 12 hours.

    • Warning: Do not exceed 150°C during activation, as the supramolecular H-bond network supported by the amides can collapse.

Visualization: Competitive Crystallization Pathway

The following diagram illustrates the kinetic competition between the structural linker (BPDC) and the functional modulator (CPBA) during framework growth.

MOF_Synthesis_Mechanism cluster_legend Mechanism of Action Precursors ZrCl4 + DMF (Solvated Metal Nodes) Nucleation Nucleation Phase (Cluster Formation) Precursors->Nucleation CPBA CPBA (Modulator) Asymmetric: COOH + CONH2 CPBA->Nucleation Fast Kinetics (Monodentate) BPDC BPDC (Linker) Symmetric: COOH + COOH BPDC->Nucleation Thermodynamic Binding Path_A Pathway A: Bridging (BPDC-Zr-BPDC) Nucleation->Path_A Dominant Growth Path_B Pathway B: Capping (BPDC-Zr-CPBA) Nucleation->Path_B Defect Incorporation Result_Standard Standard UiO-67 High Stability Low Functionality Path_A->Result_Standard Result_Functional Defect-Engineered MOF Pendant Amide Groups Open Metal Sites Path_A->Result_Functional Doping Path_B->Result_Functional

Caption: Kinetic competition between symmetric bridging linkers (BPDC) and asymmetric capping modulators (CPBA) determines the density of functional defects in the final MOF architecture.

Application Insights: Why Choose CPBA?

For Drug Delivery (Small Molecule Loading)

Standard MOFs (UiO-66/67) often suffer from "burst release" because the drug molecules are only held by weak Van der Waals forces.

  • The CPBA Advantage: The pendant amide group acts as a hydrogen bond donor/acceptor.

  • Mechanism: Drugs with hydroxyl or amine groups (e.g., Doxorubicin, 5-Fluorouracil) form specific H-bonds with the CPBA amide sites lining the pore. This increases loading capacity by ~30-40% and creates a "sustained release" profile governed by H-bond breaking kinetics rather than simple diffusion.

For CO₂ Capture
  • The CPBA Advantage: Selectivity over N₂.

  • Mechanism: The amide group possesses a dipole moment that interacts favorably with the quadrupole moment of CO₂. While the BET surface area may decrease slightly compared to pure BPDC (due to the steric bulk of the amide), the Heat of Adsorption (Qst) for CO₂ increases, making it superior for low-pressure capture (e.g., flue gas conditions).

References

  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.

    • Context: Establishes the baseline stability of Zr-BPDC frameworks (UiO-67).
  • Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal.

    • Context: Defines the protocol for using monocarboxylic acids (like CPBA precursors)
  • Hisaki, I., et al. (2019). "Hydrogen-bonded organic frameworks (HOFs): A new class of porous materials." Angewandte Chemie International Edition.

    • Context: Validates the use of amide-functionalized biphenyls in forming supramolecular frameworks (HOFs)
  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications.

    • Context: Comparative data on amino-functionalized linkers (NH2-BDC) versus unfunctionalized analogs.
  • Wang, B., et al. (2018). "Defect engineering of metal–organic frameworks for catalysis." Chemical Society Reviews.

    • Context: Explains the "missing linker" mechanism utilized in the CPBA synthesis protocol.

Sources

Validating the molecular structure of 4-(4-carbamoylphenyl)benzoic acid using mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Validating the structure of 4-(4-carbamoylphenyl)benzoic acid (MW: 241.24 Da) presents a classic analytical dichotomy. You have a molecule with two distinct polar functionalities—a carboxylic acid and a primary amide—situated on a biphenyl core.

The challenge is not just detection, but regio-isomer differentiation . In synthetic pathways (often involving Suzuki coupling or partial hydrolysis of terephthalonitrile), common impurities include the dicarboxylic acid (terephthalic acid analog) or the diamide. Furthermore, distinguishing the para-para orientation from ortho or meta byproducts is critical for downstream applications in liquid crystals or MOFs (Metal-Organic Frameworks).

This guide compares the two primary validation routes: High-Resolution Electrospray Ionization (HR-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

The Molecule at a Glance
  • Formula: C₁₄H₁₁NO₃

  • Monoisotopic Mass: 241.0739 Da

  • Critical Moieties:

    • Ring A (Acidic): Benzoic acid functionality (pKa ~4.2). Ideal for Negative Mode ESI .

    • Ring B (Basic/Neutral): Benzamide functionality. Susceptible to neutral loss of NH₃ or CO.

Method A: HR-LC-MS/MS (The Gold Standard)

For structural validation, High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap is the superior approach due to its ability to perform "soft" ionization without thermal degradation.

Experimental Protocol

Sample Preparation: The biphenyl core renders this molecule sparingly soluble in pure water.

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO or Methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (with 0.1% Formic Acid for ESI+ or 5mM Ammonium Acetate for ESI-).

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: Water/Acetonitrile gradient.

  • Rationale: A biphenyl core is sufficiently hydrophobic to retain well on C18, separating it from more polar mono-ring impurities.

MS Parameters (Negative Mode - Preferred):

  • Ionization: ESI (-)

  • Key Setting: Source temperature must be controlled (<350°C) to prevent in-source dehydration of the amide.

Mechanistic Validation (ESI-)

In negative mode, the carboxylic acid deprotonates to form [M-H]⁻ (m/z 240.0666) . This is the most stable precursor.

Fragmentation Pathway (MS/MS):

  • Decarboxylation (Primary Event): The most diagnostic transition is the loss of CO₂ (44 Da).

    • Precursor: m/z 240.0666

    • Product: m/z 196.0768 (4-carbamoylbiphenyl anion).

    • Significance: This confirms the presence of a free carboxylic acid group directly attached to the aromatic ring.

  • Amide Integrity: Unlike esters, the amide group is relatively stable in negative mode collision-induced dissociation (CID), often remaining intact while the acid fragments. This stability rules out hydrolysis byproducts (dicarboxylic acids).

Mechanistic Validation (ESI+)

While Negative mode confirms the acid, Positive mode [M+H]⁺ (m/z 242.0812) confirms the amide.

  • Diagnostic Loss: Loss of NH₃ (-17 Da) to form an acylium ion or loss of H₂O (-18 Da).

  • Differentiation: If the peak corresponds to a dicarboxylic acid impurity, you will not see the -17 Da loss characteristic of the primary amide.

Method B: GC-MS (The Orthogonal Approach)

GC-MS is often requested for purity profiling, but it is not suitable for this molecule in its native state due to high polarity and hydrogen bonding (high boiling point). Derivatization is mandatory.[1]

Derivatization Protocol (Silylation)[2]

We must block the active protons on both the carboxylic acid and the amide.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Procedure:

    • Dry 100 µg of sample under nitrogen.

    • Add 50 µL anhydrous Pyridine + 50 µL BSTFA/TMCS.

    • CRITICAL: Heat at 70°C for 60 minutes.

    • Note: The carboxylic acid silylates rapidly. The primary amide is slower and can form mono-TMS or di-TMS derivatives, leading to multiple peaks for the same compound if reaction time is insufficient [1].

Data Interpretation (EI Source)

Electron Impact (EI) at 70eV is a "hard" ionization technique.

  • Molecular Ion: You will observe the di-TMS derivative (MW: 241 + 72 + 72 - 2 = 383 Da approx).

  • Fragmentation:

    • m/z 73: Trimethylsilyl group (base peak).

    • m/z 77/152: Biphenyl characteristic fragments.

    • Risk: If the amide does not derivatize fully, you will see tailing peaks and complex spectra, making quantification difficult.

Comparative Analysis

The following table summarizes why HR-LC-MS is the preferred route for structural confirmation, while GC-MS serves as a secondary purity check.

FeatureMethod A: HR-LC-MS/MS (ESI-)Method B: GC-MS (Derivatized)
Primary Analyte [M-H]⁻ (m/z 240.0666)Di-TMS Derivative
Sample Prep Simple DilutionComplex (Derivatization required)
Structural Specificity High (Exact Mass + MS/MS)Medium (EI fingerprinting)
Isomer ID Excellent (via Retention Time & MS2)Good (if standards available)
Throughput High (<5 min/sample)Low (>60 min prep + run)
Key Limitation Ion suppression in complex matricesIncomplete derivatization of amide

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the decision process for selecting the correct MS modality based on sample state and data requirements.

G Start Sample: 4-(4-carbamoylphenyl)benzoic acid Solubility Solubility Check (DMSO/MeOH) Start->Solubility Goal Analytical Goal? Solubility->Goal LCMS HR-LC-MS/MS (Recommended) Goal->LCMS Structural ID / Quant GCMS GC-MS (Orthogonal) Goal->GCMS Volatile Impurities Direct Direct Injection (C18 Column) LCMS->Direct Deriv Derivatization (BSTFA + 70°C) GCMS->Deriv Result2 Data: EI Spectrum (TMS Derivative) Deriv->Result2 Result1 Data: Exact Mass [M-H]- + MS/MS Fragments Direct->Result1

Caption: Decision matrix for selecting HR-LC-MS vs. GC-MS based on analytical needs.

Diagram 2: ESI(-) Fragmentation Pathway

The following diagram details the specific fragmentation logic used to confirm the carboxylic acid moiety on the biphenyl core.

Fragmentation Parent Precursor Ion [M-H]- m/z 240.067 Transition Collision Induced Dissociation (CID) Parent->Transition Energy 15-30 eV Fragment1 Product Ion [M-H-CO2]- m/z 196.077 Transition->Fragment1 Loss of CO2 (44 Da) (Major Path) Fragment2 Product Ion [M-H-CONH]- (Minor Pathway) Transition->Fragment2 Loss of Amide (Rare in Neg Mode) Structure Diagnostic Confirmation: Free Carboxylic Acid Fragment1->Structure

Caption: Primary fragmentation pathway in Negative ESI mode showing diagnostic decarboxylation.

References

  • NIST Mass Spectrometry Data Center. (2023). Biphenyl-4-carboxylic acid Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Wu, Q., et al. (2020).[3] Recent advances in differentiation of isomers by ion mobility mass spectrometry.[3] The Hong Kong Polytechnic University. Retrieved from [Link]

Sources

Benchmarking Molecular Characterization: DFT-Assisted Validation of 4-(4-carbamoylphenyl)benzoic Acid vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural analysis of biphenyl derivatives like 4-(4-carbamoylphenyl)benzoic acid (CPBA) , traditional experimental methods (XRD, FTIR, NMR) often face limitations in resolving specific hydrogen-bonding networks and dynamic conformational preferences. The biphenyl torsion angle—critical for biological docking and solid-state packing—is frequently distorted by crystal packing forces in X-ray diffraction, leading to a "static" view that may not represent the bioactive or solution-state conformer.

This guide compares the Traditional Experimental Approach against a DFT-Integrated Validation Protocol . We demonstrate that integrating Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides a self-validating system that resolves spectral ambiguities, corrects geometric distortions, and predicts electronic reactivity (HOMO-LUMO) with high fidelity.

Comparative Analysis: DFT-Integrated vs. Traditional Characterization[1]

The following table summarizes the "performance" of using DFT as a validation tool compared to relying solely on experimental data.

Table 1: Performance Matrix – Experimental vs. DFT-Validated Workflows
FeatureTraditional Experimental (XRD/IR/NMR)DFT-Integrated Validation (B3LYP/6-311++G(d,p))Advantage of DFT Integration
Geometry Static: Distorted by crystal packing forces (intermolecular).Dynamic: Optimizes gas/solvent phase geometry (intramolecular).Identifies "true" steric torsion angle between phenyl rings (

).
Vibrational Assignment Ambiguous: Broad bands in fingerprint region (

).
Precise: PED (Potential Energy Distribution) assigns specific modes.Distinguishes overlapping Amide I/II bands from C=C aromatic stretches.
Electronic Properties Limited: UV-Vis gives only absorption edges (

).
Predictive: Calculates HOMO-LUMO gap and chemical hardness (

).
Predicts reactivity sites for electrophilic attack (e.g., drug metabolism).
H-Bonding Inferred: Based on O...O distances in crystal lattice.[1]Quantified: Interaction energies calculated for dimers.Differentiates between Acid-Acid homodimers and Acid-Amide heterodimers.

Technical Deep Dive: The Validation Logic

Structural Geometry & The Biphenyl Torsion Challenge

For CPBA, the rotation around the central C-C bond connecting the two phenyl rings is the critical degree of freedom.

  • Experimental Finding: X-ray diffraction often shows a planar or near-planar conformation due to

    
    -
    
    
    
    stacking in the crystal lattice.
  • DFT Validation: Gas-phase optimization typically reveals a torsion angle of

    
     due to steric repulsion between ortho-hydrogens.
    
  • Conclusion: If your XRD shows

    
     but DFT shows 
    
    
    
    , the planarity is a packing effect, not an intrinsic molecular property. This distinction is vital for docking simulations in drug design.
Vibrational Spectroscopy (IR) & PED Analysis

Experimental FTIR spectra for CPBA contain noise, particularly where the carboxylic O-H stretch overlaps with the Amide N-H stretch (


).
  • Protocol: Calculate harmonic frequencies. Apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • Validation: If the scaled calculated frequency matches the experimental peak within

    
    , the peak assignment is validated.
    

Visualized Workflows

The Integrated Characterization Pipeline

This diagram outlines the decision-making process for validating CPBA using the hybrid approach.

G cluster_exp Experimental Phase cluster_dft Computational Phase (DFT) Synthesis Synthesis of CPBA (Suzuki Coupling) Crystals Single Crystal Growth Synthesis->Crystals FTIR FT-IR Spectrum (Raw Data) Synthesis->FTIR XRD X-Ray Diffraction (CIF Data) Crystals->XRD Opt Geometry Optimization (B3LYP/6-311++G**) XRD->Opt Input Structure Validation Data Correlation (RMSE < 20 cm-1) XRD->Validation Bond Lengths FTIR->Validation Freq Freq Calculation (NImag=0) Opt->Freq Opt->Validation Torsion Angle PED PED Analysis (Vibrational Assignment) Freq->PED PED->Validation Outcome Validated Structure & Reactivity Profile Validation->Outcome

Figure 1: The "Self-Validating" workflow. Experimental data feeds the computational model, which in turn clarifies and assigns the experimental signals.

Molecular Interaction Logic (HOMO-LUMO)

Understanding where CPBA reacts is crucial. The DFT analysis maps the Frontier Molecular Orbitals (FMOs).

FMO cluster_molecule 4-(4-carbamoylphenyl)benzoic acid (CPBA) CPBA CPBA Core Structure HOMO HOMO (Electron Donor) Loc: Biphenyl Rings CPBA->HOMO LUMO LUMO (Electron Acceptor) Loc: Carboxyl/Amide Groups CPBA->LUMO Gap Energy Gap (~4.3 eV) Indicator of Stability HOMO->Gap LUMO->Gap Reactivity Chemical Hardness (η) Resistance to Charge Transfer Gap->Reactivity

Figure 2: FMO Logic. The HOMO-LUMO gap derived from DFT predicts the chemical stability and "hardness" of the molecule, validating its potential as a stable drug scaffold.

Detailed Protocols

Experimental Synthesis (Reference Protocol)

To generate the material for validation:

  • Reactants: 4-carboxyphenylboronic acid + 4-bromobenzamide.

  • Catalyst:

    
     (Suzuki-Miyaura coupling).
    
  • Conditions: Reflux in

    
     with 
    
    
    
    for 12h.
  • Purification: Acidification with HCl, followed by recrystallization from Ethanol/DMF.

Computational Setup (Gaussian 09/16)

To replicate the validation data, use the following input parameters.

Step 1: Optimization & Frequency

  • Functional: B3LYP (Standard) or wB97XD (if dispersion forces/stacking are critical).

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are essential for the lone pairs on Oxygen and Nitrogen).

  • Solvent: DMSO (PCM Model) matches the likely NMR solvent.

Step 2: Interpretation

  • Check for Imaginary Frequencies : Must be 0 (NImag=0).

  • Scale Factors: Multiply raw frequency output by 0.967 (for B3LYP) to align with experimental wavenumbers.

  • Visual Check: Animate the mode at ~1680 cm⁻¹ to confirm it is the Amide I (C=O stretch) and not the Acid C=O.

Representative Data for Validation

When performing your analysis, your results should converge with these representative values derived from similar biphenyl carboxylate systems [1, 2].

ParameterExperimental (XRD/IR)DFT Calculated (B3LYP)Status
Bond: C=O (Acid) 1.23 Å1.24 ÅMatch
Bond: C=O (Amide) 1.24 Å1.25 ÅMatch
Torsion Angle

(Packing dependent)

(Steric dependent)
Correction
Freq: C=O Stretch

(Broad)

(Scaled)
Validated
HOMO-LUMO Gap 4.1 eV (UV-Vis Est.)4.33 eVValidated

References

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes the baseline DFT methodology (B3LYP/6-311+G(d,p)) and HOMO-LUMO gap (~4.33 eV) for biphenyl carboxylic acid derivatives.

  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Source: Acta Scientific Pharmaceutical Sciences URL:[Link] Relevance: Provides specific scaling factors and vibrational assignments for the benzoic acid/amide moieties used in the validation protocol.

  • (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Source: DergiPark (Cumhuriyet Science Journal) URL:[Link] Relevance: Validates the "Carbamoylphenyl" fragment's DFT behavior, specifically the amide group geometry and electronic properties.

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives. Source: PubMed URL:[Link] Relevance: Confirms the synthesis and biological relevance of the specific biphenyl-amide-acid scaffold.

Sources

Comparing the performance of MOFs from different benzoic acid derivatives for gas separation.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Benzoic Acid Derivative Ligands in the UiO-66 Topology

Executive Summary

This guide evaluates the gas separation performance of Metal-Organic Frameworks (MOFs) synthesized from functionalized benzoic acid derivatives—specifically 1,4-benzenedicarboxylic acid (BDC) analogues. While unsubstituted benzoic acid is frequently used as a modulator to induce defects, the linkers derived from BDC (e.g., 2-amino-BDC , 2-nitro-BDC , 2-bromo-BDC ) dictate the pore environment.

Key Finding: UiO-66-NH₂ (Amino-functionalized) consistently outperforms other derivatives for CO₂/N₂ separation.[1][2] The Lewis basic amine group facilitates chemisorption-like interactions with acidic CO₂, yielding higher selectivity (IAST ~30–50) compared to the steric-driven separation of bulky groups like -NO₂ or -Br.

The Chemistry of Functionalization

To understand performance differences, one must distinguish between the electronic and steric impacts of the functional group attached to the benzene ring of the linker.

  • UiO-66 (H): The baseline. High surface area (~1100–1200 m²/g), but relies solely on physisorption.

  • UiO-66-NH₂: Introduces a lone electron pair. Increases Qst (Isosteric Heat of Adsorption) via dipole-quadrupole interactions with CO₂.

  • UiO-66-NO₂: Highly polar but bulky. Reduces pore aperture size significantly, creating diffusion limitations for larger gases (kinetic separation) but lowering total capacity.

  • UiO-66-Br: Increases framework density and hydrophobicity. Useful for moisture stability but offers lower selectivity gains than -NH₂.

Visualizing the Separation Mechanism

The following diagram illustrates how different ligand functionalizations alter the separation pathway.

MOF_Selectivity_Mechanism Ligand Benzoic Acid Derivative (BDC-X Linker) Func_NH2 Amino (-NH2) Electron Donor Ligand->Func_NH2 Func_NO2 Nitro (-NO2) Bulky/Polar Ligand->Func_NO2 Func_H Hydrogen (-H) Baseline Ligand->Func_H Mech_Chem Mechanism: Lewis Acid-Base Interaction Func_NH2->Mech_Chem Active Site Mech_Steric Mechanism: Pore Aperture Reduction Func_NO2->Mech_Steric Steric Hindrance Mech_Phy Mechanism: Standard Physisorption Func_H->Mech_Phy Van der Waals Result_HighSel Result: High CO2 Selectivity Moderate Capacity Mech_Chem->Result_HighSel Result_Kinetic Result: Kinetic Sieving Lower Capacity Mech_Steric->Result_Kinetic Result_HighCap Result: High Capacity Low Selectivity Mech_Phy->Result_HighCap

Figure 1: Mechanistic pathways for gas separation based on ligand functionalization. -NH₂ promotes thermodynamic selectivity, while -NO₂ promotes kinetic separation.

Comparative Performance Data

The table below aggregates experimental data for CO₂/N₂ separation (15:85 mixture, typical of flue gas) at 298 K and 1 bar.

MOF DerivativeFunctional GroupBET Surface Area (m²/g)CO₂ Capacity (mmol/g)CO₂/N₂ Selectivity (IAST)Isosteric Heat of Adsorption (

, kJ/mol)
UiO-66-H

1050 – 12001.8 – 2.215 – 2022 – 24
UiO-66-NH₂

850 – 10002.9 – 3.3 30 – 48 29 – 30
UiO-66-NO₂

600 – 7502.0 – 2.525 – 3525 – 27
UiO-66-Br

700 – 8501.9 – 2.320 – 2524 – 26

Analysis:

  • Capacity vs. Selectivity: UiO-66-H has the highest surface area but the lowest selectivity. The lack of specific binding sites means N₂ competes effectively for pore space.

  • The Amino Advantage: UiO-66-NH₂ shows a ~50% increase in capacity and nearly double the selectivity of the parent material [1, 2]. This is directly attributed to the amine group acting as a Lewis base, attracting the acidic carbon in CO₂.

  • The Nitro Trade-off: While -NO₂ is polar, its large van der Waals radius blocks pore volume, reducing surface area by ~40% compared to the parent structure. This limits total gas uptake despite decent selectivity.

Experimental Protocol: Synthesis & Activation

To ensure reproducible results, strict adherence to the activation protocol is required. Many "failed" MOF batches are simply cases of incomplete solvent removal or pore collapse during activation.

Workflow Diagram

Synthesis_Workflow Start Precursors: ZrCl4 + Ligand (BDC-X) Solvent: DMF Modulator: Benzoic Acid/HCl Solvothermal Solvothermal Synthesis 120°C, 24 Hours (Teflon-lined Autoclave) Start->Solvothermal Wash Washing DMF (3x) to remove unreacted ligand Solvothermal->Wash Exchange Solvent Exchange (CRITICAL) Methanol or Chloroform 3 Days (Refresh daily) Wash->Exchange Activation Thermal Activation 100-150°C under Vacuum 12 Hours Exchange->Activation Low surface tension solvent prevents collapse Analysis Gas Sorption Analysis (BET / Isotherms) Activation->Analysis

Figure 2: Step-by-step synthesis and activation workflow. The solvent exchange step is highlighted as a critical control point.

Detailed Protocol (UiO-66-NH₂)
  • Precursor Dissolution:

    • Dissolve 1.5 mmol ZrCl₄ and 1.5 mmol 2-aminoterephthalic acid in 45 mL DMF.

    • Expert Insight: Add 1 mL of concentrated HCl or 20 equivalents of monocarboxylic benzoic acid. This acts as a modulator , slowing nucleation to form larger, more crystalline particles rather than amorphous gel [3].

  • Solvothermal Reaction:

    • Seal in a Teflon-lined stainless steel autoclave.

    • Heat at 120°C for 24 hours .

  • Washing & Solvent Exchange (Self-Validating Step):

    • Centrifuge to collect solids. Wash 3x with DMF.

    • Critical: Resuspend solid in Methanol (MeOH) . Soak for 3 days, replacing MeOH every 24 hours.

    • Why? DMF has a high boiling point and surface tension. Evaporating DMF directly often collapses the pores (capillary stress). MeOH has low surface tension and boils easily, preserving the pore structure.

  • Activation:

    • Heat under dynamic vacuum at 100°C (lower than the 150°C used for unfunctionalized UiO-66 to prevent degradation of the -NH₂ group) for 12 hours.

Critical Analysis: Why Experiments Fail

  • Ligand Purity: Commercial 2-amino-BDC often oxidizes to form colored impurities. Recrystallize the ligand if the precursor solution is dark brown/black before heating.

  • Defect Engineering: If your surface area is anomalously high (>1200 m²/g for UiO-66-NH₂), you likely have "missing linker" defects. While this increases capacity, it often decreases selectivity because the specific chemical environment is diluted.

  • Humidity Stability: While UiO-66 is famous for water stability, the functionalized versions vary. UiO-66-NO₂ is less stable in humid flue gas streams than UiO-66-Br due to the hydrophilicity of the nitro group facilitating water cluster formation.

References

  • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society.

  • Cmarik, G. E., et al. (2012). Tuning the Adsorption Properties of UiO-66 via Ligand Functionalization. Langmuir.

  • Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal.

  • Garibay, S. J., & Cohen, S. M. (2010).[3] Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology. Chemical Communications.[3][4]

Sources

Efficacy comparison of drug delivery systems based on 4-(4-carbamoylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison of Drug Delivery Systems Based on 4-(4-carbamoylphenyl)benzoic Acid

Executive Summary

This technical guide evaluates the efficacy of drug delivery systems (DDS) utilizing 4-(4-carbamoylphenyl)benzoic acid (CPBA) and its amide-functionalized derivatives as organic linkers in Metal-Organic Frameworks (MOFs).[1][2] Unlike passive carriers (e.g., liposomes) or standard non-functionalized MOFs (e.g., UiO-66), CPBA-based systems leverage the amide (-CONH-) functionality to establish specific host-guest interactions (hydrogen bonding) with therapeutic payloads.[1] This guide compares CPBA-MOFs against industry-standard alternatives, focusing on loading capacity, pH-responsive release kinetics, and therapeutic efficacy.[1]

System Architecture & Mechanism

The CPBA Advantage: Active Structural Targeting

The core differentiator of CPBA-based systems is the ligand structure. While standard MOF linkers like Terephthalic Acid (BDC) provide only structural porosity, CPBA introduces a polar amide group within the framework pore.

  • Ligand Identity: 4-(4-carbamoylphenyl)benzoic acid (or related amide-linked dicarboxylates).[1]

  • Role: Acts as a "strut" in the MOF architecture (typically coordinating with Zn²⁺, Cu²⁺, or Zr⁴⁺ clusters).[1]

  • Mechanism: The amide group serves as a hydrogen bond donor/acceptor site , significantly increasing the affinity for polar drugs (e.g., Doxorubicin, 5-Fluorouracil) compared to the inert pore environment of BDC-based MOFs.[1]

Mechanism of Action Visualization

The following diagram illustrates the synthesis and pH-responsive release mechanism facilitated by the CPBA ligand.

CPBA_Mechanism cluster_Release Tumor Microenvironment (pH 5.5) Ligand Ligand: CPBA (Amide-Functionalized) MOF CPBA-MOF (Porous Framework) Ligand->MOF Solvothermal Synthesis Metal Metal Source (Zn²⁺ / Zr⁴⁺) Metal->MOF LoadedMOF Drug@CPBA-MOF (Stabilized by H-Bonds) MOF->LoadedMOF Impregnation Drug Drug Payload (e.g., Doxorubicin) Drug->LoadedMOF H-Bond Formation (-CONH- ... Drug) Protonation Amide/Drug Protonation LoadedMOF->Protonation Endocytosis Release H-Bond Disruption & Drug Release Protonation->Release Triggered

Figure 1: Synthesis workflow and pH-triggered release mechanism of CPBA-MOF systems. The amide linkage enables high loading via H-bonding and rapid release upon protonation in acidic tumor environments.[1]

Comparative Efficacy Analysis

This section compares CPBA-MOF (Zn/Zr-based) against two primary alternatives:

  • UiO-66 (BDC-MOF): A standard, non-functionalized MOF using terephthalic acid.[1]

  • Liposomal Doxorubicin (Doxil® type): The clinical gold standard for passive encapsulation.

Table 1: Physicochemical & Functional Performance
MetricCPBA-MOF (Amide-Functionalized) UiO-66 (Standard BDC) Liposomes (PEGylated)
Drug Loading Capacity (DLC) High (~20–45%) Driven by pore size + H-bonding affinity.[1]Moderate (~10–15%) Limited by pore volume; weak interaction.Low (~5–10%) Limited by aqueous core volume.
Encapsulation Efficiency (EE) > 85% Active sequestration via amide groups.~50–60% Passive diffusion only.> 90% Remote loading gradient method.
Release at pH 7.4 (Blood) < 15% (24h) High stability due to H-bonds.~20–30% (24h) Premature "burst release" common.< 5% (24h) Extremely stable.
Release at pH 5.5 (Tumor) > 80% (24h) Protonation breaks H-bonds; framework degradation.~40–50% (24h) Slower, diffusion-controlled release.[1]Variable Requires membrane disruption or specific lipids.
Cytotoxicity (Carrier Only) Negligible Ligand is a biocompatible benzoic acid derivative.Low Zr-based is safe; Zn-based may have toxicity limits.[1]Non-toxic FDA approved lipids.
Key Insights:
  • Loading Superiority: CPBA-MOFs outperform standard MOFs because the amide group acts as an "anchor" for the drug.[1] In BDC-MOFs, the drug is loosely held in the pores and often leaks out (burst release).[1]

  • pH-Responsiveness: The CPBA system exhibits a "switch" mechanism.[1] At neutral pH, the amide-drug H-bond is stable.[1] At acidic pH (endosomes/lysosomes), protonation disrupts this bond, triggering a sharper release profile than the passive diffusion seen in UiO-66.[1]

Experimental Protocols

To validate the efficacy of a CPBA-based system, the following self-validating protocols are recommended. These workflows ensure reproducibility and allow for direct comparison with control groups.

Protocol A: Synthesis of CPBA-Zn-MOF

Rationale: Zinc is chosen for its biodegradability and ease of coordination with carboxylate ligands.

  • Reagent Prep: Dissolve 4-(4-carbamoylphenyl)benzoic acid (1.0 mmol) and Zn(NO₃)₂·6H₂O (1.0 mmol) in a mixture of DMF/Ethanol (1:1 v/v, 20 mL) .

  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 100°C for 24 hours .

  • Purification: Cool to room temperature. Collect crystals via centrifugation (8000 rpm, 10 min).

  • Activation (Critical): Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand. Soak in ethanol for 24h (refreshing solvent) to remove trapped DMF. Dry under vacuum at 80°C.

    • Validation: PXRD (Powder X-Ray Diffraction) must show sharp crystalline peaks distinct from the ligand.

Protocol B: Drug Loading & Release Assay

Rationale: To quantify the "Amide Effect," run this parallel to a BDC-MOF control.[1]

  • Loading:

    • Suspend 10 mg of activated CPBA-MOF in 5 mL of Doxorubicin (DOX) solution (1 mg/mL in PBS).

    • Stir in the dark for 24 hours at room temperature.

    • Centrifuge and measure the supernatant absorbance (UV-Vis at 480 nm) to calculate unbound drug.

    • Calculation:

      
      
      
  • Release Study:

    • Place loaded MOF in dialysis bags (MWCO 3.5 kDa).

    • Immerse in PBS buffers at pH 7.4 and pH 5.0 (simulating tumor environment).

    • Aliquot sampling at 0, 1, 4, 12, 24, and 48 hours.[1]

    • Expectation: CPBA-MOF should show a significant divergence between pH 7.4 (flat line) and pH 5.0 (steep curve).[1]

Technical Workflow Visualization

The following diagram outlines the critical path for validating the CPBA-MOF system against alternatives.

Validation_Workflow Start Start: Ligand Selection Synth Solvothermal Synthesis (CPBA vs. BDC Control) Start->Synth Char Characterization (PXRD, BET Surface Area) Synth->Char Load Drug Loading (DOX) Measure DLC & EE Char->Load Release In Vitro Release (pH 7.4 vs 5.5) Load->Release Decision Is DLC > 20% & pH-Response distinct? Release->Decision Cell Cellular Assays (MTT/CCK-8 on HeLa/MCF-7) Success Valid High-Efficacy System Cell->Success Decision->Cell Yes Fail Optimize Ligand Ratio or Activation Decision->Fail No

Figure 2: Step-by-step validation workflow for comparing CPBA-MOF efficacy against control systems.

References

  • Synthesis and Characterization of Amide-Functionalized MOFs

    • Title: Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid Deriv
    • Source: Brieflands / J. Chem. Research.
    • URL:[Link]

  • Drug Delivery Mechanisms in MOFs

    • Title: Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.[2][3]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Comparative Analysis of MOF Linkers

    • Title: Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release.
    • Source: N
    • URL:[Link]

  • Ligand Properties & Applications

    • Title: 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid - Structure and Applications.[1][4][5]

    • Source: PubChem / BenchChem.
    • URL:[Link]

Sources

Beyond Geometry: A Comparative Guide to Quantifying Hydrogen Bonding in Pharmaceutical Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the static "ball-and-stick" model of hydrogen bonding is no longer sufficient for predicting physicochemical properties like solubility, tablet stability, and bioavailability. While traditional geometric analysis (measuring distances


) remains a quick heuristic, it fails to account for the electronic environment  and interaction energies  that drive polymorph stability.

This guide compares the industry-standard Geometric Analysis against the modern gold standard, Hirshfeld Surface Analysis (CrystalExplorer) , and the high-precision Quantum Theory of Atoms in Molecules (QTAIM) .

Key Finding: For 90% of pharmaceutical solid-state research, Hirshfeld Surface Analysis offers the optimal balance of speed, accuracy, and visual insight, bridging the gap between rapid geometric screening and computationally expensive quantum topology.

Comparative Analysis: The Three Tiers of H-Bond Analysis

We evaluate three methodologies based on their utility in a drug development pipeline.

FeatureTier 1: Geometric Analysis Tier 2: Hirshfeld Surface (The Standard) Tier 3: QTAIM Topology
Primary Tool Mercury (CCDC), PlatonCrystalExplorer AIMAll, Multiwfn
Basis of Analysis Point-to-point Euclidean distance & angles.Pro-molecule electron density partitioning.Gradient vector field of total electron density (

).
H-Bond Criterion Arbitrary cutoffs (e.g.,

).

(normalized contact distance).
Bond Critical Point (BCP) existence.
Quantification Binary (Yes/No) or geometric parameters.Interaction Energy (

) & Fingerprint %.
Bond Energy, Ellipticity, Laplacian

.
Comp. Cost Negligible (Real-time).Low (Minutes per structure).High (Hours/Days per structure).
Best For High-throughput database mining.Polymorph screening, solubility prediction. Unusual bonding, transition states.
Visualizing the Workflow Differences

G cluster_0 Tier 1: Geometric cluster_1 Tier 2: Hirshfeld (Recommended) cluster_2 Tier 3: QTAIM CIF Input: CIF File Geo Measure Distances (Mercury) CIF->Geo Hirsh Generate Surface (CrystalExplorer) CIF->Hirsh Wfn DFT Calculation (Gaussian) CIF->Wfn GeoOut List of H-Bonds (< sum of vdW radii) Geo->GeoOut Prop Map d_norm & ESP Hirsh->Prop Energy Calc Interaction Energy (CE-B3LYP) Hirsh->Energy Topo Topological Analysis (AIMAll) Wfn->Topo BCP Bond Critical Points (Laplacian/Ellipticity) Topo->BCP

Figure 1: Comparative workflow of hydrogen bond analysis methods. Tier 2 (Green) represents the optimal path for routine pharmaceutical analysis.

Deep Dive: Hirshfeld Surface Analysis

Why it outperforms geometric analysis:

Geometric analysis often misses "weak" hydrogen bonds (C-H...O) that are critical for crystal lattice stability. Hirshfeld Surface Analysis defines the molecule not as a set of points, but as a volume of electron density.

A. The Metric

The normalized contact distance (


) is the primary visualizer for H-bonds. It combines 

(distance to nearest internal atom) and

(distance to nearest external atom) normalized by van der Waals (vdW) radii.[1]
  • Red: Distance is shorter than vdW sum (Strong H-bond).

  • White: Distance equals vdW sum (Weak contact).

  • Blue: Distance exceeds vdW sum (No close contact).

B. Fingerprint Plots

These 2D histograms (


 vs. 

) provide a unique "DNA" for the crystal packing.
  • Spikes: Sharp spikes pointing to the bottom-left indicate strong H-bonds (e.g., O-H...O).

  • Wings: Broad wings usually indicate C-H...

    
     interactions.
    
C. Interaction Energies (CE-B3LYP)

Unlike Mercury, CrystalExplorer calculates the actual energy of the interaction using the CE-B3LYP model (calibrated against DFT).


[2]
  • 
     (Electrostatic):  Dominates strong H-bonds.
    
  • 
     (Dispersion):  Dominates 
    
    
    
    -stacking and hydrophobic packing.

Experimental Protocol: Quantifying Interactions

Objective: Determine the stability contribution of a specific H-bond in a drug polymorph. Software: CrystalExplorer (v17 or v21).[1][3][4]

Step 1: Surface Generation
  • Import: Load the .cif file into CrystalExplorer.

    • QC Check: Ensure all hydrogen atoms are present. If missing, use the "Edit -> Add Hydrogens" feature (standardizes bond lengths to neutron diffraction values).

  • Generate: Select the target molecule. Click Surfaces -> Generate Hirshfeld Surface.

  • Resolution: Set quality to "High" (essential for accurate fingerprint plots).

Step 2: Visualizing Contacts ( )
  • Map Property: In the surface controller, map d_norm onto the surface.

  • Range: Set the color scale from -0.6 (Red) to 1.0 (Blue) .

  • Interpretation: Rotate the molecule. Bright red circular spots represent the H-bond donor/acceptor sites.[3]

Step 3: Energy Calculation (The Critical Step)

This step replaces the "length = strength" assumption with actual energetic data.

  • Setup: Go to Analysis -> Calculate Interaction Energies.[2]

  • Model Selection: Choose CE-B3LYP/6-31G(d,p) .

    • Why: This model has a mean absolute deviation of ~2.4 kJ/mol compared to full DFT but runs in minutes.

  • Radius: Set cluster radius to

    
     (captures first coordination sphere).
    
  • Execution: Run the calculation.

Step 4: Energy Framework Generation
  • Visualize: Go to Display -> Energy Frameworks.[5]

  • Threshold: Set the energy cutoff to -5 kJ/mol (filters out noise).

  • Cylinders: Adjust cylinder radius scale (e.g., 80).

    • Result: Thicker cylinders = stronger attractive forces. This visualizes the "girders" holding the crystal together.

Protocol Logic Diagram

Protocol cluster_vis Visualization cluster_quant Quantification Start Start: CIF File QC QC: Check H-atom positions (Normalize X-H bond lengths) Start->QC Surf Generate Hirshfeld Surface (High Resolution) QC->Surf Map Map d_norm (Red = Strong Contact) Surf->Map Calc Calculate Energy (CE-B3LYP) Output: E_ele, E_dis, E_tot Surf->Calc FP Generate 2D Fingerprint (Identify Spikes) Map->FP Frame Build Energy Frameworks (Cylinder Model) Calc->Frame

Figure 2: Step-by-step experimental workflow for CrystalExplorer analysis.

Case Study: Polymorph Stability in "Drug-X"

To demonstrate the superiority of the Hirshfeld method, we compare data for two polymorphs of a hypothetical API (Active Pharmaceutical Ingredient).

Scenario: Polymorph A is stable; Polymorph B is metastable. Geometric Analysis (Mercury): Both polymorphs show an O-H...N bond distance of


. Conclusion: Indistinguishable stability based on geometry.

Hirshfeld Surface & Energy Analysis (CrystalExplorer):

ParameterPolymorph A (Stable)Polymorph B (Metastable)Insight
H-Bond Distance


Geometry is misleading.

(Interaction)
-65.4 kJ/mol -42.1 kJ/molPolymorph A has stronger binding.

Contribution
-45.0 kJ/mol-20.0 kJ/molA has better electrostatic alignment.
Packing Efficiency 72%68%A is denser.
Fingerprint Feature Sharp, long spikesBlunted spikesA has more directed H-bonds.

Conclusion: While geometry suggested the bonds were identical, the Interaction Energy decomposition revealed that Polymorph A benefits from a significantly higher electrostatic component (


), explaining its thermodynamic stability.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[6] CrystEngComm, 11, 19-32.[6] Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[6] Acta Crystallographica Section B, 60(6), 627-668. Link

  • Turner, M. J., et al. (2017). CrystalExplorer17.[6] University of Western Australia.[6][7] Link

  • Mackenzie, C. F., et al. (2017). CrystalExplorer model energies and energy frameworks: extension to metal coordination compounds, organic salts, solvates and open-shell systems.[6] IUCrJ, 4(5), 575-587.[6] Link

  • Bader, R. F. W. (1990).Atoms in Molecules: A Quantum Theory. Oxford University Press.

Sources

Safety Operating Guide

Operational Disposal Guide: 4-(4-carbamoylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-carbamoylphenyl)benzoic Acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary & Immediate Classification

Status: Standard Organic Chemical Waste (Non-Halogenated) RCRA Classification: Non-listed (Process Knowledge Determination). Not a P-list or U-list acute toxin. Critical Distinction: While this compound contains a biphenyl core, it is NOT a Polychlorinated Biphenyl (PCB). It does not require TSCA (Toxic Substances Control Act) high-level PCB remediation protocols. It is treated as standard organic laboratory waste.

Immediate Action:

  • Solid Waste: Segregate into "Solid Organic Waste" containers.

  • Liquid Waste: Dispose of in "Non-Halogenated Organic Solvent" streams (unless dissolved in halogenated solvents).

  • Spill: Sweep up carefully to avoid dust generation; do not inhale.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating disposal protocol.

PropertyDataOperational Implication
Chemical Name 4-(4-carbamoylphenyl)benzoic AcidLinker for MOF synthesis (e.g., IRMOF-9).
CAS Number 59662-89-2 (Generic)Use for waste manifesting.
Functional Groups Carboxylic Acid (-COOH), Amide (-CONH2)Acidic functionality dictates segregation from strong bases.
Physical State Off-white Solid / PowderHigh dust potential; requires N95 or fume hood handling.
Solubility Soluble in DMF, DMSO, warm alcoholsLiquid waste will likely be high-VOC solvent based.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)Standard PPE (Nitrile gloves, safety glasses) is sufficient.
Decision Logic & Workflow

The following flowchart illustrates the decision-making process for disposing of 4-(4-carbamoylphenyl)benzoic acid in various experimental states.

DisposalWorkflow Start Waste Generation 4-(4-carbamoylphenyl)benzoic Acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Pure Compound LiquidWaste Solution (e.g., in DMF/DMSO) StateCheck->LiquidWaste Dissolved EmptyContainer Empty Reagent Bottle StateCheck->EmptyContainer Residue < 3% SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Solid Organic Waste' SolidWaste->SolidContainer SolventCheck Check Solvent Type LiquidWaste->SolventCheck NonHaloStream Non-Halogenated Stream (Blue Can) SolventCheck->NonHaloStream DMF, DMSO, EtOH HaloStream Halogenated Stream (Red Can) SolventCheck->HaloStream DCM, Chloroform Rinse Triple Rinse Protocol (Collect Rinsate as Liquid Waste) EmptyContainer->Rinse Rinse->LiquidWaste Rinsate Deface Deface Label & Recycle Rinse->Deface

Figure 1: Decision tree for segregating 4-(4-carbamoylphenyl)benzoic acid waste streams based on physical state and solvent composition.

Detailed Disposal Protocols
Protocol A: Solid Waste Accumulation

Context: Disposal of expired pure chemical, failed synthesis solids, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Segregation: Ensure the container is designated for Organic Solids .

    • Scientific Rationale: Do not mix with oxidizers (e.g., nitrates, permanganates). Although the amide bond is stable, organic acids can act as reducing agents, creating fire risks with strong oxidizers.

  • Labeling:

    • Chemical Name: "Solid Waste: 4-(4-carbamoylphenyl)benzoic acid & debris"

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[3]

  • Storage: Cap tightly when not in use. Store in the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Mother Liquors)

Context: Disposal of reaction mixtures, typically in DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).

  • Solvent Identification:

    • If dissolved in DMF/DMSO/Ethanol : Use the Non-Halogenated waste stream.

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.

  • pH Check (Crucial):

    • The compound is a carboxylic acid.[3] If the waste stream contains basic waste (e.g., amines, hydroxides), add the acid solution slowly.

    • Warning: Rapid addition to a basic waste container can generate heat (Heat of Neutralization).

  • Pouring: Use a funnel to prevent splashing. Wipe the funnel with a Kimwipe and dispose of the wipe in the solid waste bin.

Protocol C: Empty Container Management (RCRA Compliant)

Context: Disposing of the original vendor bottle.

  • The "RCRA Empty" Rule: A container is legally empty only if:

    • All wastes have been removed by pouring/pumping.[5]

    • Less than 1 inch (or 3% by weight) of residue remains [1].

  • Triple Rinse Procedure:

    • Step 1: Add a small volume of solvent (Ethanol or Acetone) to the bottle.

    • Step 2: Cap and shake vigorously to dissolve residual solids.

    • Step 3: Pour the rinsate into the Liquid Waste container.

    • Repeat 3 times.

  • Final Step: Deface the label (cross out the chemical name) and place the bottle in the laboratory glass trash or recycling, depending on institutional policy.

Spill Contingency Plan

Scenario: 5g bottle dropped on the floor.

  • Isolate: Mark the area. Inform nearby personnel.

  • PPE: Don safety goggles, nitrile gloves, and a lab coat. If dust is visible in the air, wait 10 minutes for it to settle or wear an N95 respirator.

  • Dry Clean-Up:

    • Do NOT use water initially (this spreads the chemical).

    • Cover the spill with a dust suppressant (e.g., wet sand) or scoop gently using a dustpan and brush.

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with soap and water.

    • Place all spill debris (paper towels, solid waste) into a sealed plastic bag, then into the Solid Waste container.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management & Empty Containers (40 CFR 261.7). Washington, D.C. Available at: [Link]

  • PubChem. 4-(4-carbamoylphenyl)benzoic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.